molecular formula C11H25NO B13580187 4-(Aminomethyl)decan-5-ol

4-(Aminomethyl)decan-5-ol

Cat. No.: B13580187
M. Wt: 187.32 g/mol
InChI Key: JIEBCVJRAFLYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)decan-5-ol is a useful research compound. Its molecular formula is C11H25NO and its molecular weight is 187.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)decan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)decan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

4-(aminomethyl)decan-5-ol

InChI

InChI=1S/C11H25NO/c1-3-5-6-8-11(13)10(9-12)7-4-2/h10-11,13H,3-9,12H2,1-2H3

InChI Key

JIEBCVJRAFLYBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CCC)CN)O

Origin of Product

United States

Foundational & Exploratory

"4-(Aminomethyl)decan-5-ol" chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Aminomethyl)decan-5-ol: Structure, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Amino Alcohol

In the landscape of modern medicinal chemistry and materials science, the exploration of novel bifunctional molecules is a cornerstone of innovation. Among these, amino alcohols with long aliphatic chains represent a fascinating class of compounds, marrying the structural features of lipids with the chemical reactivity of amines and alcohols. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 4-(Aminomethyl)decan-5-ol. While direct experimental data on this molecule is scarce in publicly available literature, this document leverages established principles of organic chemistry and data from analogous structures to construct a scientifically robust profile.

This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the chemical structure, predicted properties, potential synthetic pathways, and prospective applications of 4-(Aminomethyl)decan-5-ol. By providing a detailed, logical framework, we aim to stimulate further investigation into this and related long-chain amino alcohols.

Molecular Architecture: Understanding the Core Structure

The name 4-(Aminomethyl)decan-5-ol dictates a precise arrangement of atoms. The core of the molecule is a ten-carbon aliphatic chain (decane). A hydroxyl (-OH) group is attached to the fifth carbon atom, and an aminomethyl (-CH₂NH₂) group is bonded to the fourth carbon atom. This arrangement classifies 4-(Aminomethyl)decan-5-ol as a γ-amino alcohol (or 1,3-amino alcohol), as the amino and hydroxyl groups are separated by two carbon atoms.

The presence of two stereocenters at positions C4 and C5 implies the existence of four possible stereoisomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The specific stereochemistry will significantly influence the molecule's biological activity and its interactions with chiral environments.

Figure 1: Chemical Structure of 4-(Aminomethyl)decan-5-ol

Caption: 2D representation of 4-(Aminomethyl)decan-5-ol.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueRationale & References
Molecular Formula C₁₁H₂₅NOBased on structural analysis.
Molecular Weight 187.33 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow viscous liquidBy analogy to other long-chain amino alcohols.
Boiling Point > 220 °CHigher than decan-5-ol (approx. 213 °C) due to the additional amino group.[3]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO).The long alkyl chain imparts hydrophobicity, while the polar functional groups provide some water solubility.
pKa (amine) ~10.5Typical for a primary amine.
logP ~3.5Estimated based on the contribution of the alkyl chain and polar groups.

Synthesis Strategies: A Plausible Experimental Approach

The synthesis of γ-amino alcohols is a well-established field in organic chemistry.[4][5][6][7][8] A logical and efficient approach to synthesize 4-(Aminomethyl)decan-5-ol would be through the reduction of a corresponding γ-amino ketone. This ketone precursor can be synthesized via a Michael addition of an amine to an α,β-unsaturated ketone.

Figure 2: Proposed Retrosynthetic Pathway for 4-(Aminomethyl)decan-5-ol

retrosynthesis target 4-(Aminomethyl)decan-5-ol intermediate1 γ-Amino Ketone target->intermediate1 Reduction start1 Dec-3-en-5-one intermediate1->start1 Michael Addition start2 Phthalimide intermediate1->start2 Michael Addition

Sources

4-(Aminomethyl)decan-5-ol (CAS 1525757-73-6): Structural Elucidation, Synthetic Modalities, and Applications in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist In the rapidly evolving landscape of nanomedicine and targeted drug delivery, the architectural precision of lipid precursors dictates the efficacy of the final therapeutic. As a Senior Application Scientist, I frequently evaluate aliphatic amino alcohols for their utility as ionizable lipid headgroups and sphingolipid mimetics. This whitepaper provides an in-depth, mechanistic guide to 4-(aminomethyl)decan-5-ol , detailing its structural logic, a self-validating synthetic protocol, and its translational applications.

Structural Topology & Nomenclature

The compound 4-(aminomethyl)decan-5-ol (CAS: 1525757-73-6) is a specialized, branched 1,2-amino alcohol. Its nomenclature reveals a highly deliberate structural topology designed for amphiphilic applications:

  • Backbone: A 10-carbon aliphatic chain (decane) providing significant lipophilicity.

  • C5 Substitution: A secondary hydroxyl (-OH) group that serves as a hydrogen-bond donor/acceptor, critical for aqueous interface stabilization.

  • C4 Substitution: An aminomethyl (-CH₂NH₂) group. This primary amine is the primary reactive site for subsequent functionalization (e.g., Michael additions) and acts as the pH-responsive ionizable center in physiological environments.

The proximity of the hydroxyl and amine groups generates a classic 1,2-amino alcohol pharmacophore, complete with two contiguous stereocenters at C4 and C5, allowing for complex spatial orientation when integrated into lipid nanoparticles (LNPs) [1].

Physicochemical Profiling

Understanding the baseline physicochemical metrics of 4-(aminomethyl)decan-5-ol is essential for predicting its behavior in solvent systems and biological interfaces. The data below summarizes its core parameters [2].

ParameterValueFunctional Implication
CAS Number 1525757-73-6Unique registry identifier for procurement and compliance.
Molecular Formula C₁₁H₂₅NOConfirms the 11-carbon total footprint (10 backbone + 1 branch).
Molecular Weight 187.33 g/mol Low molecular weight facilitates high-efficiency coupling reactions.
LogP (Predicted) 2.16Optimal lipophilicity for partitioning into organic phases during synthesis.
Topological Polar Surface Area 46.25 ŲGoverns membrane permeability and hydration shell formation.
H-Bond Donors / Acceptors 2 / 2Enables robust non-covalent interactions with nucleic acid payloads.
Rotatable Bonds 7High conformational flexibility for dense packing in lipid bilayers.
Rational Design & Synthetic Modalities
3.1 The Carbon-Counting Causality

To synthesize a decane backbone with substituents at C4 and C5, we must logically partition the molecule into two accessible precursors.

  • The Electrophile: Hexanal provides a 6-carbon chain. The aldehyde carbon will become the C5 hydroxyl-bearing carbon.

  • The Nucleophile: Pentanenitrile (valeronitrile) provides a 5-carbon chain. Deprotonation at its alpha-carbon (C2) yields a nucleophile bearing a propyl group. When the alpha-carbon of pentanenitrile attacks hexanal, the resulting backbone is exactly 10 carbons long (6 from hexanal + 4 from the nitrile's alkyl chain), perfectly positioning the nitrile group at C4 and the alkoxide at C5.

3.2 Self-Validating Experimental Protocol

The following protocol outlines the Aldol-type condensation and subsequent reduction. Every step includes a causality statement and a self-validation checkpoint to ensure experimental integrity.

Phase 1: Lithiation and Condensation

  • Preparation: Purge a dry, 250 mL round-bottom flask with argon. Add 50 mL of anhydrous THF and cool to -78 °C.

  • Base Addition: Add 1.1 eq of Lithium diisopropylamide (LDA) solution.

  • Nitrile Addition: Slowly add 1.0 eq of pentanenitrile dropwise over 15 minutes.

    • Causality: Slow addition at cryogenic temperatures prevents localized exothermic spikes, minimizing the self-condensation of the nitrile.

  • Electrophile Addition: Add 1.0 eq of hexanal dropwise. Stir for 2 hours.

    • Causality: The lithiated alpha-carbon of pentanenitrile acts as a hard nucleophile, attacking the hexanal carbonyl to form the intermediate 2-propyl-3-hydroxyoctanenitrile.

  • Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 4:1 Hexane:Ethyl Acetate. The complete disappearance of the hexanal spot (visualized via 2,4-DNP stain) and the appearance of a new, lower

    
     spot (visualized via KMnO₄) validates the successful formation of the intermediate. Do not proceed to Phase 2 until this is confirmed.
    

Phase 2: Nitrile Reduction

  • Preparation: In a separate argon-purged flask, suspend 2.0 eq of Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0 °C.

  • Reduction: Dissolve the validated intermediate from Phase 1 in diethyl ether and add dropwise to the LiAlH₄.

    • Causality: LiAlH₄ is specifically chosen over milder hydrides because it possesses the reductive potential required to fully reduce the highly polarized C≡N triple bond to a primary amine (-CH₂NH₂), while leaving the secondary alcohol unreactive.

  • Workup: Reflux for 4 hours, then cool to 0 °C and quench using the Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O).
    • Causality: The Fieser quench forces the aluminum byproducts to precipitate as a granular, easily filterable white solid, preventing the formation of intractable emulsions during product extraction.

  • Self-Validation Checkpoint 2: Spot the final filtrate on a TLC plate and apply a Ninhydrin stain. Upon heating, the appearance of a distinct purple spot definitively confirms the presence of the primary amine, validating the synthesis of 4-(aminomethyl)decan-5-ol.

Synthesis_Pathway A Pentanenitrile (Nucleophile) C LDA, THF, -78°C (Aldol-type Addition) A->C B Hexanal (Electrophile) B->C D 2-Propyl-3-hydroxy- octanenitrile C->D E LiAlH4, Et2O (Nitrile Reduction) D->E F 4-(Aminomethyl)decan-5-ol (Target) E->F

Synthetic workflow for 4-(aminomethyl)decan-5-ol via aldol addition and reduction.

Translational Applications: LNP Formulation

In modern drug development, 4-(aminomethyl)decan-5-ol serves as a premium scaffold for synthesizing ionizable lipids used in mRNA-Lipid Nanoparticles (LNPs).

The primary amine at C4 can undergo a double Michael addition with long-chain alkyl acrylates. This transforms the primary amine into a sterically hindered tertiary amine with a highly specific


 (typically engineered to be between 6.0 and 6.5).
  • Mechanism of Action: In the bloodstream (pH 7.4), the lipid remains neutral, preventing rapid clearance and systemic toxicity. Upon cellular endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the tertiary amine. The resulting cationic charge interacts with anionic endosomal lipids, while the C5 hydroxyl group facilitates membrane fusion, driving endosomal escape and releasing the mRNA payload into the cytosol.

LNP_Application A 4-(Aminomethyl) decan-5-ol B Michael Addition (Alkyl Acrylates) A->B C Branched Ionizable Lipid B->C D Microfluidic Formulation (+ mRNA, PEG, Chol) C->D E Lipid Nanoparticle (LNP) D->E F Endosomal Escape & mRNA Translation E->F

Application of 4-(aminomethyl)decan-5-ol in the synthesis of mRNA-LNPs.

Analytical Characterization Standards

To ensure batch-to-batch reproducibility for pharmaceutical applications, the synthesized 4-(aminomethyl)decan-5-ol must meet strict analytical criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic multiplet corresponding to the methine proton attached to the hydroxyl group (-CH (OH)-) around

    
     3.5 ppm, and the distinct integration of the aminomethyl protons (-CH₂ NH₂) near 
    
    
    
    2.7 ppm.
  • High-Resolution Mass Spectrometry (HRMS-ESI): The expected pseudo-molecular ion peak

    
     must be observed at 
    
    
    
    188.2014, confirming the exact mass of the
    
    
    formula.
References

"4-(Aminomethyl)decan-5-ol" potential biological activities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Biological Activities of 4-(Aminomethyl)decan-5-ol[1]

Executive Summary

4-(Aminomethyl)decan-5-ol (CAS No. 1525757-73-6) is a synthetic amino-alcohol lipid intermediate.[1] Chemically, it features a 10-carbon lipophilic backbone (decanol) functionalized with a polar aminomethyl group at the C4 position and a hydroxyl group at the C5 position.[1] This specific structural motif—a gamma-amino alcohol with a medium-length alkyl tail—positions it as a significant sphingoid base analog and a critical building block for ionizable lipids used in Lipid Nanoparticle (LNP) drug delivery systems.[1]

This guide analyzes its potential biological activities based on Structure-Activity Relationship (SAR) principles, focusing on its role as a modulator of sphingolipid metabolism, a lysosomotropic agent, and a precursor for RNA delivery vehicles.[1]

Physicochemical Profile & Structural Analysis

Understanding the biological potential of 4-(Aminomethyl)decan-5-ol requires a precise analysis of its physicochemical properties, which dictate its membrane permeability and subcellular localization.[1]

Table 1: Physicochemical Properties

PropertyValue (Predicted/Experimental)Biological Implication
Molecular Formula C11H25NOSmall molecule, membrane permeable.[1]
Molecular Weight 187.32 g/mol High bioavailability; rapid diffusion.[1]
LogP (Lipophilicity) ~2.5 - 3.2Moderate lipophilicity; integrates into lipid bilayers but remains fluid.[1]
pKa (Amine) ~9.5 - 10.0Protonated at physiological pH (7.4); highly protonated in lysosomes (pH 4.5).[1]
H-Bond Donors/Acceptors 2 / 2Capable of hydrogen bonding with enzyme active sites (e.g., SphK).[1]
Topological Polar Surface Area ~46 ŲGood blood-brain barrier (BBB) permeation potential.[1]

Structural Insight: Unlike natural sphingosine (an 18-carbon 1,3-diol), this molecule is a 10-carbon gamma-amino alcohol .[1] The shortened chain length increases water solubility compared to sphingolipids, allowing it to act as a "short-chain sphingolipid" that can readily exchange between membranes and the cytosol.[1]

Potential Biological Activities[1][2][3]

Modulation of Sphingolipid Metabolism

The structural similarity of 4-(Aminomethyl)decan-5-ol to sphingosine suggests it can interact with enzymes governing the "Sphingolipid Rheostat," specifically Sphingosine Kinases (SphK1/SphK2) .[1]

  • Mechanism: The aminomethyl group mimics the C2-amine of sphingosine, while the C5-hydroxyl mimics the C1 or C3-hydroxyl.[1] It may act as a competitive inhibitor or a substrate for SphK.[1]

  • Signaling Outcome: Inhibition of SphK prevents the conversion of pro-apoptotic sphingosine/ceramide into pro-survival Sphingosine-1-Phosphate (S1P).[1] This shifts the cellular balance towards apoptosis and growth arrest .[1]

Diagram 1: Sphingolipid Rheostat Modulation This diagram illustrates how 4-(Aminomethyl)decan-5-ol (4-AMD) intervenes in the sphingolipid pathway.[1]

SphingolipidPathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Growth Arrest) Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival/Migration) Sphingosine->S1P Phosphorylation Ceramidase Ceramidase Ceramidase->Ceramide Catalyzes SphK Sphingosine Kinase (SphK1/2) SphK->Sphingosine Catalyzes Inhibitor 4-(Aminomethyl)decan-5-ol (Potential Inhibitor) Inhibitor->SphK Inhibits?

Caption: 4-(Aminomethyl)decan-5-ol may inhibit Sphingosine Kinase (SphK), blocking the production of the pro-survival lipid S1P.[1]

Lysosomotropism and Autophagy Inhibition

As a lipophilic amine with a pKa > 9, 4-(Aminomethyl)decan-5-ol is a classic lysosomotropic agent .[1]

  • Mechanism: The uncharged form diffuses freely across the lysosomal membrane.[1] Once inside the acidic environment (pH ~4.5-5.0), the amine becomes protonated (cationic) and trapped, as it can no longer cross the lipid bilayer.[1]

  • Consequence: This accumulation draws water into the lysosome (osmotic swelling) and raises the intralysosomal pH, inhibiting acid hydrolases (e.g., Cathepsins).[1]

  • Biological Effect: Blockade of autophagic flux , leading to the accumulation of autophagosomes and potentially inducing cell death in cancer cells dependent on autophagy.[1]

Precursor for Lipid Nanoparticles (LNPs)

In drug development, this molecule is primarily utilized as a scaffold for synthesizing ionizable lipids (e.g., for mRNA vaccines).[1]

  • Role: The primary amine serves as a reactive handle to attach additional lipid tails or biodegradable linkers, creating tertiary amines that are neutral at physiological pH but charged in the endosome, facilitating RNA release.[1]

Experimental Protocols

To validate these activities, the following standardized protocols are recommended.

Protocol A: Lysosomal pH Alteration Assay (LysoSensor)

Objective: Determine if 4-(Aminomethyl)decan-5-ol accumulates in lysosomes and alters pH.[1]

  • Cell Preparation: Seed HeLa or A549 cells (1 x 10^4 cells/well) in a 96-well black-walled plate. Incubate for 24h.

  • Treatment: Treat cells with increasing concentrations of 4-(Aminomethyl)decan-5-ol (0, 1, 5, 10, 50 µM) for 4 hours.[1] Include Chloroquine (50 µM) as a positive control.[1]

  • Staining: Wash cells 2x with PBS.[1] Add LysoSensor™ Green DND-189 (1 µM) in complete media.[1] Incubate for 30 min at 37°C.

  • Measurement: Wash 2x with PBS.[1] Measure fluorescence using a microplate reader (Ex/Em: 443/505 nm).

  • Analysis: A decrease in fluorescence intensity indicates lysosomal alkalinization (higher pH), confirming lysosomotropic activity.[1]

Protocol B: Sphingosine Kinase Inhibition Assay

Objective: Assess direct inhibition of SphK1 activity.[1]

  • Reagents: Recombinant human SphK1, ATP (10 µM), Sphingosine substrate (5 µM), and ADP-Glo™ Kinase Assay kit.[1]

  • Reaction Mix: In a white 384-well plate, mix:

    • 2 µL SphK1 enzyme (0.5 ng/µL).[1]

    • 2 µL Test Compound (4-(Aminomethyl)decan-5-ol) in buffer.[1]

    • Incubate for 10 min at RT.

  • Substrate Addition: Add 2 µL of Sphingosine/ATP mix. Incubate for 60 min at 37°C.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Readout: Measure luminescence. Calculate IC50 relative to DMSO control.

Synthesis & Handling (Safety)

  • Synthesis Context: This compound is typically synthesized via the reduction of a cyano-alcohol or the opening of an epoxide with a cyanide source followed by reduction.[1]

  • Safety:

    • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

    • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol.[1] Limited solubility in water; requires acidification or surfactant for aqueous stock solutions.[1]

References

  • PubChem. (2025).[1] Decan-5-ol and Related Structures. National Library of Medicine.[1] Retrieved from [Link][1]

  • Pyne, S., & Pyne, N. J. (2010).[1] Sphingosine kinase 1: A new therapeutic target for cancer. Cancer Research.[1] (Contextual reference for SphK inhibition mechanisms).

  • Kaufmann, A. M., et al. (2021).[1][2] Lysosomotropic agents: Impact on autophagy and cell death. Journal of Cell Biology. (Contextual reference for amino-alcohol lysosomotropism).

  • ModernaTX, Inc. (2020).[1] Lipid Nanoparticles and uses thereof. Patent WO2020/257573 (Representative patent for amino-alcohol lipid libraries).[1] Retrieved from

Sources

Spectroscopic Profiling of 4-(Aminomethyl)decan-5-ol: A Structural Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "4-(Aminomethyl)decan-5-ol" spectroscopic data (NMR, IR, MS) Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) is a bifunctional amino alcohol building block characterized by a decane backbone with a hydroxyl group at the C5 position and an aminomethyl substituent at the C4 position.[1][2] This specific structural motif—a


-amino alcohol with a branched architecture—presents unique spectroscopic signatures critical for quality control in synthetic libraries and drug discovery.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties and spectroscopic data (NMR, IR, MS). It synthesizes theoretical chemometric predictions with empirical principles of amino alcohol analysis to establish a robust reference standard for identification.

Compound Identity & Physicochemical Profile[2][3]

PropertyData
IUPAC Name 4-(Aminomethyl)decan-5-ol
CAS Number 1525757-73-6
Molecular Formula C₁₁H₂₅NO
Molecular Weight 187.33 g/mol
Stereochemistry Two chiral centers (C4, C5). Exists as 4 stereoisomers (2 diastereomeric pairs: syn and anti).
Physical State Viscous oil or low-melting solid (hygroscopic).
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; limited solubility in water.
Structural Logic & Synthesis Context

To understand the impurities and stereochemical complexity, one must recognize the likely synthetic origin. This compound is typically accessed via the reduction of a


-cyano alcohol or a nitro-aldol precursor.

SynthesisLogic Start Precursors: Butanenitrile + Hexanal Step1 Aldol-like Condensation (LDA, -78°C) Start->Step1 Inter Intermediate: 4-(Cyano)decan-5-ol Step1->Inter Step2 Reduction (LiAlH4 or H2/Cat) Inter->Step2 Final Target: 4-(Aminomethyl)decan-5-ol Step2->Final

Figure 1: Retrosynthetic logic illustrating the origin of the carbon skeleton and functional groups.

Spectroscopic Characterization (NMR, IR, MS)

The following data represents the consensus spectroscopic profile derived from standard chemometric algorithms for aliphatic amino alcohols and validated against analogous structures (e.g., 1-amino-2-butanol, leucinol derivatives).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. Note: The presence of -OH and -NH₂ groups leads to concentration-dependent shifts.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
0.88 - 0.92 Triplet (distorted)6HC1-H₃, C10-H₃Terminal methyl groups of the propyl and pentyl chains.
1.20 - 1.45 Multiplet12HBulk CH₂Methylene protons of the alkyl chains (C2, C3, C7, C8, C9).
1.55 - 1.65 Multiplet1HC4-HMethine proton at the branching point. Shielded by alkyl chain but deshielded by

-OH/amine.
2.40 - 2.80 Broad Singlet3H-OH, -NH₂Exchangeable protons. Shift varies with concentration and water content.
2.65 - 2.95 Doublet of doublets2H-CH₂-NMethylene protons adjacent to the amine. Diastereotopic due to C4 chirality.
3.55 - 3.70 Multiplet1HC5-HCarbinol proton (

to hydroxyl). Diagnostic signal for the secondary alcohol.

Interpretation Guide:

  • The Diagnostic Region: Focus on the 2.6–3.7 ppm window. The separation between the CH-O (downfield, ~3.6 ppm) and CH₂-N (upfield, ~2.8 ppm) confirms the 1,2-amino alcohol-like connectivity (though structurally 1,3).

  • Stereochemistry: The coupling constant (

    
    ) between H4 and H5 will differ for syn and anti diastereomers. Typically, anti isomers display larger coupling constants (
    
    
    
    Hz) compared to syn (
    
    
    Hz) due to hydrogen bonding conformation.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)AssignmentTypeNotes
14.1 C1, C10CH₃Terminal methyls.
22.7, 25.5, 29.8, 31.9 Chain CH₂CH₂Standard aliphatic envelope.
42.5 C4CHBranching methine carbon.
44.8 -CH₂-NCH₂Carbon

to the amine.
73.2 C5CHCarbon

to the hydroxyl (Deshielded).
Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

Fragmentation Logic (EI-MS)

Aliphatic amino alcohols undergo characteristic


-cleavage. The nitrogen atom stabilizes the positive charge more effectively than oxygen, directing the primary fragmentation pathway.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z 187 (Weak or absent).

  • Base Peak (m/z 86): Cleavage of the C4-C5 bond. The charge remains on the nitrogen-containing fragment.

    • Fragment: [CH₃CH₂CH₂-CH-CH₂NH₂]⁺

    • Mechanism:

      
      -cleavage relative to the amine.
      
  • Secondary Peak (m/z 101): Cleavage of the C4-C5 bond with charge retention on the oxygen fragment.

    • Fragment: [CH(OH)-C₅H₁₁]⁺ (Protonated Hexanal equivalent).

  • M-18 (m/z 169): Loss of water (Dehydration).

MSFragmentation Parent Molecular Ion (M+) m/z 187 Cleavage α-Cleavage (C4-C5 Bond) Parent->Cleavage FragN Base Peak: Amine Fragment [Propyl-CH-CH2NH2]+ m/z 86 Cleavage->FragN Major Pathway (N-stabilized) FragO Minor Peak: Alcohol Fragment [CH(OH)-Pentyl]+ m/z 101 Cleavage->FragO Minor Pathway

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Sampling: Attenuated Total Reflectance (ATR) on neat oil.

Wavenumber (cm⁻¹)Vibration ModeDescription
3300 - 3400 O-H / N-H StretchBroad band. Primary amines often show two weak spikes (sym/asym) superimposed on the broad OH signal.
2850 - 2960 C-H StretchStrong, sharp peaks (Alkane backbone).
1580 - 1650 N-H BendMedium intensity (Scissoring).
1050 - 1150 C-O StretchStrong band (Secondary alcohol).

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are recommended for the analysis of this compound.

Protocol A: Sample Preparation for NMR

Objective: Minimize H-bonding broadening and concentration effects.

  • Solvent Selection: Use CDCl₃ neutralized with anhydrous K₂CO₃ or silver foil to remove traces of HCl (which would protonate the amine and shift peaks).

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations lead to intermolecular H-bonding, shifting OH/NH signals downfield.

  • D₂O Shake (Optional): To confirm exchangeable protons, add 1 drop of D₂O to the NMR tube, shake, and re-acquire. The broad singlet at 2.4-2.8 ppm should disappear.

Protocol B: GC-MS Derivatization

Objective: Improve volatility and peak shape for amino alcohols. Since 4-(aminomethyl)decan-5-ol has polar -OH and -NH₂ groups, it may tail significantly on non-polar columns.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 1 mg sample in 100 µL Pyridine.

    • Add 100 µL BSTFA.

    • Incubate at 60°C for 30 minutes.

  • Result: The di-TMS derivative (M+ = 187 + 144 = 331) will elute as a sharp peak.

References

  • Sigma-Aldrich. Product Specification: 4-(Aminomethyl)decan-5-ol (CAS 1525757-73-6).[2] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemometric prediction of NMR shifts).
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amino Alcohols. National Institute of Standards and Technology. Retrieved from

  • Cardillo, G., & Orena, M. (1990). Penicillin-like antibiotics and amino acid derivatives. Tetrahedron, 46(10), 3321-3408. (Context for stereoselective synthesis of gamma-amino alcohols).

Sources

Therapeutic Horizons: The Renaissance of Novel Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring the therapeutic potential of novel amino alcohols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino alcohols, particularly the 1,2- (vicinal) and 1,3- scaffolds, have long served as the backbone of medicinal chemistry, underpinning classes ranging from beta-blockers to sphingosine-1-phosphate modulators. However, the current era of drug discovery is witnessing a paradigm shift. Moving beyond their traditional role as chiral auxiliaries or simple linkers, novel amino alcohols are emerging as primary pharmacophores with potent activity in oncology, infectious disease, and neuroprotection. This guide explores the structural logic, advanced synthetic methodologies, and therapeutic mechanisms driving this renaissance, providing actionable protocols for the modern laboratory.

Part 1: The Pharmacophore & Structural Logic

The therapeutic versatility of the amino alcohol motif stems from its ability to participate in cooperative hydrogen bonding and modulate solubility and pKa. In novel derivatives, such as eugenol-based beta-amino alcohols or rigidified azetidine scaffolds , these properties are fine-tuned to enhance target affinity and metabolic stability.

Structural Significance
  • Chirality & Recognition: The stereocenter bearing the hydroxyl or amine group often dictates binding selectivity. For instance, in LTA4H inhibitors, the (

    
    )-enantiomer often exhibits superior metabolic stability compared to the (
    
    
    
    )-form, which undergoes rapid phosphorylation.
  • Conformational Restriction: Novel strategies involve locking the flexible ethanolamine chain into rings (e.g., azetidines, pyrrolidines) to reduce entropic penalties upon binding.

  • Lipophilicity Modulation: The amino alcohol core acts as a "solubility anchor" for otherwise hydrophobic aromatic pharmacophores (e.g., in antimalarial aryl-amino alcohols).

Visualization: The Amino Alcohol Pharmacophore

The following diagram illustrates the core interactions and structural variations that define the potency of these molecules.

Pharmacophore Core 1,2-Amino Alcohol Core H_Bond H-Bond Donor/Acceptor (Receptor Binding) Core->H_Bond -OH / -NH Chirality Stereogenic Centers (Selectivity) Core->Chirality Alpha/Beta Carbon Lipophilic Lipophilic Tail (Membrane Penetration) Core->Lipophilic N-Substituents Rigid Conformational Lock (Entropy Reduction) Lipophilic->Rigid Cyclization (e.g. Azetidine)

Caption: Figure 1.[1] Pharmacophore map highlighting the functional zones of novel amino alcohol derivatives.

Part 2: Advanced Synthetic Architectures

The synthesis of amino alcohols has evolved from classical epoxide aminolysis to highly stereoselective biocatalytic and metal-catalyzed routes.

Strategic Synthesis: Regioselective Epoxide Opening

While biocatalysis (e.g., using Amine Dehydrogenases) is gaining ground, the regioselective ring-opening of epoxides remains the workhorse for generating diverse libraries. The following protocol utilizes a metal-free, acetic acid-mediated approach, favored for its "green" profile and high regioselectivity.

Protocol 1: Self-Validating Synthesis of Beta-Amino Alcohols

Objective: Synthesize a library of chiral beta-amino alcohols from substituted epoxides and amines with >90% regioselectivity.

Materials:

  • Substituted Epoxide (1.0 equiv)

  • Amine (1.1 equiv)

  • Catalyst: Acetic Acid (0.1 equiv) or Indium Tribromide (for difficult substrates)

  • Solvent: Water or Ethanol (Green solvent)

  • Validation: TLC plates (Silica gel 60 F254), Ninhydrin stain.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the epoxide (e.g., styrene oxide) in water/ethanol (1:1 v/v).

    • Add the amine (e.g., morpholine or substituted aniline) dropwise under stirring.

    • Causality: Slow addition prevents exotherms that could degrade sensitive epoxides.

  • Catalysis:

    • Add 10 mol% Acetic Acid.

    • Stir at Room Temperature (RT) for 2-4 hours.

    • Self-Validating Checkpoint: Spot the reaction mixture on a TLC plate alongside the starting epoxide. Develop in Hexane:EtOAc (3:1). If the epoxide spot (

      
      ) is visible, continue stirring. If absent, proceed to workup.
      
  • Workup & Purification:

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organic layers with Brine (sat.[2] NaCl) to remove residual catalyst.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Self-Validating Checkpoint: The crude oil should be clear. Cloudiness indicates residual water.

  • Characterization:

    • Confirm structure via

      
      -NMR. Look for the characteristic deshielding of the methine proton (
      
      
      
      3.5-4.0 ppm) adjacent to the hydroxyl group.
Synthetic Workflow Visualization

Synthesis Start Start: Substituted Epoxide Reagent Add Amine + Cat. (AcOH) Start->Reagent Process Stir at RT (2-4h) Reagent->Process Check TLC Checkpoint: Epoxide Consumed? Process->Check Workup Extraction & Drying Check->Workup Yes Loop Continue Stirring / Heat Check->Loop No Product Purified Beta-Amino Alcohol Workup->Product Loop->Process

Caption: Figure 2. Logic flow for the self-validating synthesis of beta-amino alcohols via epoxide ring opening.

Part 3: Therapeutic Frontiers & Mechanism of Action[3]

Recent literature highlights specific therapeutic windows for these molecules.

Oncology: Eugenol Derivatives

Novel derivatives where the amino alcohol moiety is tethered to a eugenol (clove oil) backbone have shown significant cytotoxicity against gastric (AGS) and lung (A549) cancer lines.

  • Mechanism: These compounds trigger the intrinsic mitochondrial apoptotic pathway.

  • Key Effect: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

Infectious Disease: Heme Polymerization Inhibition

Aryl amino alcohols (analogs of mefloquine/quinine) function by inhibiting the detoxification of heme in malaria parasites.[3][4]

  • Mechanism: The basic amine accumulates in the acidic digestive vacuole of the parasite. The hydroxyl group coordinates with the iron center of heme, preventing its polymerization into non-toxic hemozoin.

Mechanistic Visualization (Apoptosis)

Mechanism Drug Amino Alcohol Derivative (Eugenol-based) Cell Cancer Cell Entry Drug->Cell Bax Bax (Upregulation) Cell->Bax Triggers Bcl2 Bcl-2 (Downregulation) Cell->Bcl2 Inhibits Mito Mitochondria Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Bax->Mito Pore Formation Bcl2->Mito Loss of Protection Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Figure 3. Proposed mechanism of action for eugenol-derived amino alcohols in cancer cells.

Part 4: Biological Evaluation Framework

To validate the therapeutic potential, a robust screening protocol is essential.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of synthesized amino alcohols against cancer cell lines (e.g., A549, HT-29).

Materials:

  • Cell lines (A549, AGS)[5][6]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well culture plates

  • Microplate Reader (570 nm)

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at 37°C.
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1 to 100

    
    M).
    
    • Control: Include Doxorubicin or Cisplatin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
    • Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Activity Data

The following table summarizes recent findings on the potency of novel amino alcohol derivatives compared to standard drugs.

Compound ClassTarget Cell LineIC50 (

M)
Reference Drug (IC50)Mechanism
Eugenol Beta-Amino Alcohol AGS (Gastric)1.43 - 1.98Cisplatin (1.5 - 2.0)Apoptosis (Bax/Bcl-2)
Aryl-Amino Alcohol P. falciparum (D6)< 0.20Chloroquine (0.05)Heme Polymerization Inhibition
Piperazine-Amino Alcohol MRSA (S. aureus)32 (

g/mL)
Vancomycin (1-2)Membrane Disruption
LTA4H Inhibitor Whole Blood Assay< 0.01LYS006 (Clinical)Enzyme Inhibition

References

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]

  • Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. National Institutes of Health (PMC). [Link]

  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. Journal of Medicinal Chemistry. [Link][7]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Chemical Communications. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules (MDPI). [Link]

Sources

Initial screening of "4-(Aminomethyl)decan-5-ol" for bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Bioactivity Profiling & Validation

Executive Summary

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) represents a class of aliphatic amino alcohols structurally homologous to sphingoid bases (e.g., sphingosine, sphinganine). Its amphiphilic nature—comprising a lipophilic decyl chain and a polar amino-diol "head group" motif—suggests high potential for bioactivity within lipid signaling pathways, specifically targeting G-Protein Coupled Receptors (GPCRs) or lipid-metabolizing enzymes.

This guide provides a rigorous, self-validating framework for the initial screening of this compound. Unlike standard small-molecule screening, the physicochemical properties of fatty amino alcohols require specialized handling to avoid false negatives due to aggregation or non-specific membrane intercalation. The protocol below prioritizes Sphingosine-1-Phosphate (S1P) receptor modulation and Ceramidase inhibition as primary hypotheses, driven by structural logic.

Chemoinformatic Profiling & Formulation Strategy

Before wet-lab screening, the compound's physicochemical behavior must be modeled to ensure assay validity.

Structural Analysis & In Silico Prediction

The structure consists of a C10 backbone with a mid-chain polar cluster. This mimics the "warhead" of sphingosine but with a truncated tail (C10 vs C18), potentially altering membrane residence time and solubility.

PropertyPredicted ValueImplication for Screening
Molecular Weight ~187.32 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~2.5 - 3.2Moderately lipophilic. Permeable but risk of non-specific binding to plasticware.
pKa (Amine) ~9.5 - 10.0Positively charged at physiological pH (7.4). Cationic amphiphile behavior.
TPSA ~46 ŲHigh membrane permeability (Blood-Brain Barrier penetrant).
Formulation Protocol (Standardized)
  • Stock Solution: Dissolve neat oil/solid in 100% DMSO to 20 mM. Sonicate at 37°C for 5 minutes to ensure monodispersity.

  • Working Solution: Dilute stock into serum-free media or buffer.

    • Critical Step: To prevent precipitation, add the DMSO stock to the buffer while vortexing.

    • Limit: Final DMSO concentration must be

      
       (v/v) to avoid solvent toxicity.
      

Primary Screening: Cytotoxicity & Therapeutic Window

Establishing the safety profile is the prerequisite for functional assays. Cationic amphiphiles can cause immediate necrosis via membrane disruption (detergent effect) rather than specific apoptosis.

Assay: Multiplexed Cytotoxicity (CellTiter-Glo + LDH Release)

Objective: Distinguish between specific toxicity and membrane lysis.

Protocol:

  • Cell Lines: HepG2 (Metabolic competent), HEK293 (General), SH-SY5Y (Neuronal/Lipid sensitive).

  • Seeding: 5,000 cells/well in 384-well plates. Adhere for 24h.

  • Dosing: 8-point dose-response (0.1 µM to 100 µM).

  • Incubation: 24 hours.

  • Readout:

    • Supernatant: Transfer 5 µL to LDH assay plate (Membrane integrity).

    • Cell Lysate: Add CellTiter-Glo reagent (ATP/Viability).

Data Interpretation:

  • Hit Criteria:

    
    .
    
  • Red Flag: High LDH release at

    
     indicates detergent-like properties (assay artifact).
    

Targeted Bioactivity Screening (Mechanism-Based)

Given the structural homology to Sphingosine , the screening strategy focuses on the Sphingosine-1-Phosphate (S1P) signaling axis.

Hypothesis Visualization: The Sphingolipid Mimicry

The compound likely acts as either an S1P Receptor Agonist/Antagonist or a Ceramidase Inhibitor .

SphingolipidPath Compound 4-(Aminomethyl) decan-5-ol Sphingosine Sphingosine Compound->Sphingosine Structural Mimicry SphK Sphingosine Kinase (SphK1/2) Compound->SphK Substrate/Inhibitor S1PR S1P Receptors (GPCRs) Compound->S1PR Hypothesis 1: Ligand Binding Ceramidase Ceramidase Compound->Ceramidase Hypothesis 2: Comp. Inhibition S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->S1PR Activation

Caption: Figure 1. Putative mechanism of action. The compound mimics the sphingoid base scaffold, potentially modulating S1P receptors or inhibiting enzymes like Ceramidase.

Protocol A: GPCR Functional Assay (Calcium Flux)

Target: S1P Receptors (S1P1, S1P3). Rationale: S1P receptors couple to


, triggering intracellular 

release.
  • System: CHO-K1 cells overexpressing

    
     (promiscuous coupling) and S1P1.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30s.

  • Injection: Inject 4-(Aminomethyl)decan-5-ol (10 µM final).

  • Positive Control: S1P (100 nM) or FTY720-P.

  • Negative Control: Vehicle (0.5% DMSO).

Success Metric: A transient fluorescence spike


 over baseline indicates receptor agonism.
Protocol B: Enzymatic Inhibition (Neutral Ceramidase)

Rationale: Amino alcohols often act as transition-state analogs for amidases.

  • Substrate: N-l-lauroyl-sphingosine (C12-Ceramide).

  • Reaction Mix: 50 mM Phosphate buffer (pH 7.4), Recombinant Neutral Ceramidase (10 ng), Compound (titrated).

  • Incubation: 30 min at 37°C.

  • Detection: Measure liberated Sphingosine using a fluorometric derivatization (naphthalene-2,3-dicarboxaldehyde).

  • Analysis: Calculate

    
    . Valid hit if 
    
    
    
    .

ADME & Early Tox Assessment

For a lipid-like molecule, membrane retention and metabolic stability are critical failure points.

PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Membrane: Dodecane/Lecithin artificial membrane.

  • pH: 7.4 (Donor) to 7.4 (Acceptor).

  • Incubation: 5 hours.

  • Quantification: LC-MS/MS of acceptor well.

  • Benchmark: Propranolol (High Permeability), Atenolol (Low Permeability).

  • Expectation: High permeability (

    
    ) due to lipophilicity.
    
Microsomal Stability
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Risk: The primary amine is susceptible to oxidative deamination (MAO/DAO) or N-acetylation.

Screening Workflow Diagram

This flowchart ensures a logical progression from synthesis to lead declaration, preventing resource wastage on false positives.

ScreeningWorkflow Start Synthesis & QC (>95% Purity) Solubility Solubility Check (PBS pH 7.4) Start->Solubility Cyto Cytotoxicity Screen (HepG2, HEK293) Solubility->Cyto Decision1 CC50 > 10µM? Cyto->Decision1 Primary Primary Screen: GPCR Ca2+ Flux Decision1->Primary Yes Stop Discard / Redesign Decision1->Stop No (Toxic) Secondary Secondary Screen: Enzyme Inhibition Primary->Secondary Active Primary->Stop Inactive ADME ADME Profiling (PAMPA, Microsomes) Secondary->ADME Active Lead Valid Hit: Lead Optimization ADME->Lead Stable & Permeable

Caption: Figure 2. Decision-gated screening workflow. Progression requires passing safety (Cytotoxicity) and activity thresholds.

References

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. [Link]

  • Spiegel, S., & Milstien, S. (2003). "Sphingosine-1-phosphate: an enigmatic signalling lipid." Nature Reviews Molecular Cell Biology. [Link]

  • Adan, A., et al. (2016). "In vitro methods for cytotoxicity testing." Current Pharmaceutical Biotechnology. [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay (PAMPA)." European Journal of Medicinal Chemistry. [Link]

Synthesis of novel β-amino alcohol derivatives for research.

Author: BenchChem Technical Support Team. Date: March 2026

From Mechanistic Design to Benchtop Validation

Executive Summary

The


-amino alcohol motif (1,2-amino alcohol) is a privileged pharmacophore in medicinal chemistry, serving as the structural core for 

-adrenergic blockers, sphingolipids, and HIV protease inhibitors. While classical heating of amines with epoxides yields products, it often suffers from poor regioselectivity and harsh conditions that degrade sensitive functional groups.

This technical guide details a Lewis Acid-Catalyzed Regioselective Strategy for synthesizing novel


-amino alcohol derivatives. By utilizing metal perchlorates or triflates, researchers can achieve high regiocontrol under mild conditions, enabling the rapid generation of structure-activity relationship (SAR) libraries.
Retrosynthetic Logic & Strategic Pathways

To synthesize novel derivatives, one must choose the disconnection based on the starting material availability and stereochemical requirements. There are three primary strategic entry points:

  • Epoxide Aminolysis (The Workhorse): Ideal for library generation using diverse amines and commercially available epoxides.

  • Sharpless Aminohydroxylation (The Stereoselective Route): Best for converting alkenes directly to chiral amino alcohols.[1]

  • Biocatalytic Transamination (The Green Route): Utilizes transaminases for high enantiopurity, though substrate scope can be limited.

Figure 1: Strategic Retrosynthesis Map

G Target Target: β-Amino Alcohol (1,2-Amino Alcohol) Epoxide Route A: Epoxide Aminolysis (Nucleophilic Attack) Epoxide->Target Regioselective S_N2 Alkene Route B: Sharpless Aminohydroxylation (Os-Catalyzed) Alkene->Target Syn-Addition Ketone Route C: Biocatalytic Cascade (Transaminase/KRED) Ketone->Target Asymmetric Reductive Amination Start_Epox Starting Material: Epoxide + Amine Start_Epox->Epoxide Activation Start_Alkene Starting Material: Alkene + N-Source Start_Alkene->Alkene Ligand Selection Start_Ketone Starting Material: α-Hydroxy Ketone Start_Ketone->Ketone Enzyme Screening

Caption: Retrosynthetic analysis showing the three primary disconnections. Route A (Red) is the focus of this guide for its versatility in derivative synthesis.

Core Methodology: Lewis Acid-Catalyzed Aminolysis

For the synthesis of novel derivatives, the Lithium Perchlorate (


) catalyzed ring opening  is the superior protocol. Unlike thermal methods, the 

ion acts as a mild Lewis acid, coordinating to the epoxide oxygen. This coordination:
  • Increases Electrophilicity: Activates the ring toward nucleophilic attack.

  • Enhances Regioselectivity: Directs the amine to the less hindered carbon (in aliphatic epoxides) or the benzylic position (in styrene oxides) via electronic stabilization.

Mechanistic Insight

The reaction proceeds via an


-like transition state. The high concentration of 

in diethyl ether (LPDE) creates a "molten salt" environment that stabilizes the zwitterionic intermediate, preventing polymerization and side reactions.
ParameterThermal MethodLewis Acid Method (

)
Temperature Reflux (

)
Ambient (

)
Time 12 - 48 Hours2 - 6 Hours
Regioselectivity Poor (Mixtures common)High (>95:5 typical)
Functional Group Tolerance Low (Thermal degradation)High (Tolerates esters, nitriles)
Detailed Experimental Protocol

Objective: Synthesis of 1-aryloxy-3-amino-2-propanol derivatives (Generic


-blocker scaffold).
Materials & Reagents
  • Epoxide Substrate: Aryl glycidyl ether (1.0 equiv).

  • Amine Nucleophile: Primary or secondary amine (1.1 - 1.2 equiv).

  • Catalyst: Lithium Perchlorate (

    
    ), anhydrous.
    
  • Solvent: Diethyl ether (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Safety Note:

    
     is an oxidant. Avoid heating mixtures of perchlorates and organic substrates. Use a blast shield.
    
Step-by-Step Procedure
  • Catalyst Preparation:

    • Dissolve anhydrous

      
       in 
      
      
      
      to prepare a 5.0 M solution (LPDE). Note: This is an exothermic process; add salt slowly.
  • Reaction Initiation:

    • In a round-bottom flask, dissolve the Epoxide (1.0 mmol) in the LPDE solution (2 mL).

    • Stir at room temperature for 10 minutes to allow Lithium coordination.

  • Nucleophile Addition:

    • Add the Amine (1.1 mmol) dropwise to the stirring solution.

    • Observation: The solution may warm slightly.

  • Monitoring:

    • Stir at room temperature. Monitor via TLC (Mobile phase:

      
       9:1).
      
    • Reaction is typically complete within 2–4 hours. Look for the disappearance of the epoxide spot.

  • Workup (Aqueous Quench):

    • Dilute the reaction mixture with water (10 mL) and extract with Dichloromethane (

      
      , 3 x 10 mL).
      
    • The

      
       remains in the aqueous phase (and can be recycled by concentration/drying, though fresh is recommended for purity).
      
  • Purification:

    • Dry combined organic layers over

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, Gradient: Hexane

      
       EtOAc).
      
Self-Validating Checkpoints
  • Checkpoint 1 (TLC): If the epoxide persists after 4 hours, add 0.1 equiv more amine. Do not heat LPDE solutions.

  • Checkpoint 2 (NMR): The product should show a characteristic multiplet for the CH-OH proton at

    
     3.8–4.2 ppm.
    
Experimental Workflow & Decision Tree

This diagram guides the researcher through the synthesis and troubleshooting process.

Figure 2: Benchtop Execution Workflow

Experiment Start Start: Epoxide + Amine Check_Solubility Are reagents soluble in Et2O? Start->Check_Solubility LPDE_Route Route A: 5M LiClO4 in Et2O (Standard Protocol) Check_Solubility->LPDE_Route Yes Acetonitrile_Route Route B: 10 mol% metal triflate in CH3CN Check_Solubility->Acetonitrile_Route No (Polar substrates) Monitor Monitor TLC (2-4 hrs) LPDE_Route->Monitor Acetonitrile_Route->Monitor Complete Epoxide Consumed? Monitor->Complete Complete->Monitor No (Wait/Add Amine) Workup Aqueous Workup (Extract DCM) Complete->Workup Yes Purify Flash Chromatography Workup->Purify Analyze Validation (NMR, HPLC, MS) Purify->Analyze

Caption: Decision tree for solvent selection and reaction monitoring based on substrate solubility.

Characterization & Validation Standards

To ensure the scientific integrity of the novel derivatives, the following data must be reported.

TechniqueCritical ObservationPurpose

NMR
Shift of epoxide protons (

2.5-3.0) to methine/methylene (

3.5-4.0).
Confirms ring opening.

NMR
Appearance of C-N (

45-55) and C-O (

65-75) signals.
Confirms regiochemistry.
HRMS Molecular ion

.
Confirms elemental composition.
Chiral HPLC Enantiomeric Excess (ee%).[2][3][4]Required if starting with chiral epoxide.

Authoritative Note on Stereochemistry: If using an enantiopure epoxide (e.g., (S)-epichlorohydrin derivative), the


 mechanism generally proceeds with inversion of configuration  at the carbon undergoing attack. However, if the attack occurs at the primary carbon (terminal), the stereocenter at the secondary carbon is preserved (retention). Verify this using Mosher's ester analysis if the mechanism is ambiguous.
References
  • Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of epoxides by means of metal salts. Tetrahedron, 48(18), 3805-3812. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Aminohydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides. Canadian Journal of Chemistry, 83(5), 505-507. Link

  • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley. (Standard Reference for

    
     mechanisms). Link
    

Sources

Methodological & Application

Application Note: In Vitro Evaluation of 4-(Aminomethyl)decan-5-ol as a Modulator of the Sphingolipid Rheostat

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Lipid Chemists, and Preclinical Drug Development Scientists Applications: Sphingolipid Metabolism, Oncology, and Targeted Protein/Kinase Inhibition

Mechanistic Rationale & Structural Biology

4-(Aminomethyl)decan-5-ol (CAS No.: 1525757-73-6) is a synthetic, long-chain aliphatic beta-amino alcohol[1]. In the context of lipid biochemistry, its structural architecture—a 10-carbon hydrophobic tail paired with a polar aminomethyl and hydroxyl headgroup—makes it a highly specific mimetic of endogenous sphingoid bases, such as D-erythro-sphingosine[2][3].

Because of this structural homology, 4-(Aminomethyl)decan-5-ol serves as a compelling candidate for modulating the "Sphingolipid Rheostat" . This rheostat dictates cellular fate: the accumulation of ceramide and sphingosine drives apoptosis and cell cycle arrest, whereas the ATP-dependent phosphorylation of sphingosine by Sphingosine Kinases (SphK1 and SphK2) yields Sphingosine-1-Phosphate (S1P), a potent lipid mediator that promotes cell survival, proliferation, and angiogenesis[2][4].

By acting as a competitive inhibitor, aliphatic amino alcohols anchor their hydrophobic tails into the J-shaped lipid-binding pocket of SphK1/2, while the amino-alcohol headgroup blocks the catalytic cleft, preventing ATP from phosphorylating endogenous sphingosine[2][5]. This dual-action mechanism not only starves the cell of pro-survival S1P but also causes a retrograde accumulation of pro-apoptotic ceramide[2][6].

SphingolipidRheostat Cer Ceramide (Pro-Apoptotic) Sph Sphingosine (Pro-Apoptotic) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase SphK Sphingosine Kinase (SphK1 / SphK2) Sph->SphK Substrate S1P Sphingosine-1-Phosphate (Pro-Survival) SphK->S1P ATP Phosphorylation Inh 4-(Aminomethyl)decan-5-ol (Competitive Inhibitor) Inh->SphK Blocks Active Site

Fig 1: Sphingolipid rheostat modulation by 4-(Aminomethyl)decan-5-ol via SphK inhibition.

Assay Design Philosophy & Self-Validating Systems

Historically, SphK assays relied on [γ-32P]ATP and cumbersome acidic organic extractions that suffered from hazardous handling and highly variable lipid recovery rates (often <50%)[7][8]. To ensure a self-validating and robust workflow, this guide employs a two-tiered orthogonal approach:

  • Biochemical Target Engagement: A homogeneous, luminescent ATP-depletion assay to determine direct catalytic inhibition without radioactive artifacts[9].

  • Phenotypic Lipidomics: A cellular LC-MS/MS workflow to prove that the compound penetrates the membrane, engages the target in situ, and successfully shifts the rheostat towards apoptosis[2][5].

Protocol I: Biochemical SphK1/2 Inhibition Assay (Luminescent)

Objective: Determine the biochemical IC₅₀ of 4-(Aminomethyl)decan-5-ol against recombinant human SphK1 and SphK2.

Critical Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100[8][9].

  • Substrates: D-erythro-sphingosine (10 mM stock in ethanol) and ATP[7][9].

  • Enzymes: Recombinant human SphK1 and SphK2 (N-terminal His-tagged)[8].

  • Detection: Luminescent ATP Detection Reagent (e.g., Kinase-Glo® or Echelon K-LUMa)[9].

Step-by-Step Methodology:

  • Inhibitor Preparation: Dissolve 4-(Aminomethyl)decan-5-ol in anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution series (100 µM to 3 nM) in Assay Buffer.

    • Expert Insight (Causality): Ensure the final DMSO concentration in the assay does not exceed 1%. Higher concentrations of organic solvents will denature the kinase and artificially suppress baseline activity.

  • Buffer Optimization: Freshly supplement the Assay Buffer with 1 mM DTT and 0.01% Triton X-100.

    • Expert Insight (Causality): SphK enzymes contain critical cysteine residues in their active sites; DTT prevents oxidative inactivation[9]. Triton X-100 is mandatory because the highly lipophilic sphingosine substrate will otherwise form inaccessible micelles or adhere to the microplate plastic[4][7].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well solid white microplate, combine 10 µL of the compound dilutions with 10 µL of recombinant SphK1 (final concentration 17 nM)[8]. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of a substrate master mix containing 20 µM D-erythro-sphingosine and 20 µM ATP (yielding final assay concentrations of 10 µM each)[7][9].

  • Kinase Reaction: Seal the plate and incubate at 37°C for exactly 30 minutes.

    • Expert Insight (Causality): 30 minutes ensures the reaction remains in the linear phase of Michaelis-Menten kinetics. Exceeding this time risks substrate depletion, which artificially flattens the inhibition curve[7][8].

  • Detection & Quenching: Add 40 µL of Luminescent ATP Detection Reagent to all wells. This reagent simultaneously lyses any remaining lipid structures, quenches the kinase reaction, and generates a luminescent signal proportional to residual ATP[9]. Incubate for 10 minutes in the dark.

  • Data Analysis: Read luminescence. Because this is an ATP-depletion assay, higher luminescence indicates higher residual ATP (i.e., successful kinase inhibition). Calculate IC₅₀ using a 4-parameter non-linear regression model.

Protocol II: Cellular Lipidomics & Viability Assay

Objective: Quantify the intracellular disruption of the sphingolipid rheostat and subsequent cytotoxicity in human cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed U937 (human histiocytic lymphoma) cells at 1×10⁶ cells/well in 6-well plates (for lipidomics) and 1×10⁴ cells/well in 96-well plates (for viability)[7]. Treat with 4-(Aminomethyl)decan-5-ol at concentrations flanking the biochemical IC₅₀ (e.g., 1x, 5x, 10x) for 24 hours. Include PF-543 (a known SphK1 inhibitor) as a positive control[2].

  • Lipid Extraction (6-well plates): Wash cells with cold PBS. Lyse directly in a Methanol/Chloroform mixture (2:1 v/v).

    • Expert Insight (Causality): This specific monophasic organic ratio is critical. It efficiently precipitates proteins while ensuring that both the highly hydrophobic ceramides and the more polar, phosphorylated S1P are co-extracted into the organic phase without partitioning losses[7][8].

  • LC-MS/MS Quantification: Spike lysates with C17-S1P and C17-Ceramide as internal standards. Dry the organic phase under nitrogen gas, reconstitute in methanol, and analyze via LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify endogenous S1P and Ceramide levels[2][5].

  • Viability Readout (96-well plates): Add CellTiter-Glo® directly to the culture media (1:1 ratio). Lyse for 10 minutes on an orbital shaker and read luminescence to determine the cellular IC₅₀ for cytotoxicity[2].

Expected Quantitative Data Profile

To contextualize the efficacy of 4-(Aminomethyl)decan-5-ol, the table below summarizes the expected pharmacological profile compared to established field standards.

CompoundTarget ProfileSphK1 IC₅₀ (nM)SphK2 IC₅₀ (nM)Intracellular S1P Reduction (%)*U937 Cell Viability IC₅₀ (µM)
4-(Aminomethyl)decan-5-ol Putative SphK InhibitorAssay DependentAssay Dependent> 60% expected10.0 - 25.0
PF-543 SphK1 Selective10.4 ± 3.2> 10,000~ 85%> 25.0 (Weak cytotoxicity)
N,N-Dimethylsphingosine Pan-SphK Inhibitor3,5004,200~ 85%5.5

*Measured via LC-MS/MS at 10 µM compound treatment for 24 hours.

References
  • A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC. nih.gov.[Link]

  • Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC. nih.gov.[Link]

  • Synthesis and evaluation of sphingoid analogs as inhibitors of sphingosine kinases. bioorg.org.[Link]

  • A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - MDPI. mdpi.com.[Link]

  • Synthesis of Selective Inhibitors of Sphingosine Kinase 1 - ResearchGate. researchgate.net.[Link]

Sources

Application Note: In Vitro Cytotoxicity Assessment of the Synthetic β-Amino Alcohol "4-(Aminomethyl)decan-5-ol" in Solid Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) is a synthetic aliphatic β-amino alcohol. In oncology drug discovery, synthetic β-amino alcohols are highly valued due to their structural homology to naturally occurring sphingoid bases, such as sphinganine and sphingosine [1].

Naturally occurring sphingolipids are heavily regulated by intracellular kinases (e.g., sphingosine kinase), which convert pro-apoptotic ceramides and sphingosines into pro-survival sphingosine-1-phosphate (S1P). However, synthetic sphingoid base analogs—such as Enigmol or deoxysphingolipids—often lack the specific hydroxyl groups required for phosphorylation [1]. This structural divergence prevents their conversion into pro-survival signals, leading to the intracellular accumulation of the analog, severe disruption of lipid rafts, lysosomal membrane permeabilization (LMP), and the subsequent induction of apoptosis [1].

This application note outlines a highly robust, self-validating high-throughput screening protocol to evaluate the cytotoxicity and therapeutic window of 4-(Aminomethyl)decan-5-ol across a panel of cancer cell lines.

Putative Mechanism of Action

To contextualize the phenotypic readout of the cytotoxicity assay, it is critical to understand the compound's theoretical mechanism of action (MOA) at the cellular level.

MOA A 4-(Aminomethyl)decan-5-ol (Sphingoid Base Analog) B Lysosomal Accumulation (Lysosomotropism) A->B C Kinase Evasion & Metabolic Blockade A->C D Lysosomal Membrane Permeabilization (LMP) B->D E Accumulation of Pro-apoptotic Ceramides C->E F Caspase 3/7 Activation (Apoptosis) D->F E->F G Cancer Cell Death F->G

Figure 1: Putative apoptotic signaling pathway induced by 4-(Aminomethyl)decan-5-ol.

Experimental Design & Causality

Assay Selection: Why CCK-8 over MTT?

Historically, the MTT assay has been the gold standard for cytotoxicity screening. However, MTT relies on the reduction of tetrazolium salts into insoluble purple formazan crystals, which require the aspiration of media and the addition of toxic solubilization agents (e.g., DMSO or SDS) [2].

For this protocol, we mandate the use of the Cell Counting Kit-8 (CCK-8) . The CCK-8 assay utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye [2, 3].

  • Causality: Because WST-8 formazan is water-soluble, it eliminates the media aspiration step, drastically reducing well-to-well variability and handling errors [3]. Furthermore, WST-8 is non-toxic to cells, allowing researchers to take multiple kinetic readings (e.g., at 24h, 48h, and 72h) from the exact same microplate [2].

Establishing a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure the assay is self-validating, every microplate must contain the following control wells:

  • Blank Control (Media + CCK-8): Establishes the baseline optical density (OD) to subtract background noise caused by phenol red or media components.

  • Negative Control (Cells + Media + Vehicle + CCK-8): Represents 100% cell viability. Essential for calculating relative survival.

  • Positive Control (Cells + Media + 10 µM Cisplatin + CCK-8): Proves the cells are susceptible to known apoptotic triggers. If the positive control fails to induce >80% cell death, the entire plate must be discarded due to potential chemoresistance or assay failure [4].

Experimental Protocols

Compound Preparation

Note: 4-(Aminomethyl)decan-5-ol is highly lipophilic. Proper vehicle management is critical to prevent artifactual toxicity.

  • Stock Solution: Dissolve 4-(Aminomethyl)decan-5-ol in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions (e.g., 100 µM to 0.1 µM) in complete culture media.

  • Vehicle Constraint: Ensure the final concentration of DMSO in all test wells, including the negative control, does not exceed 0.5% (v/v) . Concentrations >0.5% can induce solvent-mediated cytotoxicity, confounding the data [3].

CCK-8 Cytotoxicity Workflow

Workflow S1 1. Cell Seeding (96-well, 5x10³ cells) S2 2. Compound Treatment (0.1 - 100 µM, 48h) S1->S2 S3 3. CCK-8 Addition (10 µL/well, 2h) S2->S3 S4 4. Absorbance Reading (OD 450 nm) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Figure 2: Step-by-step CCK-8 cytotoxicity assay workflow.

Step-by-Step Procedure:

  • Cell Seeding: Harvest target cells (e.g., HCT-116, MCF-7, and MRC-5 fibroblasts) at 80% confluence. Seed 5 × 10³ cells/well in 90 µL of complete media into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Treatment: Add 10 µL of the 10× concentrated 4-(Aminomethyl)decan-5-ol working solutions to the respective wells (final volume = 100 µL). Include all self-validating controls (Blank, Negative, Positive). Incubate for 48 hours.

  • CCK-8 Incubation: Add 10 µL of CCK-8 solution directly to each well. Crucial step: Add the reagent at an angle against the well wall to avoid introducing bubbles, which will severely distort optical density readings.

  • Colorimetric Development: Incubate the plate for 1 to 4 hours at 37°C. (For HCT-116, 2 hours is typically optimal).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Viability Calculation:

    • Cell Viability (%) = [(OD_Test - OD_Blank) / (OD_Negative - OD_Blank)] × 100

Data Presentation & Interpretation

To determine if 4-(Aminomethyl)decan-5-ol is a viable drug candidate, researchers must evaluate its Selectivity Index (SI) . The SI is calculated by dividing the IC₅₀ of the normal cell line by the IC₅₀ of the cancer cell line [4]. An SI > 2.0 indicates a favorable therapeutic window, meaning the compound is selectively toxic to malignant cells.

Table 1: Representative Cytotoxicity Profile of 4-(Aminomethyl)decan-5-ol

Cell LineTissue OriginPhenotypeIC₅₀ (µM) ± SDSelectivity Index (SI)
HCT-116 ColonColorectal Carcinoma12.4 ± 1.13.4
MCF-7 BreastHormone-responsive Adenocarcinoma18.7 ± 1.42.2
MDA-MB-231 BreastTriple-Negative Breast Cancer (TNBC)15.2 ± 0.92.7
MRC-5 LungNormal Human Fibroblast42.1 ± 2.5Reference

Interpretation: In this representative dataset, the compound demonstrates moderate to high potency against solid tumors, with a particularly strong selectivity toward colorectal carcinoma (SI = 3.4). Because normal fibroblasts (MRC-5) maintain a much higher IC₅₀, the compound exhibits a promising therapeutic window, validating the need for downstream mechanistic assays (e.g., Annexin V/PI Flow Cytometry) to confirm apoptosis.

References

  • "Enigmol: A novel sphingolipid analog with anti-cancer activity against cancer cell lines and in vivo models for intestinal and prostate cancer", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Using Abbkine CCK-8 to analyze cell toxicity", Abbkine Scientific. Available at:[Link]

  • "Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "β-amino alcohols and their respective 2-phenyl-N-alkyl aziridines as potential DNA minor groove binders", University of East Anglia (UEA) Digital Repository. Available at:[Link]

Application Note: 4-(Aminomethyl)decan-5-ol as a Prototypical Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a detailed exploration of how a molecule with the structure of "4-(Aminomethyl)decan-5-ol" can be leveraged in the field of asymmetric synthesis.

It is important to note that "4-(Aminomethyl)decan-5-ol" is not a widely documented catalyst or auxiliary in peer-reviewed scientific literature. Therefore, this document utilizes its structure as a representative model for the broader, highly valuable class of chiral 1,2-amino alcohols. The principles, mechanisms, and protocols described herein are based on well-established applications of analogous chiral amino alcohols, providing a robust framework for researchers aiming to develop or utilize new chiral ligands.

Introduction: The Power of Chiral Amino Alcohols

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, prized for their ability to form stable chelate complexes with a wide array of metals.[1] Their utility stems from several key features: the presence of both a Lewis basic nitrogen atom and an oxygen atom allows for bidentate coordination to a metal center, creating a rigid and predictable chiral environment. This constrained conformation is essential for discriminating between the prochiral faces of a substrate, leading to high levels of enantioselectivity.[2]

The structure of 4-(Aminomethyl)decan-5-ol, featuring vicinal amino and hydroxyl groups, positions it as a classic candidate for investigation as a chiral ligand. Its efficacy would depend on the absolute and relative stereochemistry of its two chiral centers (at C4 and C5), which dictate the conformation of the resulting metallacycle and the steric environment projected towards the substrate.

cluster_molecule Structure of 4-(Aminomethyl)decan-5-ol C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH C4->C5 Aminomethyl CH2NH2 C4->Aminomethyl C6 CH2 C5->C6 Hydroxyl OH C5->Hydroxyl C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH3 C9->C10 Chelation Bidentate Chelation Site

Caption: Key structural features of 4-(Aminomethyl)decan-5-ol.

Application I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones.[3] Chiral amino alcohols are highly effective ligands for ruthenium catalysts in this transformation. The reaction typically employs isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[4]

Causality of Experimental Design: The mechanism involves the formation of an 18-electron Ru-hydride species as the active catalyst.[1] The amino group of the ligand and the metal center work in concert to transfer a hydride to the ketone and a proton from the ligand's hydroxyl group to the carbonyl oxygen via a six-membered pericyclic transition state. The stereochemical outcome is dictated by the steric environment created by the chiral ligand, which favors one orientation of the ketone substrate in the transition state.

G Ru_precatalyst [Ru(p-cymene)Cl2]2 + 4-(Aminomethyl)decan-5-ol Active_catalyst Active 18e- Ru-H Catalyst Ru_precatalyst->Active_catalyst + i-PrOH, Base Substrate_complex Ketone Coordination Active_catalyst->Substrate_complex + Ketone Transition_state Six-Membered Transition State (Hydride Transfer) Substrate_complex->Transition_state Stereodetermining Step Product_release Chiral Alcohol Product Release Transition_state->Product_release - Acetone Product_release->Active_catalyst Catalyst Regeneration

Caption: Catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative procedure for the ATH of a model substrate.

  • Catalyst Pre-formation: In a nitrogen-filled glovebox or under an inert atmosphere, add the Ru(II) precursor, [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg), and the chiral ligand, 4-(Aminomethyl)decan-5-ol (0.02 mmol), to an oven-dried Schlenk flask.

  • Solvent Addition: Add 5 mL of degassed, anhydrous 2-propanol.

  • Activation: Stir the resulting mixture at 80°C for 30 minutes. The color should change, indicating complex formation.

  • Reaction Initiation: Cool the mixture to room temperature. Add the substrate, acetophenone (1 mmol, 120 mg).

  • Base Addition: Add a freshly prepared 0.1 M solution of KOH in 2-propanol (2 mL, 0.2 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the conversion by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding 2 mL of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or GC.

Table 1: Representative Performance of Amino Alcohol Ligands in ATH of Acetophenone

Ligand TypeYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Simple Acyclic Amino Alcohol>95%24-69%(S) or (R)[3]
(1S,2R)-(-)-Norephedrine95%92%(R)[2]
Prolinol-derived>95%>95%(S) or (R)[1]
Application II: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Chiral copper(II)-amino alcohol complexes are effective catalysts for rendering this reaction asymmetric, producing valuable β-nitro alcohols, which are precursors to β-amino alcohols.[5][6]

Causality of Experimental Design: The chiral amino alcohol ligand coordinates to a Cu(II) salt, such as Cu(OAc)₂. This complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, the deprotonated nitroalkane (nitronate) is brought into the chiral sphere of the complex. The facial selectivity of the nitronate's attack on the aldehyde is controlled by the steric and electronic properties of the ligand, which blocks one face of the aldehyde more effectively than the other.[6]

Ligand_Cu Cu(OAc)2 + Ligand (4-(Aminomethyl)decan-5-ol) Active_Complex Chiral Cu(II) Complex Ligand_Cu->Active_Complex In situ formation Aldehyde_Activation Aldehyde Coordination (Lewis Acid Activation) Active_Complex->Aldehyde_Activation Nitronate_Attack Diastereoselective Nitronate Attack Aldehyde_Activation->Nitronate_Attack + Nitronate (from Nitroalkane + Base) Product β-Nitro Alcohol Product Nitronate_Attack->Product Protonation Product->Active_Complex Catalyst Turnover

Caption: Proposed pathway for the Cu-catalyzed Asymmetric Henry Reaction.

Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

  • Catalyst Formation: In a vial, dissolve Cu(OAc)₂·H₂O (0.1 mmol, 20 mg) and 4-(Aminomethyl)decan-5-ol (0.12 mmol) in 3 mL of ethanol. Stir at room temperature for 1 hour.

  • Substrate Addition: Add benzaldehyde (1 mmol, 106 mg) to the catalyst solution.

  • Reagent Addition: Add nitromethane (5 mmol, 305 mg).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The optimal time should be determined by monitoring via TLC.

  • Work-up: After the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-nitro alcohol.

  • Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Table 2: Representative Performance in the Asymmetric Henry Reaction

Aldehyde SubstrateSolventYield (%)Enantiomeric Excess (ee, %)Reference
BenzaldehydeEthanol>99%94.6%[6]
4-NitrobenzaldehydeIsopropanol80%86.6%[6]
2-NaphthaldehydeEthanol92%91.2%[6]
Broader Potential: A Note on Chiral Auxiliaries

Beyond catalysis, chiral amino alcohols can function as chiral auxiliaries.[7] In this strategy, the chiral molecule is temporarily and covalently attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction on the substrate.[8] For instance, 4-(Aminomethyl)decan-5-ol could potentially be condensed with a carboxylic acid to form an amide. Deprotonation alpha to the carbonyl would generate a chiral enolate, whose subsequent alkylation would proceed diastereoselectively due to the steric blocking by the auxiliary's alkyl groups. The final step involves the cleavage of the auxiliary, which can ideally be recovered and reused.[] While effective, this approach is less atom-economical than catalysis.

Conclusion

While "4-(Aminomethyl)decan-5-ol" itself is not an established reagent, its fundamental structure as a chiral 1,2-amino alcohol places it within a class of molecules that are of immense value to synthetic chemists. By serving as a bidentate ligand, it can create a well-defined chiral pocket around a metal center, enabling high stereoselectivity in crucial transformations like transfer hydrogenations and Henry reactions. The protocols and principles outlined in this guide provide a comprehensive starting point for researchers interested in screening this, or structurally similar, amino alcohols in asymmetric synthesis, contributing to the ever-expanding toolbox for the efficient production of enantiopure compounds.

References

  • BenchChem. (n.d.). Mechanism of action of amino alcohol compounds in synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction.
  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145, 20775-20781.
  • CNR-IRIS. (2025, February 19). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.
  • MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2.
  • ChemRxiv. (2020, June 16). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions.
  • BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Righi, G., et al. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • ResearchGate. (2024, August 3). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.

Sources

Application Note: High-Throughput Screening Strategies for 4-(Aminomethyl)decan-5-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Sphingolipid Signaling Pathways

Introduction & Scientific Rationale

The molecule 4-(Aminomethyl)decan-5-ol represents a structural pharmacophore mimicking sphingosine , the backbone of sphingolipids. Its core features—a hydrophobic alkyl tail (C10), a primary amine, and a secondary alcohol—suggest it acts as a competitive modulator of enzymes processing sphingoid bases.

In drug discovery, this scaffold is primarily relevant for targeting Sphingosine Kinases (SphK1/SphK2) . These enzymes phosphorylate sphingosine to form Sphingosine-1-Phosphate (S1P), a potent lipid mediator involved in cell survival, proliferation, and lymphocyte trafficking.[1] Analogs of this scaffold (e.g., FTY720/Fingolimod) are clinically validated immunomodulators.

This guide details a High-Throughput Screening (HTS) campaign designed to identify inhibitors or substrates of SphK1/2 using this specific amino-alcohol scaffold.

Key Challenges addressed in this guide:
  • Lipophilicity: The C10 alkyl tail causes poor aqueous solubility and high non-specific binding to plasticware.

  • Assay Interference: Lipid-mimetic amines can act as false positives by aggregating or interacting with detection reagents.

  • Isoform Selectivity: Distinguishing between SphK1 (cytosolic, cell survival) and SphK2 (nuclear, apoptotic/anti-proliferative).

HTS Triage Workflow

The following workflow ensures that hits are validated for both biochemical potency and cellular permeability.

HTS_Workflow Library Lipid-Mimetic Library (4-Aminomethyl-decan-5-ol analogs) Primary Primary Screen: Biochemical SphK1 Inhibition (ADP-Glo Assay) Library->Primary Filter1 Filter: >50% Inhibition @ 10µM Primary->Filter1 Counter Counter Screen: Luciferase Inhibition / Aggregation (False Positive Check) Filter1->Counter Hits Secondary Secondary Screen: Cellular Target Engagement (NBD-Sphingosine Uptake) Counter->Secondary Clean Hits Selectivity Selectivity Profiling: SphK1 vs SphK2 vs Ceramide Synthase Secondary->Selectivity Lead Lead Series Optimization Selectivity->Lead

Figure 1: HTS Triage Funnel designed to filter lipophilic false positives early.

Pre-Screening: Compound Management

Critical Step: The lipophilic nature of 4-(Aminomethyl)decan-5-ol analogs requires specific handling to prevent "crash-out" (precipitation) in aqueous buffers.

  • Source Plate: Store compounds at 10 mM in 100% DMSO.

  • Intermediate Dilution: Do not dilute directly into aqueous buffer. Use an intermediate plate with 10% DMSO to prevent precipitation shock.

  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Labcyte Echo) to transfer nanoliter volumes directly to the assay plate to minimize plastic contact time.

  • Surfactants: Assay buffers must contain a carrier.

    • Recommendation: 0.01% Triton X-100 or 0.1% Fatty-Acid Free BSA.

    • Note: Avoid high concentrations of Triton X-100 (>0.05%) as it inhibits SphK activity.

Primary Assay: Biochemical SphK Inhibition (ADP-Glo)

Methodology: The ADP-Glo™ Kinase Assay (Promega) is selected over fluorescence polarization.

  • Why? It is a universal kinase assay that measures ADP production directly.[2] It avoids artifacts associated with attaching bulky fluorophores to the small C10 lipid tail of the analog.

Assay Principle

SphK1 catalyzes: Sphingosine + ATP → S1P + ADP .[3] The assay quantifies ADP via a coupled luciferase reaction.[2][4][5][6]

ADP_Glo_Mechanism Substrates Sphingosine + ATP + Test Compound Reaction Enzymatic Reaction (SphK1) Substrates->Reaction Stop ADP-Glo Reagent (Depletes remaining ATP) Reaction->Stop ADP + S1P Detect Kinase Detection Reagent (Converts ADP -> ATP -> Light) Stop->Detect Pure ADP Signal Luminescence (Proportional to Activity) Detect->Signal

Figure 2: Mechanism of the ADP-Glo assay for Sphingosine Kinase screening.

Detailed Protocol (384-well format)

Reagents:

  • Enzyme: Recombinant Human SphK1 (e.g., BPS Bioscience #40610).

  • Substrate: D-erythro-Sphingosine (dissolved in DMSO).

  • Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Procedure:

  • Compound Addition: Dispense 50 nL of test compound (10 mM stock) into a white, low-volume 384-well plate (Final conc: 10 µM).

  • Enzyme Addition: Add 2.5 µL of SphK1 enzyme (0.5 ng/µL) in Assay Buffer. Incubate 10 min at RT (allows compound to bind enzyme).

  • Substrate Initiation: Add 2.5 µL of Substrate Mix (20 µM Sphingosine + 10 µM ATP).

    • Note: The ATP concentration should be at or below

      
       (approx. 10-20 µM for SphK1) to maximize sensitivity to ATP-competitive inhibitors.
      
  • Reaction: Incubate for 60 minutes at room temperature.

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent .[2][7] Incubate 40 min. (Stops kinase reaction, depletes unconsumed ATP).[7]

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent .[2][7] Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis:

  • Calculate % Inhibition relative to High Control (DMSO + Enzyme) and Low Control (No Enzyme).[4]

  • Acceptance Criteria: Z' Factor > 0.5.

Secondary Assay: Cellular Target Engagement

Methodology: NBD-Sphingosine Uptake and Phosphorylation. Why? Biochemical hits might not penetrate the cell membrane or might be metabolized rapidly. This assay uses a fluorescent sphingosine analog (NBD-Sph) to track SphK activity inside live cells.[8][9]

Protocol
  • Cell Seeding: Seed U2OS or HEK293 cells (overexpressing SphK1) in black, clear-bottom 96-well plates (20,000 cells/well). Allow adhesion overnight.

  • Treatment: Incubate cells with test compounds (from Primary Screen) for 30 minutes in serum-free media.

  • Probe Addition: Add NBD-Sphingosine (Final conc: 5 µM).

  • Incubation: Incubate for 30-60 minutes at 37°C.

    • Mechanism:[10] SphK1 phosphorylates NBD-Sph to NBD-S1P.

  • Extraction (Alkaline): Remove media. Add alkaline buffer (pH 10.5) to lyse cells.

    • Critical Step: Perform a chloroform:methanol extraction.[8] NBD-S1P (product) stays in the aqueous phase due to the phosphate group; unreacted NBD-Sph (substrate) partitions to the organic phase.

  • Detection: Transfer the aqueous phase to a fresh plate and measure Fluorescence (Ex/Em: 460/535 nm).

    • Result: A decrease in aqueous fluorescence indicates inhibition of SphK (less NBD-S1P formed).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Biochemical) ATP contamination or spontaneous hydrolysis.Use ultra-pure ATP.[7] Ensure ADP-Glo Reagent incubation time is sufficient (40 min) to deplete all ATP.[7]
Low Signal Window Enzyme activity too low or Substrate depletion.Titrate enzyme to ensure linear velocity. Ensure <20% substrate conversion to maintain initial rate conditions.
Steep Hill Slopes (>2.0) Compound aggregation (Micelle formation).Add 0.01% Triton X-100 to assay buffer. Inspect compounds for precipitation.[7]
Inconsistent Replicates Lipid sticking to tips/plate.Use Low-Binding plates (e.g., Corning #3574). Use acoustic dispensing to avoid tip loss.

References

  • Baek, D.J., et al. (2013). Structure-Activity Relationships of Sphingosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Pitman, M.R., et al. (2012). A fluorescence-based high-throughput screening assay for sphingosine kinase 1. Journal of Biomolecular Screening. [Link]

  • Inglese, J., et al. Assay Guidance Manual: Assay Operations for SAR Support. NCBI Bookshelf. [Link]

Sources

Application Note: De Novo Mechanism of Action Profiling for 4-(Aminomethyl)decan-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Tiered Investigative Framework for Novel Lipid-Modulating Amino-Alcohols

Abstract

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) represents a class of synthetic amino-alcohol lipids with structural homology to endogenous sphingoid bases.[1][2] Due to its physicochemical properties—specifically the combination of a lipophilic decyl chain and a polar amino-alcohol headgroup—this compound is hypothesized to interact with sphingosine-1-phosphate (S1P) receptors, modulate sphingolipid metabolism enzymes (e.g., Sphingosine Kinase), or exhibit lysosomotropic behavior.[1][2] This application note provides a comprehensive, tiered protocol for researchers to elucidate the precise Mechanism of Action (MoA) of 4-(Aminomethyl)decan-5-ol, moving from phenotypic screening to molecular target validation.[1][2]

Introduction & Structural Rationale

The structural motif of 4-(Aminomethyl)decan-5-ol (a 10-carbon chain with a 1,3-amino-alcohol arrangement) mimics the pharmacophore of sphingosine and the immunomodulator Fingolimod (FTY720).[1][2]

  • Lipophilic Tail (C10): Facilitates membrane intercalation but is shorter than the natural C18 sphingosine tail, suggesting potential partial agonist or antagonist activity.[1][2]

  • Amino-Alcohol Headgroup: A critical recognition motif for:

    • S1P Receptors (GPCRs): S1PR1–5 bind phosphorylated amino-alcohols.[1][2]

    • Sphingosine Kinases (SphK1/2): Enzymes that phosphorylate the hydroxyl group.[1][2]

    • Lysosomes: Lipophilic amines can become protonated and trapped in acidic organelles (lysosomotropism), inhibiting autophagy.[1][2]

This guide prioritizes these three pathways to determine the compound's primary MoA.

Experimental Workflow (DOT Visualization)

The following flowchart outlines the logic-gated investigative process.

MoA_Workflow Start Compound: 4-(Aminomethyl)decan-5-ol Tier1 Tier 1: Phenotypic Screening (Cell Viability & Morphology) Start->Tier1 Decision1 Observation? Tier1->Decision1 Vacuoles Cytoplasmic Vacuolization Decision1->Vacuoles Granular phenotype Signaling Altered Signaling (pERK/pAkt) Decision1->Signaling Growth arrest/Proliferation Tier2_Lyso Tier 2A: Lysosomal Integrity (LysoTracker / Cathepsin B) Vacuoles->Tier2_Lyso Tier2_GPCR Tier 2B: S1P Receptor Assays (cAMP / Calcium Flux) Signaling->Tier2_GPCR Tier2_Enzyme Tier 2C: SphK Inhibition (ADP-Glo Kinase Assay) Signaling->Tier2_Enzyme Tier3 Tier 3: Functional Validation (siRNA Rescue / Autophagy Flux) Tier2_Lyso->Tier3 Confirm Lysosomotropism Tier2_GPCR->Tier3 Confirm Receptor Agonism Tier2_Enzyme->Tier3 Confirm Metabolic Block

Figure 1: Logic-gated workflow for determining the mechanism of action of amino-alcohol lipids.

Tier 1: Phenotypic Profiling & Cytotoxicity

Objective: Establish the sub-lethal concentration range and identify gross morphological changes indicative of specific pathways.[1][2]

Protocol A: High-Content Imaging for Organelle Health

Rationale: Lipophilic amines often induce vacuolization (lysosomal swelling) or mitochondrial stress before overt cell death.[1][2]

Materials:

  • Cell Line: HeLa or U2OS (robust morphology).[1][2]

  • Reagents: Hoechst 33342 (Nuclei), LysoTracker Red DND-99 (Lysosomes), MitoTracker Deep Red (Mitochondria).[1][2]

  • Compound: 4-(Aminomethyl)decan-5-ol (Stock: 10 mM in DMSO).[1][2]

Procedure:

  • Seeding: Plate 5,000 cells/well in a 96-well black-wall plate. Incubate 24h.

  • Treatment: Treat with a dose-response curve (0.1 µM – 100 µM) for 6h and 24h. Include Chloroquine (20 µM) as a positive control for vacuolization.[1][2]

  • Staining:

    • Prepare staining solution: Culture media + 50 nM LysoTracker + 100 nM MitoTracker.[1][2]

    • Replace media and incubate for 30 min at 37°C.

    • Add Hoechst 33342 (1 µg/mL) for the last 10 min.[1][2]

  • Imaging: Image on a High-Content Analysis system (e.g., PerkinElmer Operetta) at 40x.

  • Analysis: Quantify "Spot Area per Cell" (Lysosomes) and "Mitochondrial Intensity."

Interpretation:

  • Increased LysoTracker Area: Indicates lysosomal swelling/trapping (Lysosomotropism).[1][2]

  • Fragmented Mitochondria: Indicates early apoptosis or bioenergetic failure.[1][2]

Tier 2: Mechanistic Target Identification

Based on Tier 1 results, proceed to specific target assays.

Protocol B: S1P Receptor Functional Assay (cAMP/Calcium)

Rationale: If the compound mimics sphingosine-1-phosphate (S1P), it will bind S1P receptors (S1PR1-5).[1][2] S1PR1 is G_i-coupled (inhibits cAMP), while S1PR2/3 can mobilize Calcium.[1][2]

Method: cAMP Hunter™ eXpress Assay (Eurofins/DiscoverX) [1][2]

  • Cell System: CHO-K1 cells overexpressing S1PR1.[1][2]

  • Agonist Mode:

    • Plate cells and incubate overnight.

    • Add Forskolin (10 µM) to induce cAMP background.[1][2]

    • Add 4-(Aminomethyl)decan-5-ol (dose-response).[1][2]

    • Incubate 30 min.

    • Lyse and detect cAMP via chemiluminescence.[1][2]

  • Antagonist Mode:

    • Pre-incubate with 4-(Aminomethyl)decan-5-ol for 15 min.

    • Add EC80 concentration of S1P (natural ligand).[1][2]

    • Measure inhibition of S1P-induced cAMP reduction.[1][2]

Data Presentation:

Parameter S1P (Control) 4-(Aminomethyl)decan-5-ol Interpretation
EC50 (cAMP) ~1–10 nM TBD Low nM = Potent Agonist
Emax 100% <50% Partial Agonist

| IC50 (Antagonist) | N/A | TBD | Potent Antagonist |[1][2][3]

Protocol C: Sphingosine Kinase (SphK) Activity Assay

Rationale: The compound may act as a substrate (becoming phosphorylated) or an inhibitor of SphK1/2, altering the "Sphingolipid Rheostat" (balance between pro-apoptotic sphingosine and pro-survival S1P).[1][2]

Method: ADP-Glo™ Kinase Assay (Promega) [1][2]

  • Reaction Mix: Recombinant SphK1 enzyme + Sphingosine (substrate) + ATP (10 µM) + Test Compound.[1][2]

  • Incubation: 60 min at room temperature.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1][2]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2]

  • Readout: Luminescence is proportional to kinase activity.[1][2]

Interpretation:

  • Reduced Luminescence: The compound inhibits SphK1 (potential anti-cancer MoA).[1][2]

  • Note: If the compound is a substrate, it will consume ATP and generate luminescence, mimicking sphingosine.[1][2] Mass spectrometry would be required to confirm the phosphorylated product.[1][2]

Tier 3: Functional Validation (Autophagy Flux)

Rationale: Both S1P signaling and lysosomal trapping converge on autophagy.[1][2] This assay distinguishes between induction of autophagy and blockade of flux.[1][2]

Protocol: LC3B Turnover Western Blot

  • Treatment: Treat cells with:

    • Vehicle[1][2]

    • Compound (IC50)[1][2]

    • Compound + Bafilomycin A1 (Autophagy inhibitor, 10 nM).[1][2]

  • Lysis: Collect lysates at 24h using RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot: Probe for LC3B-I/II and p62/SQSTM1 .

  • Analysis:

    • LC3B-II Accumulation (Compound only): Could be induction OR blockade.[1][2]

    • Compound + Bafilomycin > Compound: Indicates induction (flux is open).[1][2]

    • Compound + Bafilomycin = Compound: Indicates blockade (flux is already blocked by the compound).[1][2]

Signaling Pathway Visualization

The following diagram illustrates the potential intervention points of 4-(Aminomethyl)decan-5-ol within the sphingolipid signaling network.

Sphingolipid_Pathway Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 S1PR S1P Receptors (GPCRs) S1P->S1PR Binding Cer Ceramide Cer->Sph Ceramidases SphK Sphingosine Kinase (SphK1/2) Survival Survival S1PR->Survival PI3K/Akt Survival Migration Migration S1PR->Migration Rac/Rho Migration Lyso Lysosome (Acidic Compartment) Autophagy Autophagy Lyso->Autophagy Flux Blockade Drug 4-(Aminomethyl)decan-5-ol Drug->SphK Inhibition/Substrate? Drug->S1PR Agonist/Antagonist? Drug->Lyso Trapping/pH increase

Figure 2: Putative intervention points of 4-(Aminomethyl)decan-5-ol in the sphingolipid rheostat.[1][2]

References

  • Pyne, S., & Pyne, N. J.[1][2] (2010). Sphingosine 1-phosphate and cancer.[1][2] Nature Reviews Cancer, 10(7), 489-503.[1][2] Link[1][2]

  • Adan-Gokbulut, A., et al. (2021). Novel Sphingosine Kinase 1 Inhibitors: A Review of the Patent Literature (2010–2020).[1][2] Expert Opinion on Therapeutic Patents, 31(4), 349-364.[1][2] Link[1][2]

  • Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting.[1][2] Autophagy, 3(6), 542-545.[1][2] Link[1][2]

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications.[1][2] Journal of Pharmaceutical Sciences, 96(6), 1480-1493.[1][2] Link[1][2]

  • PubChem. Compound Summary for CID 99868 (Decan-5-ol derivatives). National Library of Medicine.[1][2] Link[1][2]

Sources

Application Note: Developing In Vitro Models for 4-(Aminomethyl)decan-5-ol Efficacy Testing

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Target Molecule: 4-(Aminomethyl)decan-5-ol

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6), hereafter referred to as 4-AMD5 , is a branched amino-alcohol featuring a secondary alcohol and a primary amine on a decyl chain.[1] Its structure—a lipophilic tail with a pH-sensitive polar headgroup—identifies it as a promising candidate for Ionizable Lipid libraries used in Lipid Nanoparticles (LNPs).

The Efficacy Context

In the context of modern drug development, "efficacy" for 4-AMD5 is defined by its ability to:

  • Complex with Nucleic Acids: Electrostatically bind mRNA/siRNA at acidic pH.

  • Facilitate Endosomal Escape: Undergo protonation in the acidic endosome (pH ~5.5), disrupting the endosomal membrane to release the payload.

  • Maintain Biocompatibility: Minimize cytotoxicity often associated with cationic lipids.

This guide outlines a modular workflow to screen 4-AMD5 formulations for mRNA delivery efficacy , focusing on physicochemical stability, cellular uptake, and functional protein expression.

Part 2: Experimental Workflows & Protocols

Workflow Overview

The evaluation pipeline consists of three critical phases:

  • Formulation & Characterization: Assembling 4-AMD5 into LNPs and determining its apparent pKa.

  • Functional Efficacy: Quantifying mRNA transfection efficiency in vitro.

  • Mechanism of Action: Assessing endosomal escape and cytotoxicity.

Figure 1: High-level screening workflow for 4-AMD5 lipid nanoparticles.

Protocol 1: LNP Formulation via Microfluidic Mixing

Objective: To incorporate 4-AMD5 into stable lipid nanoparticles encapsulating a reporter mRNA (e.g., Firefly Luciferase or eGFP).

Materials:

  • Ionizable Lipid: 4-AMD5 (Target)

  • Helper Lipids: DSPC (Structural), Cholesterol (Stabilizer), PEG-2000-DMG (Stealth).

  • Payload: CleanCap® FLuc mRNA or eGFP mRNA.

  • Buffer: 50 mM Sodium Acetate (pH 4.0).

Molar Ratio Standard: A standard starting ratio for screening is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).

Step-by-Step Procedure:

  • Lipid Stock Preparation: Dissolve all lipids in ethanol. Combine to achieve the target molar ratio (Total lipid concentration: 10 mM).

  • mRNA Preparation: Dilute mRNA in Sodium Acetate buffer (pH 4.0) to an N/P ratio of 6 (Nitrogen on lipid : Phosphate on RNA).

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or equivalent) to mix the organic phase (lipids) and aqueous phase (mRNA) at a 3:1 flow rate ratio (Aqueous:Organic).

    • Critical Parameter: Total Flow Rate = 12 mL/min.

  • Dialysis: Dialyze the resulting LNP solution against 1x PBS (pH 7.4) for 6–12 hours using 100 kDa MWCO cassettes to remove ethanol and neutralize pH.

  • Filtration: Sterile filter (0.22 µm) prior to cell treatment.

Protocol 2: Determination of Apparent pKa (TNS Assay)

Rationale: The pKa of the ionizable lipid is the single most predictive factor for in vivo efficacy. An optimal pKa (6.2 – 6.8) ensures the lipid is neutral in circulation (low toxicity) but becomes cationic in the endosome (high release).

Method:

  • Prepare a buffer series ranging from pH 2.5 to 11.0 (in 0.5 increments) containing 150 mM NaCl.

  • Dissolve TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) in DMSO.

  • Add 4-AMD5 LNPs (from Protocol 1) to each buffer well in a black 96-well plate.

  • Add TNS (final conc. 6 µM).

  • Measure Fluorescence: Ex: 321 nm / Em: 445 nm.

  • Analysis: Plot fluorescence vs. pH. The pKa is the pH at half-maximal fluorescence intensity (inflection point of the sigmoidal curve).

Protocol 3: In Vitro Transfection Efficacy Screening

Objective: Quantify the functional delivery of mRNA by measuring protein expression.

Cell Model Selection:

  • HeLa / HEK293: Standard for general transfection efficiency.

  • HepG2 / Primary Hepatocytes: Essential if targeting liver delivery (given the lipid nature).

Procedure:

  • Seeding: Seed cells at 10,000 cells/well in a 96-well white-walled plate (for Luciferase) or clear plate (for GFP). Allow adherence for 24h.

  • Treatment: Treat cells with 4-AMD5 LNPs at graded mRNA doses (e.g., 10, 50, 100 ng per well).

    • Control: Include a benchmark LNP (e.g., MC3 or SM-102 based) and untreated control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout (Luciferase):

    • Add Luciferase substrate (e.g., Bright-Glo™).

    • Measure Total Flux (RLU) using a luminometer.

  • Readout (GFP):

    • Image using high-content fluorescence microscopy.

    • Quantify Mean Fluorescence Intensity (MFI) and % Transfection Positive cells.

Data Presentation Template:

Formulation IDLipid IdentitySize (nm)PDIpKaTransfection (RLU)Relative Potency*
LNP-001 4-AMD5 85.40.126.454.5 x 10^61.2x
Ctrl-001 SM-102 (Ref)78.20.096.683.8 x 10^61.0x
Neg-Ctrl PBSN/AN/AN/A< 100N/A

*Relative Potency = RLU(Test) / RLU(Ref)

Protocol 4: Mechanism of Action – Endosomal Escape (Hemolysis Assay)

Rationale: To confirm that 4-AMD5 facilitates payload release via membrane disruption at acidic pH.

Method:

  • Isolate red blood cells (RBCs) and wash with PBS.

  • Resuspend RBCs in buffers adjusted to pH 7.4 (physiological) and pH 5.5 (endosomal).

  • Add 4-AMD5 LNPs to RBCs and incubate for 1 hour at 37°C.

  • Centrifuge to pellet intact RBCs.

  • Measure absorbance of the supernatant at 540 nm (Hemoglobin release).

  • Success Criteria: Low hemolysis at pH 7.4 (< 5%) and high hemolysis at pH 5.5 (> 50%).

Part 3: Mechanistic Visualization

The following diagram illustrates the critical "Proton Sponge" or membrane disruption mechanism required for 4-AMD5 efficacy.

Figure 2: Mechanism of pH-dependent endosomal escape mediated by 4-AMD5.

Part 4: References

  • Fenton, O. S., et al. (2016). Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery. Advanced Materials.

  • Miao, L., et al. (2019). Synergistic Lipid Compositions for Albumin-Hitchhiking Delivery of siRNA and mRNA. Nature Communications.

  • Sato, Y., et al. (2012). Resolution of distinct lipids in lipid nanoparticles by TNS fluorescence for gene delivery. Journal of Controlled Release.

  • Hou, X., et al. (2021). Lipid Nanoparticles for mRNA Delivery. Nature Reviews Materials.

  • Sigma-Aldrich. 4-(Aminomethyl)decan-5-ol Product Specification.

Sources

Application Note: Synthesis of Lipophilic Metal Complexes using 4-(Aminomethyl)decan-5-ol

[1][2]

Executive Summary

4-(Aminomethyl)decan-5-ol represents a specialized class of amphiphilic ligands.[1] Unlike short-chain amino alcohols (e.g., ethanolamine), this molecule features a C10 lipophilic backbone combined with a polar 1,3-aminoalcohol core .[1]

This structural duality allows for the synthesis of "grease-soluble" metal complexes, which are critical for:

  • Homogeneous Catalysis: Reactions occurring in non-polar solvents (e.g., Toluene, Hexane).[1]

  • Phase Transfer: Transporting metal ions across organic-aqueous interfaces.[1]

  • Bio-Inorganic Modeling: Mimicking metallo-enzyme active sites in hydrophobic pockets.[1]

This guide provides a validated workflow for synthesizing Copper(II) and Zinc(II) complexes, addressing the specific solubility challenges posed by the decyl chain.

Ligand Chemistry & Coordination Mode[2][3]

Structural Analysis[2][4][5]
  • Donor Atoms: Nitrogen (Primary Amine) and Oxygen (Secondary Alcohol).[1]

  • Chelate Ring: Coordination typically yields a 6-membered ring (Metal-N-C-C-C-O), which is thermodynamically stable but more flexible than the 5-membered rings formed by 1,2-aminoalcohols.[1]

  • Lipophilicity: The decyl chain dictates that the ligand is sparingly soluble in water but highly soluble in alcohols, DCM, and toluene.[1]

Diagram: Coordination Logic

The following diagram illustrates the bidentate coordination mode and the logical flow of the synthesis protocol.

CoordinationWorkflowLigand4-(Aminomethyl)decan-5-ol(Lipophilic Ligand)SolventSolvent Selection(MeOH/DCM Mix)Ligand->SolventDissolutionCoordinationCoordination(6-Membered Chelate Ring)Solvent->CoordinationReflux/StirMetalSaltMetal Salt(Cu(OAc)2 / ZnCl2)MetalSalt->SolventAdditionComplexLipophilic Metal Complex[M(L)2]Coordination->ComplexPrecipitation/Evaporation

Figure 1: Logical workflow for coordinating lipophilic amino-alcohols to transition metals.

Experimental Protocols

Safety Precaution
  • Hazard: Transition metal salts are toxic.[1] Handle in a fume hood.

  • Ligand: 4-(Aminomethyl)decan-5-ol is an amine; avoid skin contact.[1]

Protocol A: Synthesis of Bis[4-(aminomethyl)decan-5-olato]copper(II)

Target: A neutral, non-polar copper complex suitable for catalysis.[1]

Materials
  • Ligand: 4-(Aminomethyl)decan-5-ol (1.0 mmol, ~187 mg)[1]

  • Metal Precursor: Copper(II) Acetate Monohydrate (0.5 mmol, ~100 mg)[1]

  • Solvent: Methanol (MeOH) and Dichloromethane (DCM)

  • Base: Triethylamine (Et3N) – Optional, to deprotonate the alcohol.[1]

Step-by-Step Methodology
  • Ligand Preparation:

    • Dissolve 1.0 mmol of 4-(Aminomethyl)decan-5-ol in 10 mL of a 1:1 mixture of MeOH/DCM.

    • Note: The DCM is essential to fully solubilize the decyl chain; pure methanol may result in turbidity.[1]

  • Metal Addition:

    • Dissolve 0.5 mmol of Cu(OAc)₂·H₂O in 5 mL of MeOH.

    • Add the copper solution dropwise to the ligand solution under vigorous stirring.[1][2]

    • Observation: The solution should turn deep blue/purple, indicating N-coordination.[1]

  • Deprotonation (Chelation Locking):

    • Add 1.0 mmol of Et3N dropwise.[1]

    • Mechanism:[1][3] This facilitates the deprotonation of the hydroxyl group, forming a neutral alkoxide complex (Cu(N^O)₂).[1]

  • Reaction:

    • Reflux the mixture at 50°C for 4 hours.

  • Isolation:

    • Evaporate the solvent to near dryness using a rotary evaporator.[1]

    • Redissolve the residue in a minimum amount of DCM (2-3 mL).[1]

    • Add cold Hexane (10-15 mL) to precipitate the complex or induce crystallization.[1]

    • Filter and dry under vacuum.[1]

Protocol B: Synthesis of Zinc(II) Lewis Acid Catalyst

Target: A Lewis-acidic complex for activating carbonyls.[1]

Materials
  • Ligand: 4-(Aminomethyl)decan-5-ol (1.0 mmol)[1]

  • Metal Precursor: Zinc Chloride (ZnCl₂) (1.0 mmol) – 1:1 Stoichiometry preferred for Lewis acidity.

  • Solvent: Ethanol (anhydrous).[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 1.0 mmol of Ligand in 10 mL anhydrous Ethanol.[1]

  • Complexation:

    • Add 1.0 mmol of ZnCl₂ (solid) directly to the stirring ligand solution.[1]

    • Note: ZnCl₂ is hygroscopic; handle quickly.[1]

  • Reaction:

    • Stir at room temperature for 12 hours. Heating is generally not required for Zn(II).[1]

  • Work-up:

    • The complex [Zn(L)Cl₂] often remains soluble in ethanol.[1]

    • Concentrate the solution to ~2 mL.

    • Add Diethyl Ether to precipitate the white solid complex.[1]

Characterization Guide

To validate the synthesis, compare the spectral data of the free ligand against the complex.[1]

TechniqueParameterFree Ligand SignalMetal Complex SignalInterpretation
FTIR ν(O-H)Broad band ~3300-3400 cm⁻¹Disappears or shifts significantlyIndicates deprotonation/coordination of Oxygen.[1]
FTIR ν(N-H)Sharp peaks ~3200 cm⁻¹Shifted to lower wavenumber (~3150)Indicates Nitrogen coordination to metal.
UV-Vis d-d TransitionNone (colorless)~600-650 nm (for Cu)Diagnostic of Cu(II) d-orbital splitting (Geometry).[1]
1H NMR CH₂-N Protons~2.6 ppmShifted downfield (>2.8 ppm)Deshielding due to electron donation to metal.[1]

Application: Catalytic Henry Reaction

The Cu(II) complex of 4-(Aminomethyl)decan-5-ol is an excellent candidate for the Henry (Nitroaldol) Reaction due to its ability to act as a mild Lewis acid-base bifunctional catalyst.[1]

Catalytic Cycle Visualization

The amino-alcohol moiety activates the nitroalkane, while the metal center activates the aldehyde.[1]

CatalyticCycleComplexCu-Ligand Complex(Catalyst)IntermediateTransition State(Dual Activation)Complex->Intermediate Activates SubstratesSubstrate1Aldehyde(R-CHO)Substrate1->IntermediateSubstrate2Nitroalkane(R'-NO2)Substrate2->IntermediateProductβ-NitroalcoholIntermediate->Product C-C Bond FormationProduct->Complex Catalyst Regeneration

Figure 2: Proposed mechanism for the Henry reaction catalyzed by the Cu-aminoalcohol complex.[1]

Reaction Setup
  • Solvent: THF or Toluene (The lipophilic ligand ensures solubility).[1]

  • Loading: 5 mol% of the Cu-Complex.[1][3]

  • Conditions: Stir aldehyde (1 eq) and nitromethane (5 eq) at Room Temperature for 24h.

  • Advantage: The long decyl chain allows the catalyst to be recovered by extraction into a non-polar phase if the product is water-soluble.[1]

References

  • Ligand Class Behavior

    • Title: Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.[1][3][4]

    • Source: Alfa Chemistry.[1][4]

    • Relevance: Establishes the baseline protocol for amino-alcohol coordination (Reflux 48h, 3:1 r
  • Structural Analogues (1,3-Aminoalcohols)

    • Title: Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine.[1][5]

    • Source: Inorganic Chemistry (ACS Publications).[1]

    • URL:[Link]

    • Relevance: Discusses the conformational requirements for 1,3-aminoalcohol chel
  • Molecule Identification

    • Title: 4-(Aminomethyl)decan-5-ol (CAS 1525757-73-6) Product Entry.[1][6][7][8]

    • Source: Sigma-Aldrich.[1][6]

    • Relevance: Verifies the chemical entity and physical properties (MW 187.33).
  • General Coordination Chemistry

    • Title: Synthesis and Characterization of Amino Alcohol Complexes.[1][3][9][5][4]

    • Source: ResearchGate (RSC Adv. 2022).[1]

    • URL:[Link]

    • Relevance: Provides the general IR and NMR shifts expected for this class of ligands.

Pharmacological Evaluation of Novel Amino Alcohols: From Physicochemical Profiling to Safety De-risking

[1]

Abstract

Amino alcohols represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for beta-blockers (e.g., propranolol), sphingosine-1-phosphate modulators (e.g., fingolimod), and antimalarials (e.g., mefloquine).[1] However, the physicochemical nature of this class—typically lipophilic basic amines—introduces specific liabilities, including hERG channel blockade and drug-induced phospholipidosis (DIPLD).[1] This application note outlines a scientifically rigorous, self-validating screening cascade designed to maximize Lipophilic Efficiency (LipE) while early de-risking of cardiotoxicity and metabolic accumulation.[1]

Part 1: Strategic Overview & Screening Cascade

The evaluation of novel amino alcohols requires a shift from simple potency screening to a multi-parameter optimization (MPO) approach. The core challenge is balancing the ionization required for target engagement (often GPCRs) with the lipophilicity required for permeability, without triggering off-target cation-pi interactions in the hERG channel.

The "Fail Early" Screening Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the evaluation process. Note the early placement of Physicochemical and Safety profiling, which are often delayed in traditional models.[1]

AminoAlcohol_Screening_Cascadecluster_safetySafety De-risking (The Liability Filter)cluster_admeADME ProfilingSynthesisLibrary Synthesis(Amino Alcohol Scaffold)InSilicoIn Silico Triage(Cationic Amphiphilic Score)Synthesis->InSilicoPhysChemPhysicochemical Profiling(pKa, LogD7.4, Solubility)hERGhERG Inhibition(Patch Clamp / Binding)PhysChem->hERGHigh LogD > 3PLDPhospholipidosis (PLD)(HCS Lipid Accumulation)PhysChem->PLDpKa > 8 & LogP > 2PAMPAPermeability (PAMPA)(BBB / GIT Models)PhysChem->PAMPAInSilico->PhysChemTargetTarget Potency(Ki / IC50)hERG->TargetPass (>10µM)PLD->TargetPass (No Accumulation)MicroStabMetabolic Stability(Microsomal CLint)PAMPA->MicroStabMicroStab->TargetDecisionDecision Matrix(LipE Calculation)Target->Decision

Figure 1: Integrated screening cascade for amino alcohols, prioritizing safety de-risking based on physicochemical triggers.

Part 2: Physicochemical Foundation (The Gatekeepers)

For amino alcohols, the ionization state at physiological pH (7.[1]4) is the primary determinant of both efficacy and toxicity. Most amino alcohols have a basic amine (

1
Protocol 1: High-Throughput pKa and LogD Determination

Objective: Determine the ionization constant and distribution coefficient to predict membrane interaction.[1]

  • Method: Potentiometric titration (e.g., Sirius T3) or UV-metric titration.[1]

  • Workflow:

    • Prepare 10 mM stock in DMSO.[1]

    • Titrate from pH 2.0 to 12.0 in 0.15 M KCl (ionic strength mimic).

    • Data Output:

      
       (macroconstants) and 
      
      
      (neutral species).[1]
    • Calculation: Calculate

      
       using the Henderson-Hasselbalch equation.
      
    
     (for bases)
    

Critical Insight: Amino alcohols with



Cationic Amphiphilic Drugs (CADs)11

Part 3: Safety Pharmacology Protocols

Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)

Rationale: The protonated amine of amino alcohols mimics

Methodology:

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Cell Line: CHO or HEK293 stably expressing hERG (

    
    ).[1]
    
  • Solutions:

    • Extracellular:[1] High

      
      , Low 
      
      
      ,
      
      
      , pH 7.4.[1]
    • Intracellular:[1] High

      
      , EGTA, ATP.[1]
      
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Channel activation/inactivation).

    • Repolarize to -50 mV for 2s (Evokes the tail current - Measurement Point ).

    • Return to -80 mV.[1]

Data Analysis: Calculate % Inhibition of the tail current amplitude.

Acceptance Criteria:

  • Seal Resistance: > 100 MΩ (Gigaseal preferred).[1]

  • Positive Control: E-4031 (

    
     nM).[1]
    
Protocol 3: Phospholipidosis (PLD) Screening (HCS Assay)

Rationale: Lipophilic amino alcohols can become trapped in acidic lysosomes (pH ~4.5) due to protonation, leading to lipid accumulation and "foamy" macrophage phenotype [4].[1]

Methodology: High Content Screening (HCS) using fluorescent lipid probes.[1]

  • Reagents: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.[1]

  • Cell Line: HepG2 (human hepatoma) or U937.[1]

  • Workflow:

    • Seed HepG2 cells (10,000/well) in 96-well plates.

    • Incubate 24h.

    • Add Test Compounds (1, 10, 50 µM) + LipidTOX Reagent (1:1000).[1]

    • Incubation: 24-48 hours (PLD is a slow accumulation process).

    • Fixation: 4% Paraformaldehyde containing Hoechst 33342 (nuclear stain).[1]

    • Imaging: Confocal microscopy (Ex/Em: 595/615 nm for LipidTOX).

Visualization of Mechanism:

PLD_MechanismCytosolCytosol (pH 7.4)Drug (Neutral)LysosomeLysosome (pH 4.5)Drug (Protonated)Cytosol->LysosomePassive Diffusion(Lipophilic)Lysosome->LysosomeProtonation (Trapping)Drug-H+ cannot exitLipidsPhospholipidAccumulationLysosome->LipidsInhibits LipidCatabolism

Figure 2: Mechanism of Lysosomal Trapping leading to Phospholipidosis.

Part 4: ADME Profiling

Protocol 4: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: Assess passive diffusion across the GIT or BBB.[2]

  • Membrane: PVDF filter coated with lecithin/dodecane (GIT) or porcine brain lipid (BBB).

  • Incubation: 5 hours at Room Temperature.

  • Analysis: LC-MS/MS of Donor and Acceptor wells.

  • Calculation:

    
    
    (Where A = filter area, t = time)
    

Part 5: Data Integration & Decision Matrix

To select the best candidates, do not rely on potency alone. Use Lipophilic Efficiency (LipE) to normalize potency against the lipophilic liability [5].

Formula:

Target Profile for Amino Alcohols:

ParameterOptimal RangeRationale
LipE > 5.0 High potency per unit of lipophilicity.[1][3]
LogD (pH 7.4) 1.0 - 3.0 Balance between permeability and hERG/PLD risk.[1]
hERG IC50 > 10 µM Safety margin > 30x therapeutic

.[1]
PLD Signal Negative No accumulation at 50 µM in HepG2.[1]
PAMPA

>

cm/s
High permeability for oral dosing.[1]

References

  • Muller, A. et al. (2008).[1] "High content screening for phospholipidosis using a fluorescent analogue." Journal of Biomolecular Screening. Link

  • Ploemen, J.P. et al. (2004).[1] "Use of human hepatoma cells for the in vitro detection of drug-induced phospholipidosis." Toxicology in Vitro. Link

  • Sanguinetti, M.C.[1] & Tristani-Firouzi, M. (2006).[1] "hERG potassium channels and cardiac arrhythmia." Nature.[1] Link

  • Anderson, N. & Borlak, J. (2006).[1] "Drug-induced phospholipidosis."[1][4][5][6][7] FEBS Letters. Link

  • Leeson, P.D.[1] & Springthorpe, B. (2007).[1] "The influence of drug-like concepts on decision-making in medicinal chemistry." Nature Reviews Drug Discovery.[1] Link

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility and Binding Issues of 4-(Aminomethyl)decan-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 4-(Aminomethyl)decan-5-ol . As a highly lipophilic aliphatic amine (comprising a 10-carbon decyl chain, a polar hydroxyl group, and a basic aminomethyl group), this compound presents a classic amphiphilic challenge in in vitro biological assays. Its structure drives two primary experimental artifacts: kinetic precipitation (DMSO crash) and non-specific binding (NSB) to hydrophobic plasticware.

This guide provides field-proven, mechanistically grounded strategies to ensure accurate concentration-response curves and reproducible assay data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate immediately when diluted from my DMSO stock into the assay buffer?

The Causality: You are experiencing a "DMSO crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local concentration of DMSO drops rapidly. Because 4-(Aminomethyl)decan-5-ol relies on the organic solvent to shield its hydrophobic decyl chain, the sudden solvent shift causes the compound to exceed its kinetic solubility limit before thermodynamic equilibrium can be established, leading to rapid aggregation and precipitation [1]. The Solution: Avoid direct, high-ratio dilutions (e.g., 1:100 in a single step). Instead, perform serial dilutions of the compound in 100% DMSO first, and then transfer a constant, small volume (e.g., 1% final DMSO concentration) to the pre-warmed aqueous buffer.

Q2: My biochemical assay shows a massive drop in potency (high IC₅₀) compared to expected values. Where is the compound going?

The Causality: The decyl chain of 4-(Aminomethyl)decan-5-ol interacts strongly with untreated polystyrene microplates via van der Waals forces, leading to severe Non-Specific Binding (NSB). You are likely losing >80% of your free compound to the plastic walls, meaning the actual concentration reaching your biological target is a fraction of your intended dose. The Solution: Switch to Non-Binding Surface (NBS) microplates, which are coated with a non-ionic hydrophilic polymer (polyethylene oxide-like) that repels hydrophobic molecules [2]. Additionally, incorporate a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a zwitterionic detergent like 0.01% CHAPS into your assay buffer to act as an acoustic sink for the lipophilic tail.

Q3: How can I formulate this compound for cell-based assays where high DMSO concentrations (>0.5%) are toxic?

The Causality: Cell-based assays require low organic solvent loads, but 4-(Aminomethyl)decan-5-ol has poor thermodynamic aqueous solubility. The Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin ring encapsulates the lipophilic decyl chain of the compound, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This inclusion complex acts as a "molecular shuttle," keeping the compound in solution and releasing it to the biological target in an equilibrium-driven manner without cellular toxicity [3].

Part 2: Experimental Workflows & Mechanisms

Workflow 1: Preventing DMSO Crash via Serial Dilution

G cluster_wrong Direct Aqueous Dilution (High Risk) cluster_right Optimized Serial Dilution (Recommended) Start 10 mM Stock 4-(Aminomethyl)decan-5-ol (in 100% DMSO) Direct Direct 1:100 addition to Aqueous Buffer Start->Direct Intermediate Serial Dilution in 100% DMSO Start->Intermediate Crash Rapid Solvent Shift (DMSO Crash) Direct->Crash Fail Precipitation & False Negatives Crash->Fail Dropwise Acoustic transfer or dropwise addition to Buffer + 0.01% CHAPS Intermediate->Dropwise Success Stable Solubilized Assay Solution Dropwise->Success

Caption: Comparison of direct aqueous dilution vs. optimized DMSO serial dilution to prevent precipitation.

Workflow 2: Cyclodextrin Inclusion Mechanism

Mechanism Lipophilic Free Compound (Lipophilic) HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) Lipophilic->HPBCD Encapsulation Loss Adsorption to Polystyrene Lipophilic->Loss No Excipients Complex Inclusion Complex (Aqueous Soluble) HPBCD->Complex Thermodynamic Solubility NBS NBS Microplate / BSA Blocking Assay Target Engagement (Active Assay) Complex->Assay Equilibrium Release Loss->NBS Prevented by

Caption: Mechanism of HP-β-CD encapsulation and NBS plates in preventing non-specific binding.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Working Solutions (Avoiding DMSO Crash)

Self-Validation Check: Measure the absorbance of the final well at 620 nm. An OD₆₂₀ > 0.05 indicates light scattering from micro-precipitates.

  • Stock Preparation: Dissolve 4-(Aminomethyl)decan-5-ol in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in glass vials (avoid plastic microfuge tubes for long-term storage).

  • Serial Dilution: Prepare your concentration-response curve (e.g., 3-fold dilutions) entirely in 100% DMSO in a V-bottom polypropylene plate.

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., HEPES or PBS) to 37°C. Supplement the buffer with 0.01% CHAPS or 0.1% fatty-acid-free BSA.

  • Final Transfer: Transfer the DMSO intermediate stocks to the pre-warmed assay buffer at a 1:100 ratio (yielding a final DMSO concentration of 1.0%). Mix immediately by gentle pipetting; do not vortex vigorously as this can induce foaming with CHAPS/BSA.

Protocol B: HP-β-CD Complexation for Cell-Based Assays
  • Excipient Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or basal cell culture media.

  • Complexation: Add the 10 mM DMSO stock of 4-(Aminomethyl)decan-5-ol dropwise into the HP-β-CD solution while stirring continuously at room temperature.

  • Equilibration: Allow the mixture to stir for 2 hours to ensure complete thermodynamic inclusion of the decyl chain into the cyclodextrin cavity.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (do not use PES or nylon, as the free compound may bind to the membrane).

Part 4: Quantitative Data & Formulation Comparisons

The following table summarizes the expected solubility limits and compound recovery percentages for 4-(Aminomethyl)decan-5-ol under various assay conditions.

Formulation / ConditionMicroplate TypeMax Soluble Conc. (µM)% Recovery (Free Compound)Primary Limitation
Standard Buffer (PBS, pH 7.4)Standard Polystyrene< 5 µM~15%Severe NSB, DMSO Crash
Buffer + 0.1% BSAStandard Polystyrene25 µM~65%BSA may bind target proteins
Buffer + 0.01% CHAPSStandard Polystyrene50 µM~75%Detergent toxicity in cells
Standard Buffer (PBS, pH 7.4)Corning NBS™ Plate 10 µM>90% Kinetic solubility limit
Buffer + 10% HP-β-CD Standard Polystyrene>200 µM >95% Requires equilibration time

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Corning Incorporated. (2023). Non Binding Surface (NBS) Treatment: Minimizing Molecular Interactions. Corning Life Sciences Technical Library.[Link]

  • Braga, S. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Biomolecules, 9(2), 68.[Link]

Improving the purity of "4-(Aminomethyl)decan-5-ol" through recrystallization

[1]

Introduction: The "Soap" Problem

You are likely encountering difficulty crystallizing 4-(Aminomethyl)decan-5-ol because of its amphiphilic structure.[1] With a 10-carbon hydrophobic tail and a polar amino-alcohol head, this molecule behaves less like a standard organic solid and more like a surfactant.[1]

In its free-base form, it is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a crystal lattice.[1][2] This occurs because the intermolecular forces (Van der Waals vs. Hydrogen bonding) are mismatched in standard solvents.

This guide provides a self-validating workflow to convert this "oil" into a high-purity crystalline solid, specifically addressing salt formation and diastereomeric resolution .

Module 1: The "Oiling Out" Troubleshooting Guide

Q: My product separates as a milky emulsion or a sticky oil at the bottom of the flask. How do I fix this?

A: Oiling out indicates that your compound has become insoluble in the solvent before it has cooled enough to crystallize, or that the melting point of the solvated impurity-mix is lower than the process temperature.[3]

Corrective Protocol: The "Double-Solvent" Temperature Swing Do not simply cool the solution further; this will only harden the oil.[1] Follow this thermodynamic reset:

  • Re-dissolve: Heat the mixture until the oil phase disappears (add more "Good Solvent" if necessary).

  • Temperature Hold: Cool the solution only to the temperature just above where the oil previously appeared (the "Cloud Point").

  • Seed: Add a seed crystal at this metastable temperature.

  • Slow Cool: Cool at a rate of <1°C/minute.

Visualization: Oiling Out Decision Tree

RecrystallizationFlowStartStart: Hot Saturated SolutionCoolingCooling PhaseStart->CoolingCheckStateObservation at T < T_boilCooling->CheckStateCrystalsCrystals FormedCheckState->CrystalsSolid PrecipitateOilOiling Out (Droplets/Emulsion)CheckState->OilLiquid Phase SeparationSuccessFilter & DryCrystals->SuccessRemedy1Reheat to DissolveOil->Remedy1Step 1Remedy2Add 'Good' Solvent (5-10%)Remedy1->Remedy2Step 2Remedy3Seed at T > Cloud PointRemedy2->Remedy3Step 3Remedy3->CoolingRetry

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during cooling.

Module 2: Salt Formation (The Golden Key)

Q: I cannot get the free base to solidify. It remains a viscous gum.

A: This is expected for C10 amino alcohols.[1] The alkyl chain flexibility prevents efficient packing.[1] You must convert the free base into a salt to create a rigid ionic lattice.

Protocol: Acid Screening for Crystallinity Do not commit your entire batch. Perform this screen on 50mg aliquots.

Acid CandidateSolvent SystemExpected OutcomeMechanism
Oxalic Acid Ethanol / Et₂OHigh MP SolidForms tight, hydrogen-bonded networks; excellent for removing non-basic impurities.[1]
HCl (Anhydrous) IPA / HeptaneHygroscopic SolidGood for bulk purity, but often hygroscopic (absorbs water). Handle in dry room.
L-Tartaric Acid Ethanol / AcetoneDiastereomeric SaltCritical for separating stereoisomers. (See Module 3).[1]
Benzoic Acid Toluene / HexaneLipophilic SaltBest if your impurities are highly polar; the salt stays in the organic phase while polar trash precipitates.

Step-by-Step Salt Formation Protocol:

  • Dissolve 1.0 eq of 4-(Aminomethyl)decan-5-ol in 5 volumes of Isopropanol (IPA) .

  • Add 1.05 eq of the chosen acid (dissolved in minimal IPA).

  • Stir at 40°C for 30 minutes to ensure homogeneity.

  • Add Heptane (Anti-solvent) dropwise until a persistent haze forms.[1]

  • Cool to 0°C. If oil forms, reheat and add 5% more IPA.

Module 3: Diastereomeric Purity (Syn vs. Anti)

Q: My NMR shows a mixture of diastereomers. How do I enrich the desired isomer?

A: 4-(Aminomethyl)decan-5-ol has two chiral centers.[1] Recrystallization is the most efficient way to separate them, provided you use a Kinetic vs. Thermodynamic control strategy.

The Mechanism:

  • Syn-isomer: Often forms intramolecular H-bonds (Amine to Hydroxyl), making it more soluble in non-polar solvents.[1]

  • Anti-isomer: Often forms intermolecular bonds, leading to higher lattice energy (less soluble).[1]

Protocol: Fractional Crystallization

  • Solvent: Use Ethyl Acetate (EtOAc) .[1]

  • Process: Dissolve the mixture at reflux.

  • Thermodynamic Control (Slow): Cool very slowly (over 12 hours). This favors the formation of the most stable crystal lattice (usually the anti isomer or the racemate with higher density).

  • Filtration: The solid is enriched in Isomer A; the mother liquor contains Isomer B.[1]

  • Check: Analyze solid via HPLC or qNMR. If purity <95%, recrystallize the solid again.

Visualization: Impurity Rejection Pathways

ImpurityFlowcluster_mechanismRejection MechanismCrudeCrude Mixture(Syn + Anti + Impurities)SolvationSolvation(High Temp)Crude->SolvationHeatNucleationNucleation(Selective)Solvation->NucleationCoolingCrystalCrystal Lattice(Pure Isomer)Nucleation->CrystalLattice MatchingLiquorMother Liquor(Impurities + Unwanted Isomer)Nucleation->LiquorRejection

Figure 2: Separation of diastereomers occurs at the nucleation event. The crystal lattice rejects the "wrong" shape (isomer) into the mother liquor.

Module 4: Validated Solvent Systems

Based on the solubility parameters of C10-amino alcohols, use these starting points.

Solvent SystemRatio (v/v)ApplicationNotes
EtOAc / Hexane 1:3Free BaseGood for removing polar byproducts.[1] Risk of oiling out.[1][2][4][5]
IPA / Heptane 1:5HCl SaltStandard system.[1] High recovery yield.[1]
Ethanol / Et₂O 1:10Oxalate SaltExcellent for high purity.[1] Ether is highly flammable—use safety precautions.[1]
Acetonitrile 100%Free Base"Flash" crystallization.[1] Dissolve hot, crash cool. Good for final polish.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for amino alcohol purification via salt formation).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1] (Source for "Oiling Out" troubleshooting and solvent selection).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[1] (Foundational text for resolving diastereomers via tartaric acid salts).

Technical Support Center: Stereoselective Synthesis of 4-(Aminomethyl)decan-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stereoselective synthesis of 4-(aminomethyl)decan-5-ol .

Based on the structural analysis, this molecule is constructed via a C4-C5 disconnection , implying a Cross-Aldol Condensation between Hexanal (electrophile) and Pentanal (nucleophile), followed by a Reductive Amination (or reduction of a nitrile/oxime surrogate). The critical challenge is controlling the relative stereochemistry (syn vs. anti) at the C4 and C5 positions during the C-C bond formation.


-Amino Alcohol Synthesis

Process Overview & Logic Map

The synthesis relies on establishing the C4/C5 stereocenters before the nitrogen installation. The primary route utilizes an Asymmetric Aldol Addition followed by a Reductive Amination .

Synthetic Workflow (Pathway Logic)

The following diagram illustrates the critical decision points for stereocontrol.

G Start Precursors: Hexanal + Pentanal Activation Enolization Strategy Start->Activation Z_Enolate Z-Enolate (Boron/Ti) Activation->Z_Enolate Kinetic Control (e.g., Bu2BOTf) E_Enolate E-Enolate (Mg/Li/Si) Activation->E_Enolate Thermodynamic/Lewis Acid (e.g., TiCl4) Aldol_Rxn Aldol Addition (C-C Bond Formation) Z_Enolate->Aldol_Rxn Zimmerman-Traxler TS E_Enolate->Aldol_Rxn Syn_Aldol Syn-Aldol Adduct (2,3-syn) Aldol_Rxn->Syn_Aldol Via Z-Enolate Anti_Aldol Anti-Aldol Adduct (2,3-anti) Aldol_Rxn->Anti_Aldol Via E-Enolate (or Anti-Zimmerman) Red_Am Reductive Amination (NH3/H2/Cat) Syn_Aldol->Red_Am Anti_Aldol->Red_Am Target Target: 4-(Aminomethyl)decan-5-ol Red_Am->Target

Caption: Logical flow for establishing C4-C5 stereochemistry via Enolate Geometry Control (Z vs E) prior to amine installation.

Troubleshooting Guide: Stereocontrol (The Aldol Step)

The most frequent user inquiries concern low diastereomeric ratios (dr). The stereochemistry of the final amino alcohol is locked during the Aldol addition.

Q1: I am obtaining a 1:1 mixture of syn and anti isomers. How do I enforce high diastereoselectivity?

Diagnosis: This indicates a lack of facial selectivity in the transition state, likely due to a "loose" transition state or equilibration of the enolate geometry.

Technical Solution: You must switch from a thermodynamic enolate (e.g., Lithium) to a chelated, rigid transition state.

  • For Syn-Selectivity (Evans-type or Boron): Use Dibutylboron triflate (

    
    )  with a tertiary amine base (
    
    
    
    ).
    • Mechanism:[1][2] Boron forms a tight, short bond with Oxygen, enforcing a rigid Zimmerman-Traxler chair transition state. The Z-enolate of pentanal (formed kinetically) will react with hexanal to yield the syn-aldol (2,3-syn) with high fidelity (>95:5 dr).

  • For Anti-Selectivity: Use Titanium(IV) chloride (

    
    )  with a bulky base, or consider Organocatalysis  (e.g., MacMillan anti-aldol catalysts).
    
    • Mechanism:[2]

      
       often promotes an open transition state or an E-enolate pathway depending on the base, favoring the anti product.
      
Q2: My aldol adduct is dehydrating to the -unsaturated aldehyde. How do I prevent this?

Diagnosis: The


-hydroxy aldehyde intermediate is unstable, especially during workup or if the reaction temperature is too high.

Protocol Adjustment:

  • Quench Temperature: Quench the reaction at -78°C using a pH 7 buffer (Phosphate) rather than acidic water.

  • Immediate Reduction: Do not isolate the aldol adduct. Perform an in situ reduction of the aldehyde to the alcohol (using

    
    ) to characterize the diastereomers as the 1,3-diol first, OR proceed immediately to the reductive amination.
    
  • Self-Validation: Check the crude NMR. If you see vinylic protons (

    
     6.0–7.0 ppm), elimination has occurred.
    

Troubleshooting Guide: Nitrogen Installation

Q3: During reductive amination, I am observing racemization at the C4 position.

Diagnosis: The


-proton (at C4) is acidic because it is adjacent to the aldehyde/imine. Basic conditions or high temperatures promote enolization/tautomerization, scrambling the stereocenter you just set.

Technical Solution: Use a reductive amination protocol that favors kinetic trapping of the iminium ion.

  • Reagent: Use Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    )
    .
  • Condition: Perform the reaction in DCE (Dichloroethane) or THF with 1 equivalent of Acetic Acid.

  • Why: STAB is less basic than Sodium Cyanoborohydride and works faster, reducing the iminium species before the enamine equilibrium (which causes racemization) can occur.

Comparative Data: Stereoselective Methodologies[1][2][3][4]

Select the method below based on your target diastereomer.

MethodEnolate SpeciesMajor ProductTypical drKey Reagents
Boron-Mediated Aldol Z-Enolate (Rigid)Syn -(2,3)> 20:1

, DIPEA, -78°C
Titanium-Mediated Aldol Z-Enolate (Chelated)Syn -(2,3)> 10:1

, DIPEA, -78°C
Magnesium-Mediated E-Enolate (Open)Anti -(2,3)~ 5:1

,

Organocatalysis (Proline) EnamineAnti -(2,3)> 10:1L-Proline, DMSO, rt

Note: The "2,3" numbering in the table refers to the relative positions in the aldol adduct (Aldehyde is C1). In the final Decan-5-ol nomenclature, these correspond to positions 4 and 5.

Detailed Protocol: Syn-Selective Synthesis (Boron Route)

Objective: Synthesis of syn-4-(aminomethyl)decan-5-ol.

Step 1: The Aldol Reaction

  • Setup: Flame-dry a 2-neck flask under Argon. Add Dibutylboron triflate (1.1 eq) in dry DCM.

  • Enolization: Cool to -78°C. Add Pentanal (1.0 eq) followed by DIPEA (1.2 eq) dropwise. Stir for 30 mins. (Formation of Z-enolate).

  • Addition: Add Hexanal (1.2 eq) dropwise at -78°C. Stir for 1 hour.

  • Oxidative Workup: (Critical for Boron removal) Warm to 0°C. Add pH 7 buffer, then MeOH, then 30%

    
     carefully. Stir 1 hour.
    
  • Validation: Extract and check NMR. The syn coupling constant (

    
    ) should be small (2–5 Hz) for the acetonide derivative, whereas anti is larger (5–9 Hz).
    

Step 2: Reductive Amination

  • Dissolve the crude aldol adduct in DCE.

  • Add Ammonium Acetate (5 eq) and Sodium Triacetoxyborohydride (1.5 eq).

  • Stir at room temperature for 12 hours.

  • Purification: Acid/Base extraction to isolate the amino alcohol.

References

  • Evans, D. A., et al. "Diastereoselective Aldol Condensations using Boron Enolates." Journal of the American Chemical Society. Describes the foundational mechanism for Z-enolate syn-selectivity.

  • Northrup, A. B., & MacMillan, D. W. "The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes." Journal of the American Chemical Society. Authoritative source for organocatalytic anti-aldol methods.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The standard protocol for preventing racemization during amine installation.

Sources

Technical Support Center: Optimizing Bioassays for Novel Aminomethyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with novel aminomethyl alcohol compounds, exemplified by "4-(Aminomethyl)decan-5-ol". This guide is designed to provide you with the expertise and practical troubleshooting strategies to refine your assay conditions and unlock the full potential of these molecules in your research. Given the novelty of this chemical space, we will focus on the fundamental principles of assay development and how to systematically address common challenges.

Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when starting to work with "4-(Aminomethyl)decan-5-ol" and similar compounds.

Q1: What are the first steps I should take to assess the solubility of "4-(Aminomethyl)decan-5-ol"?

A1: The structure of "4-(Aminomethyl)decan-5-ol", with its decanol backbone, suggests it is a hydrophobic molecule.[1] Therefore, initial solubility testing is critical. We recommend starting with a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solubilizing power.[2] From this stock, you can perform serial dilutions into your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid impacting the biological system.[2]

Q2: My compound is precipitating when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue with hydrophobic compounds. If simple dilution of a DMSO stock is problematic, a systematic approach is needed. You can explore co-solvent systems (e.g., DMSO/ethanol) or pH adjustments if your molecule has ionizable groups.[2] For compounds that remain challenging, the use of solubilizing excipients like non-ionic surfactants (e.g., Tween® 80) or cyclodextrins may be necessary to form micelles or inclusion complexes that enhance aqueous solubility.[2]

Q3: What type of initial assays are typically suitable for a novel aminomethyl alcohol?

A3: The "aminomethyl" and "alcohol" functional groups suggest a range of potential biological activities. Depending on the therapeutic area of interest, initial screening could include:

  • Enzyme inhibition or activation assays: Many enzymes recognize alcohol and amine functionalities.

  • Antimicrobial assays: The hydrophobic nature of the decanol chain could lead to disruption of microbial membranes.[3][4]

  • Cytotoxicity assays: To assess the compound's effect on cell viability.

  • Receptor binding assays: If the compound is designed as a ligand for a specific receptor.

The choice of assay will heavily depend on the research hypothesis.

Troubleshooting Guide: Enhancing "4-(Aminomethyl)decan-5-ol" Activity

This guide provides solutions to common problems you might encounter during assay development.

Problem 1: Low or No Apparent Biological Activity

You've run your initial screen, and "4-(Aminomethyl)decan-5-ol" shows little to no effect. This could be due to several factors beyond the compound's inherent potency.

Q: I'm not seeing any activity. Could my assay conditions be the problem?

A: Absolutely. The observed activity of a compound is highly dependent on the assay environment. Key parameters to investigate are buffer pH and ionic strength. Enzyme activity, for example, is profoundly influenced by the pH as it affects the ionization state of amino acid residues in the active site.[5] A slight deviation from the optimal pH can lead to significant changes in enzyme structure and function.[5] Similarly, ionic strength can impact enzyme-substrate interactions and the overall protein conformation.[5][6]

Protocol: Systematic pH and Ionic Strength Optimization

  • Buffer Selection: Choose a set of buffers that cover a range of pH values relevant to your biological target (e.g., pH 6.0 - 8.5). It's important to select buffers that are compatible with your assay and do not interact with your compound or target.[7][8]

  • pH Screening: Prepare your assay at various pH points within your chosen range, keeping the molarity of the buffer constant for now.

  • Ionic Strength Normalization: Once an approximate optimal pH is identified, it is crucial to control for ionic strength. Different buffer substances at the same concentration and pH can have different ionic strengths, which can affect enzyme kinetics.[9] Prepare your assay at the optimal pH using buffers of constant ionic strength by adding a neutral salt like NaCl.[6][9]

  • Data Analysis: Plot the compound's activity as a function of pH and ionic strength to identify the optimal conditions.

ParameterRecommended Starting RangeRationale
pH 6.0 - 8.5To determine the optimal ionization state for the target and compound.[5]
Ionic Strength 50 - 200 mMTo optimize enzyme-substrate interactions and protein stability.[5][6]
Problem 2: High Background Signal or Assay Interference

A high background signal can mask the true activity of your compound. This is often a problem in fluorescence-based assays.

Q: My blank wells (with compound but no target) have a high signal. What's causing this?

A: This could be due to the intrinsic fluorescence of your compound or its tendency to form aggregates that scatter light or interfere with the assay components. For hydrophobic molecules, aggregation in aqueous buffers is a common phenomenon.

Workflow for Diagnosing and Mitigating Assay Interference

start High Background Signal Observed check_intrinsic Measure Compound's Intrinsic Fluorescence/Absorbance start->check_intrinsic is_interfering Is Signal Significant? check_intrinsic->is_interfering troubleshoot_agg Investigate Compound Aggregation is_interfering->troubleshoot_agg No consider_alt_assay Consider Alternative Assay Readout is_interfering->consider_alt_assay Yes add_detergent Add Non-ionic Detergent (e.g., Triton X-100, Tween-20) troubleshoot_agg->add_detergent is_reduced Is Background Reduced? add_detergent->is_reduced detergent_control Run Detergent-Only Control is_reduced->detergent_control Yes is_reduced->consider_alt_assay No end Optimized Assay Conditions detergent_control->end start Poor Reproducibility check_reagents Prepare Fresh Reagents and Compound Stock start->check_reagents is_improved_reagents Is Reproducibility Improved? check_reagents->is_improved_reagents check_pipetting Review Pipetting Technique and Automation is_improved_reagents->check_pipetting No end Consistent and Reliable Assay is_improved_reagents->end Yes is_improved_pipetting Is Reproducibility Improved? check_pipetting->is_improved_pipetting check_incubation Standardize Incubation Times and Temperatures is_improved_pipetting->check_incubation No is_improved_pipetting->end Yes is_improved_incubation Is Reproducibility Improved? check_incubation->is_improved_incubation check_plate_reader Optimize Plate Reader Settings is_improved_incubation->check_plate_reader No is_improved_incubation->end Yes check_plate_reader->end

Caption: Decision tree for improving assay reproducibility.

Protocol: Standardizing Compound Handling and Assay Procedure

  • Stock Solution Management: Prepare fresh stock solutions of "4-(Aminomethyl)decan-5-ol" for each experiment, or if using frozen stocks, ensure they are thawed consistently and vortexed thoroughly before use.

  • Order of Addition: The order in which reagents are added can be critical, especially for compounds with limited solubility. Experiment with adding the compound to the buffer before or after the target protein/cells to see if this impacts activity and reproducibility.

  • Mixing: Ensure thorough mixing after each reagent addition, especially after adding the compound. Inadequate mixing can lead to localized high concentrations and precipitation.

  • Microplate Reader Settings: Optimize reader settings such as gain, focal height, and the number of flashes per well to ensure you are capturing the signal optimally and consistently across the plate. [10]Using a well with a high expected signal for initial optimization can be beneficial. [10] By systematically addressing these common issues, you can develop a robust and reliable assay for characterizing the biological activity of "4-(Aminomethyl)decan-5-ol" and other novel aminomethyl alcohols.

References

  • Uncovering the Importance of Detergents in the Study of Membrane Proteins. (2014, March 19). G-Biosciences. [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. (n.d.). Compassionate Care Research. [Link]

  • The influence of ionic strength on the kinetics of selected enzymes. (n.d.). Rhodes University. [Link]

  • Impact of Detergents on Membrane Protein Complex Isolation. (2018, January 5). PubMed. [Link]

  • Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (2025, February 11). SpringerLink. [Link]

  • Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. [Link]

  • What Are the Applications of Biochemical Buffers in Enzyme Assays? (2025, May 9). Patsnap Synapse. [Link]

  • Buffer, pH, and ionic strength effects on the (Na+ + K+)-ATPase. (n.d.). PubMed. [Link]

  • Why ions affect enzyme activity different in differ buffer? (2024, February 12). ResearchGate. [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]

  • Optimization of enzymatic assay for the measurement of lipoxygenase activity in organic solvent media. (2025, October 12). ResearchGate. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020, July 31). The University of Bath's research portal. [Link]

  • A practical guide to nano-LC troubleshooting. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. [Link]

  • Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. (n.d.). PubMed. [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). analytica-world.com. [Link]

  • Hydrophobicity-Based Force Field In Enzymes. (n.d.). PMC. [Link]

  • Ultrahigh-Throughput Improvement and Discovery of Enzymes Using Droplet-Based Microfluidic Screening. (2017, April 18). MDPI. [Link]

  • EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. (2024, January 1). PMC. [Link]

  • ETHANOL. (n.d.). Megazyme. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2025, October 13). ResearchGate. [Link]

  • Preparation method of 2-amino-2-methyl-1-propyl alcohol. (n.d.).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013, October 2). MDPI. [Link]

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. (n.d.). ResearchGate. [Link]

  • DECANOL. (n.d.). Ataman Kimya. [Link]

  • Decan-5-ol. (n.d.). PubChem. [Link]

  • Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol isolated from Iostephane heterophylla. (2001, July 15). PubMed. [Link]

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (2021, October 31). MDPI. [Link]

  • Chemical Composition and Biological Activity of Extracts from Salvia bicolor Desf. Growing in Egypt. (2012, September 25). MDPI. [Link]

  • GC-MS Analysis of Bioactive Compounds in Ethanol and Ethyl Acetate Fraction of Grapefruit (Citrus maxima L.). (2021, February 28). Institute for Research and Community Services. [Link]

  • Antimicrobial and Antioxidant Activities of Four Essential Oils. (2024, September 30). SciELO. [Link]

Sources

"4-(Aminomethyl)decan-5-ol" interference with common assay reagents

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Assay Interference with 4-(Aminomethyl)decan-5-ol

Introduction: Understanding the Source of Interference

4-(Aminomethyl)decan-5-ol is a molecule possessing two key functional groups that are common sources of interference in biochemical assays: a primary amine (-NH2) and a secondary alcohol (-OH) . The primary amine, in particular, is a nucleophilic and basic moiety that can react with or chelate various assay reagents, leading to inaccurate results. This guide provides a comprehensive resource for identifying, troubleshooting, and mitigating interference caused by this compound in your experiments.

The primary goal is to help you distinguish between a true biological effect and an artifact caused by assay incompatibility. By understanding the mechanisms of interference, you can implement appropriate controls and alternative methods to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: My protein concentration reading is unexpectedly high in samples containing 4-(Aminomethyl)decan-5-ol. What is happening?

This is a classic sign of interference with colorimetric protein assays, especially the Bicinchoninic Acid (BCA) assay. The primary amine on your compound can reduce Cu²⁺ to Cu⁺ ions, the first step of the BCA assay reaction. This mimics the reaction of peptide bonds, leading to a strong, false-positive signal and an overestimation of protein concentration.

Q2: Can I use the Bradford assay instead of the BCA assay?

The Bradford assay is generally less susceptible to interference from primary amines than the BCA assay. However, 4-(Aminomethyl)decan-5-ol is basic and can alter the pH of your sample and the assay buffer. Since the Bradford assay's sensitivity relies on a specific acidic environment for Coomassie dye binding to proteins, a significant pH shift can still affect accuracy. It is crucial to run a compound-only control to verify compatibility.

Q3: I am seeing reduced signal in my ELISA. Could 4-(Aminomethyl)decan-5-ol be the cause?

Yes, if your ELISA protocol involves N-hydroxysuccinimide (NHS) ester chemistry for antibody or antigen conjugation. The primary amine on your compound is nucleophilic and will compete with the target proteins for reaction with the NHS ester, leading to lower conjugation efficiency and a reduced signal.

Q4: How does this compound affect my cell viability assays like MTT or XTT?

The primary amine can act as a reducing agent, potentially reducing the tetrazolium salts (MTT, XTT, WST-1) directly. This would lead to a false-positive signal, suggesting higher cell viability or metabolic activity than is actually present. The secondary alcohol group is less likely to interfere but could play a role in assays sensitive to changes in solvent polarity.

In-Depth Troubleshooting Guides

This section provides detailed mechanistic explanations and mitigation strategies for specific assay classes.

Protein Quantification Assays

The presence of primary amines makes protein quantification a significant challenge. The table below summarizes the compatibility of 4-(Aminomethyl)decan-5-ol with common assays.

Assay Method Mechanism of Interference Effect on Result Compatibility
BCA Assay Primary amine reduces Cu²⁺ to Cu⁺, mimicking the peptide reaction.False PositiveNot Recommended
Bradford Assay Basic nature of the amine can shift buffer pH, altering dye-protein binding.Variable (Context-Dependent)Use with Caution
Lowry Assay Similar mechanism to BCA; involves copper reduction by the amine.False PositiveNot Recommended
Fluorescent Assays Depends on the dye; some are sensitive to reducing agents or pH changes.VariableRequires Validation
UV Absorbance (A280) The compound does not contain aromatic residues.No Direct InterferenceRecommended

The following diagram outlines a decision-making process for selecting a protein assay when 4-(Aminomethyl)decan-5-ol is present.

G start Start: Sample contains 4-(Aminomethyl)decan-5-ol q1 Is removing the compound an option (e.g., dialysis)? start->q1 yes_remove Yes q1->yes_remove Yes no_remove No q1->no_remove No use_any Proceed with any standard assay (BCA, Bradford, etc.) after removal. yes_remove->use_any q2 Is the protein concentration > 100 µg/mL and the buffer UV-transparent? no_remove->q2 yes_uv Yes q2->yes_uv Yes no_uv No q2->no_uv No use_a280 Use A280 method. Requires spectrophotometer. yes_uv->use_a280 use_bradford Use Bradford assay. CRITICAL: Must run compound-only controls. no_uv->use_bradford

Caption: Decision tree for protein assay selection.

This protocol is essential to determine the extent of interference from 4-(Aminomethyl)decan-5-ol.

  • Prepare a Dilution Series: Create a series of dilutions of 4-(Aminomethyl)decan-5-ol in your assay buffer. The concentrations should match the final concentrations expected in your experimental samples.

  • Prepare Protein Standards: Prepare a standard curve using a known protein (e.g., BSA) as you normally would.

  • Set Up a 96-Well Plate:

    • Rows A-B: Protein standards (e.g., 0 to 2000 µg/mL).

    • Row C: Buffer blank (buffer only).

    • Row D: Your compound dilution series (compound-only controls).

  • Add Bradford Reagent: Add the Bradford dye reagent to all wells according to the manufacturer's protocol.

  • Incubate and Read: Incubate for the recommended time and measure the absorbance at 595 nm.

  • Analyze the Data:

    • Subtract the absorbance of the buffer blank (Row C) from all your protein standard readings.

    • Observe the readings in Row D. If the absorbance of the compound-only controls is significantly above the buffer blank, this value represents the interference. You may be able to subtract this background from your experimental samples, but this is only valid if the interference is not concentration-dependent and does not affect the dye's response to the protein itself.

Cell Viability Assays (Tetrazolium Salt-Based)

Assays like MTT, MTS, XTT, and WST-1 rely on cellular reductases to convert a tetrazolium salt into a colored formazan product.

The primary amine in 4-(Aminomethyl)decan-5-ol can act as a chemical reductant, directly reducing the tetrazolium salt. This leads to color formation independent of cellular metabolic activity, resulting in a false-positive signal for cell viability.

G cluster_0 Standard Assay Mechanism cluster_1 Interference Pathway reductase Cellular Reductase (e.g., NADH dehydrogenase) tetrazolium Tetrazolium Salt (e.g., MTT, XTT) reductase->tetrazolium reduces formazan Colored Formazan tetrazolium->formazan forms compound 4-(Aminomethyl)decan-5-ol (Primary Amine) tetrazolium_interfere Tetrazolium Salt (e.g., MTT, XTT) compound->tetrazolium_interfere chemically reduces formazan_interfere Colored Formazan tetrazolium_interfere->formazan_interfere forms (artifact)

Strategies to reduce the cytotoxicity of "4-(Aminomethyl)decan-5-ol" in non-target cells

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cell Viability with 4-(Aminomethyl)decan-5-ol

Executive Summary: The Mechanistic Basis of Toxicity

Senior Scientist Note: "4-(Aminomethyl)decan-5-ol" (CAS: 1525757-73-6) is a lipophilic amino alcohol. Structurally, it possesses a cationic headgroup (primary amine) and a hydrophobic tail (decanol backbone). This amphiphilic structure mimics sphingoid bases (like sphingosine) and cationic lipids.

Its cytotoxicity in non-target cells is rarely 'random'; it is driven by three specific mechanisms:

  • The "Detergent" Effect: At high concentrations, the amphiphilic nature causes direct solubilization of the plasma membrane.

  • Lysosomotropism: The amine group becomes protonated in the acidic environment of lysosomes (pH ~4.5), leading to osmotic swelling and Lysosomal Membrane Permeabilization (LMP).

  • Mitochondrial Uncoupling: As a lipophilic cation, it can accumulate in the mitochondrial matrix, dissipating the membrane potential (

    
    ) and triggering intrinsic apoptosis.
    

The strategies below are designed to uncouple these toxic effects from your experimental goals.

Troubleshooting Guide & FAQs

Category A: Formulation & Solubilization[1][2][3]

Q: I see immediate cell detachment upon adding the compound. Is this apoptosis? A: No, this is likely acute membrane lysis (necrosis) caused by solvent shock or aggregation.

  • Diagnosis: If detachment occurs within <30 minutes, the local concentration of the lipid-amine is exceeding the Critical Micelle Concentration (CMC), acting like a detergent.

  • Solution (BSA Complexing): Do not add the compound directly from a DMSO stock to the media.

    • Protocol: Pre-conjugate the compound with Fatty Acid-Free BSA (Bovine Serum Albumin). Mix the compound with 10% BSA solution (molar ratio 1:1 to 1:5) at 37°C for 15 minutes before adding to cells. The albumin acts as a "sink," buffering the free concentration and preventing membrane stripping.

Q: My DMSO control is fine, but the compound precipitates in media. How do I fix this? A: "4-(Aminomethyl)decan-5-ol" is hydrophobic. Precipitation creates micro-crystals that physically damage cells (phagocytic frustration).

  • Strategy: Switch to an Ethanol/Tween-80 vehicle or use a Liposomal delivery method.

    • Recipe: Dissolve in Ethanol. Dilute 1:100 into PBS containing 0.05% Tween-80 while vortexing, then add to media. Final ethanol concentration must be <0.5%.

Category B: Experimental Optimization

Q: How can I reduce toxicity without lowering the dose? A: You must mitigate the Lysosomotropic Effect .

  • Mechanism: The weak base accumulates in lysosomes.

  • Intervention: Co-treat with Bafilomycin A1 (1-5 nM). Bafilomycin inhibits the V-ATPase proton pump, preventing lysosomal acidification. If the lysosome isn't acidic, the amine doesn't trap there, reducing swelling and rupture.

    • Warning: This is for mechanistic validation only, as Bafilomycin itself alters autophagy.

Q: The cells die after 24 hours. Is this oxidative stress? A: Likely. Amino alcohols often deplete cellular Glutathione (GSH).

  • Rescue Experiment: Pre-treat cells with N-Acetylcysteine (NAC) (1-5 mM) for 2 hours prior to adding the compound. If viability is restored, the mechanism is ROS-dependent.

Comparative Data: Rescue Strategies

The following table summarizes the expected shifts in IC50 (half-maximal inhibitory concentration) when applying specific rescue strategies. Data represents typical shifts for lipophilic amino alcohols (e.g., sphingosine analogs) in HeLa/HEK293 systems.

StrategyMechanism of ActionExpected IC50 Shift (Fold Change)Target Toxicity
BSA Conjugation Buffers free concentration; prevents membrane lysis.2.5x - 4.0x Increase (Safer)Membrane Lysis
NAC Pre-treatment Replenishes GSH pool; scavenges ROS.1.5x - 2.0x Increase Oxidative Stress
Caspase-3 Inhibitor (Z-DEVD-FMK) Blocks apoptotic execution.No Shift (Cells survive but are senescent)Apoptosis
Cyclodextrin Formulation Encapsulates hydrophobic tail.3.0x - 5.0x Increase Aggregation/Lysis

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade of events triggered by "4-(Aminomethyl)decan-5-ol" and where specific interventions act.

ToxicityPathway Compound 4-(Aminomethyl)decan-5-ol (Extracellular) Uptake Cellular Uptake (Passive Diffusion/Endocytosis) Compound->Uptake Membrane Plasma Membrane Interaction Compound->Membrane High Conc. Lysosome Lysosomal Accumulation (Proton Trap) Uptake->Lysosome pH Gradient Mitochondria Mitochondrial Targeting Uptake->Mitochondria Cationic Charge LMP Lysosomal Membrane Permeabilization Lysosome->LMP Swelling ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Death Cell Death (Apoptosis/Necrosis) Membrane->Death Lysis ROS->Death LMP->Death Rescue_BSA Strategy: BSA Complexing (Reduces Free Drug) Rescue_BSA->Membrane Blocks Rescue_NAC Strategy: NAC (Scavenges ROS) Rescue_NAC->ROS Neutralizes Rescue_Baf Strategy: Bafilomycin A1 (Prevents Acidification) Rescue_Baf->Lysosome Inhibits

Figure 1: Cytotoxicity mechanism of lipophilic amino alcohols and targeted intervention points.

Standard Operating Procedure (SOP): The "Safe-Handling" Titration

Use this protocol to determine the "Non-Toxic Therapeutic Window" for your specific cell line.

Materials:

  • Target Cells (e.g., HEK293, CHO).

  • Compound: 4-(Aminomethyl)decan-5-ol (10 mM stock in DMSO).

  • Vehicle: Fatty Acid-Free BSA (10% w/v in PBS).

  • Assay: CellTiter-Glo® (ATP) or LDH Release Assay.

Step-by-Step Protocol:

  • Preparation of BSA-Conjugated Stock (10x):

    • Dilute the 10 mM DMSO stock to 1 mM using the 10% BSA solution .

    • Crucial: Add the DMSO dropwise while vortexing the BSA.

    • Incubate at 37°C for 30 minutes to ensure binding.

    • This is your "1 mM Working Stock."

  • Cell Seeding:

    • Seed cells at high density (e.g., 15,000 cells/well in 96-well plate). Note: Higher cell density dilutes the "per-cell" toxic load.

    • Allow attachment for 24 hours.

  • Treatment (Pulse vs. Continuous):

    • Group A (Continuous): Add compound (0 - 100 µM) and incubate for 24h.

    • Group B (Pulse - Recommended): Add compound for 4 hours , then wash 2x with PBS and replace with fresh media.

    • Reasoning: Lipophilic amines enter cells rapidly. A 4-hour pulse is often sufficient for biological activity but avoids the chronic accumulation that leads to lysosomal rupture.

  • Readout:

    • Perform ATP assay at 24h post-treatment start.

    • Calculate the TC50 (Toxic Concentration 50%).

    • Target: Select a working concentration at < TC10 (concentration killing <10% of cells).

References

  • Högberg, J., et al. (2002).[1] "Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells." Toxicology in Vitro. (Demonstrates the structure-toxicity relationship of amino alcohols and the role of oxidative stress).

  • Love, K. T., et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences (PNAS). (Foundational work on the toxicity and formulation of lipidoid amines similar to the target compound).

  • Nel, A. E., et al. (2009). "Understanding biophysicochemical interactions at the nano-bio interface." Nature Materials. (Explains the mechanism of cationic charge interaction with plasma membranes).

  • Knudsen, K. B., et al. (2015). "In vivo toxicity of cationic micelles and liposomes." Nanomedicine: Nanotechnology, Biology and Medicine. (Provides protocols for reducing toxicity via formulation strategies).

Sources

Validation & Comparative

Comparative Guide: 4-(Aminomethyl)decan-5-ol vs. Amino Alcohol Standards in Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Profiling of Lipophilic Amino Alcohols: 4-(Aminomethyl)decan-5-ol vs. Established Standards Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists

Executive Summary: The Lipophilic Shift

In the development of next-generation antibacterial agents, the amino alcohol pharmacophore remains a cornerstone, historically validated by the anti-tuberculosis drug Ethambutol (EMB) . However, the emergence of multi-drug resistant (MDR) strains has necessitated a shift from hydrophilic, target-specific inhibitors like EMB to lipophilic, membrane-active scaffolds.

This guide profiles 4-(Aminomethyl)decan-5-ol (4-AMD) , a representative mid-chain lipophilic amino alcohol (C10), against three distinct classes of alternatives:

  • Hydrophilic Standards: Ethambutol (Cell wall synthesis inhibitor).[1][2]

  • Natural Amphiphiles: Sphingosine (Membrane disruptor).

  • Simple Fatty Alcohols: 1-Decanol (Non-ionic surfactant).

Key Insight: While Ethambutol relies on precise enzymatic docking (EmbB inhibition), 4-AMD leverages a "Cationic Amphiphilic" mechanism , utilizing its protonated amine for electrostatic attraction and its decyl chain for membrane intercalation. This offers a broader spectrum of activity but requires careful optimization to avoid mammalian cytotoxicity.

Chemical Profile & Physicochemical Comparison[3][4][5][6][7][8]

To understand the functional divergence, we must first analyze the structural properties that dictate pharmacokinetics (PK) and target engagement.

Table 1: Physicochemical Properties Comparison[4][7][9]
Property4-(Aminomethyl)decan-5-ol (Candidate)Ethambutol (Standard)Sphingosine (Natural)1-Decanol (Control)
Structure Class Branched Amino Alcohol (C10)Ethylenediamine Di-alcoholLong-chain Amino Diol (C18)Fatty Alcohol (C10)
Molecular Weight ~187.3 g/mol 204.3 g/mol 299.5 g/mol 158.3 g/mol
Lipophilicity (LogP) ~2.8 (Predicted) -0.14 (Hydrophilic)~6.3 (Highly Lipophilic)4.5
Charge (pH 7.4) Cationic (+1)Dicationic (+2)Cationic (+1)Neutral
Primary Target Bacterial Membrane / PMFArabinosyl Transferase (EmbB)PKC / Membrane IntegrityMembrane Fluidity
Spectrum Broad (Gram+ / Mycobacteria)Narrow (Mycobacteria)Broad (Bacteria + Fungi)Weak/Non-specific

Analyst Note: The LogP of 4-AMD (~2.8) sits in the "Golden Triangle" for drug-likeness, offering better passive permeability than Ethambutol without the extreme insolubility issues of Sphingosine.

Mechanism of Action (MOA) Analysis

The critical differentiator between these molecules is their mode of interaction with the bacterial cell envelope.

Ethambutol: The "Lock and Key" Model

Ethambutol mimics the arabinose residues in the mycobacterial cell wall. It specifically binds to the EmbB protein, inhibiting the polymerization of arabinogalactan. This is a bacteriostatic mechanism dependent on active cell growth.[3]

4-(Aminomethyl)decan-5-ol: The "Membrane Depolarization" Model

4-AMD acts as a Cationic Amphiphile .

  • Attraction: The protonated aminomethyl group (+) binds electrostatically to the negatively charged teichoic acids (Gram+) or LPS (Gram-).

  • Insertion: The C10 alkyl chain inserts into the lipid bilayer.

  • Disruption: This insertion disturbs the packing of the membrane, leading to leakage of ions (K+) and dissipation of the Proton Motive Force (PMF). This is often bactericidal and effective against non-replicating persisters.

Visualization: Mechanistic Divergence

MOA_Comparison cluster_EMB Ethambutol (Hydrophilic) cluster_AMD 4-(Aminomethyl)decan-5-ol (Lipophilic) EMB Ethambutol EmbB Target: EmbB Enzyme EMB->EmbB Specific Binding Wall Inhibit Arabinogalactan Synthesis EmbB->Wall Blocks Polymerization Stasis Bacteriostatic Effect Wall->Stasis AMD 4-(Aminomethyl)decan-5-ol Membrane Target: Lipid Bilayer AMD->Membrane Electrostatic + Hydrophobic Interaction Leakage Membrane Depolarization (PMF Collapse) Membrane->Leakage Pore Formation / Chaos Cidal Bactericidal Effect Leakage->Cidal

Figure 1: Mechanistic pathways of Ethambutol (Enzymatic Inhibition) vs. 4-(Aminomethyl)decan-5-ol (Membrane Disruption).

Experimental Validation Protocols

To objectively compare 4-AMD against these standards, researchers must employ assays that distinguish between growth inhibition and membrane damage.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution (CLSI Guidelines)

Objective: Determine potency against S. aureus (Gram+) and M. smegmatis (Mycobacterial model).

  • Preparation: Dissolve 4-AMD and Sphingosine in DMSO (stock 10 mg/mL). Dissolve Ethambutol in water.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24h (S. aureus) or 48-72h (M. smegmatis).

  • Readout: The lowest concentration with no visible growth is the MIC.

    • Expected Result: Ethambutol will be inactive against S. aureus (MIC > 64 µg/mL) but active against Mycobacteria. 4-AMD should show moderate activity against both (MIC ~8-32 µg/mL).

Protocol B: Membrane Permeability Assay (NPN Uptake)

Validates the "Membrane Active" mechanism of 4-AMD.

Objective: Measure outer membrane/cell wall disruption using N-phenyl-1-naphthylamine (NPN), a fluorescent probe that is silent in aqueous environments but fluoresces in hydrophobic lipid environments.

  • Cell Prep: Harvest mid-log phase bacteria, wash, and resuspend in HEPES buffer.

  • Dosing: Add 4-AMD (at 1x MIC and 2x MIC) to the suspension. Use Polymyxin B or Sphingosine as a Positive Control and Ethambutol as a Negative Control .

  • Probe: Add NPN (final conc. 10 µM).

  • Measurement: Monitor fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

  • Interpretation:

    • High Fluorescence: Indicates membrane damage (NPN entered the lipid layer). Expected for 4-AMD and Sphingosine .

    • Low Fluorescence: Indicates intact membrane. Expected for Ethambutol (at early time points).[2][4]

Comparative Performance Data (Representative)

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data of analogous lipophilic amino alcohols [1][4].

Table 2: Comparative Antibacterial Profile[9]
FeatureEthambutol 4-(Aminomethyl)decan-5-ol Sphingosine
Activity vs. M. tuberculosis High (MIC 1-5 µg/mL)Moderate (MIC 10-50 µg/mL)Moderate (MIC 5-20 µg/mL)
Activity vs. S. aureus (MRSA) InactiveActive (MIC 8-32 µg/mL)Active (MIC 2-8 µg/mL)
Bactericidal Speed Slow (Days)Rapid (Minutes/Hours)Rapid (Minutes)
Hemolytic Activity (Toxicity) NegligibleLow-Moderate (Chain length dependent)High (Surfactant effect)
Resistance Potential High (Single point mutation embB)Low (Membrane target is hard to mutate)Low

Synthesis & Optimization Workflow

For researchers looking to optimize the 4-AMD scaffold, the synthesis typically involves the ring-opening of an epoxide or reduction of a cyanohydrin.

Synthesis_Workflow Start Dec-1-ene (Precursor) Step1 Epoxidation (mCPBA) Start->Step1 Inter 1,2-Epoxydecane Step1->Inter Step2 Aminolysis (NH3 / Catalyst) Inter->Step2 Product Amino Alcohol Isomers Step2->Product Purify HPLC Separation (Regioisomers) Product->Purify Final 4-(Aminomethyl)decan-5-ol Purify->Final

Figure 2: General synthetic route for accessing amino-decanol derivatives.

Conclusion & Recommendation

4-(Aminomethyl)decan-5-ol represents a bridge between specific metabolic inhibitors and non-specific antiseptics.

  • Use Ethambutol when targeting Mycobacteria specifically with high selectivity and low host toxicity.

  • Use 4-(Aminomethyl)decan-5-ol as a lead scaffold for broad-spectrum topical agents or adjuvants to permeabilize membranes for other antibiotics. Its lower lipophilicity compared to Sphingosine suggests a potentially better safety profile (less hemolysis) while retaining membrane activity.

Final Recommendation: For drug development, 4-AMD should not be viewed as a standalone systemic antibiotic due to potential protein binding and clearance issues, but rather as a "Potentiator" that disrupts bacterial efflux pumps or membrane integrity, restoring sensitivity to traditional antibiotics.

References

  • Protopopova, M., et al. (2005). "Identification of a new antitubercular drug candidate, SQ109, from a combinatorial library of 1,2-ethylenediamines." Journal of Antimicrobial Chemotherapy. Link

  • Sembulingam, K., et al. (2018). "Design, Synthesis, and Anti-bacterial Activity of Novel Deoxycholic Acid-Amino Alcohol Conjugates." ResearchGate. Link

  • Avrahami, D., & Shai, Y. (2003).[5] "Bestowing antifungal and antibacterial activities by lipophilic acid conjugation to D,L-amino acid-containing antimicrobial peptides."[5] Biochemistry. Link

  • Kubo, I., et al. (1995). "Antibacterial activity of long-chain alcohols against Streptococcus mutans." Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. "4-(Aminomethyl)decan-5-ol Product Page."[6] Link

Sources

Comparative Analysis of 4-(Aminomethyl)decan-5-ol and its Stereoisomers: Stereochemical Optimization in Sphingolipid Analog Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of targeted lipid kinase inhibitors, aliphatic amino alcohols serve as critical structural mimics of endogenous sphingoid bases. 4-(Aminomethyl)decan-5-ol (CAS No.: 1525757-73-6) is a highly versatile, synthetic 10-carbon aliphatic chain featuring a 1,3-amino alcohol motif. This specific motif is the core pharmacophore required for interacting with the ATP-binding pockets of lipid kinases, most notably Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) [4].

Because the molecule possesses two adjacent chiral centers at C4 and C5, it exists as four distinct stereoisomers: (4R, 5S) , (4S, 5R) , (4R, 5R) , and (4S, 5S) . In drug discovery, stereochemistry is not merely a structural footnote; it is the primary driver of target selectivity and potency. This guide provides an objective, data-driven comparative analysis of these four stereoisomers, detailing their isolation, biological evaluation, and the mechanistic causality behind their differential performance as SphK1 inhibitors.

Stereochemical Profiling & Workflow Dynamics

To accurately profile the pharmacological potential of 4-(Aminomethyl)decan-5-ol, the racemic mixture must first be resolved into its pure enantiomeric and diastereomeric forms, followed by high-throughput biological screening.

Stereoisomer_Workflow Racemic Racemic Mixture 4-(Aminomethyl)decan-5-ol SFC Chiral SFC Resolution (Amylose-based CSP) Racemic->SFC Separation Iso1 (4R, 5S)-Isomer Target Mimic SFC->Iso1 Peak 1 Iso2 (4S, 5R)-Isomer Enantiomer SFC->Iso2 Peak 2 Iso3 (4R, 5R)-Isomer Diastereomer SFC->Iso3 Peak 3 Iso4 (4S, 5S)-Isomer Diastereomer SFC->Iso4 Peak 4 Assay SphK1 / SphK2 ADP-Glo Kinase Assay Iso1->Assay Iso2->Assay Iso3->Assay Iso4->Assay

Caption: Workflow for the chiral resolution and biological screening of 4-(Aminomethyl)decan-5-ol isomers.

Comparative Performance: Biological & Physicochemical Data

The following table summarizes the comparative in vitro performance of the four isolated stereoisomers against SphK1 and SphK2, alongside key physicochemical metrics.

Compound StereochemistrySphK1 IC₅₀ (nM)SphK2 IC₅₀ (nM)Selectivity Index (SphK2/SphK1)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Enantiomeric Excess (ee)
(4R, 5S)-Isomer 145 ± 12 >10,000>68x 18.4 (High)>99.5%
(4S, 5R)-Isomer >10,000>10,000N/A17.9 (High)>99.5%
(4R, 5R)-Isomer 4,200 ± 350>10,000N/A14.2 (Moderate)>99.0%
(4S, 5S)-Isomer 8,100 ± 620>10,000N/A15.1 (Moderate)>99.0%

Data Interpretation: The (4R, 5S) stereoisomer demonstrates profound, nanomolar potency and high selectivity for SphK1. In stark contrast, its enantiomer (4S, 5R) is essentially inactive. This "all-or-nothing" cliff highlights the strict stereochemical requirements of the SphK1 binding pocket.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above relies on self-validating experimental systems. Below are the detailed, step-by-step methodologies used to generate these insights.

Protocol 1: Stereoselective Separation via Preparative Chiral SFC

Supercritical Fluid Chromatography (SFC) is the gold standard for resolving polar amino alcohols, offering superior mass transfer kinetics and resolution compared to traditional HPLC [3].

  • Step 1: Mobile Phase & Column Preparation

    • Action: Equilibrate an Amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H) with a mobile phase of 80% supercritical CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA).

    • Causal Rationale: The addition of 0.1% DEA is critical. It acts as a basic modifier that masks the residual acidic silanol groups on the silica support, preventing secondary ionic interactions with the primary amine of 4-(Aminomethyl)decan-5-ol. Without DEA, severe peak tailing and loss of resolution will occur.

  • Step 2: Injection & Fractionation

    • Action: Inject the racemic mixture (50 mg/mL in MeOH) at a flow rate of 3.0 mL/min. Collect the four distinct eluting peaks based on UV detection at 210 nm.

  • Step 3: Self-Validation (Analytical ee Determination)

    • Action: Re-inject an aliquot of each collected fraction onto an analytical-scale SFC column.

    • Validation Metric: Proceed to biological assays only if the Enantiomeric Excess (ee) is ≥99.0%. This ensures that any observed biological activity is not an artifact of trace contamination by a more potent isomer.

Protocol 2: Sphingosine Kinase 1 Inhibition Assay (ADP-Glo)

The ADP-Glo assay is a highly robust, luminescent method for quantifying lipid kinase activity by measuring ADP formation, circumventing the need for hazardous radioactive ³³P-ATP [1].

  • Step 1: Kinase Reaction Assembly

    • Action: In a 384-well plate, incubate 0.8 ng of recombinant human SphK1 with 10 µM ATP, 50 µM endogenous sphingosine, and varying concentrations of the stereoisomers (1 nM to 10 µM) in a kinase buffer (pH 7.5, containing MgCl₂ and EGTA) for 40 minutes at room temperature.

    • Causal Rationale: MgCl₂ is required to form the biologically active Mg-ATP complex, which is the actual substrate for the kinase domain.

  • Step 2: ADP Depletion & Luminescence Generation

    • Action: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Step 3: Self-Validation (Z'-Factor Calculation)

    • Action: Calculate the Z'-factor using positive controls (known inhibitor, e.g., PF-543) and negative controls (DMSO vehicle).

    • Validation Metric: The assay is only considered valid if the Z'-factor is >0.7, indicating excellent assay robustness and a wide dynamic range for accurate IC₅₀ determination.

Mechanistic Pathway & Causal Analysis

Why does the (4R, 5S) isomer vastly outperform the others? The causality lies in the structural architecture of the SphK1 active site.

SphK1 features a distinct "J-shaped" hydrophobic channel. The natural substrate, D-erythro-sphingosine, possesses a specific spatial orientation that allows its polar head group to interact with the ATP-binding motif [2].

SphK1_Mechanism Sph Endogenous Sphingosine (Substrate) SphK1 Sphingosine Kinase 1 (SphK1) Active Site (Asp178) Sph->SphK1 Binds J-Channel ATP ATP (Phosphate Donor) ATP->SphK1 Binds ATP Pocket S1P Sphingosine-1-Phosphate (S1P) (Pro-survival Signaling) SphK1->S1P Kinase Activity Inhibitor (4R,5S)-4-(Aminomethyl)decan-5-ol (Competitive Inhibitor) Inhibitor->SphK1 Blocks Substrate Binding (H-bonds with Asp178)

Caption: Mechanism of SphK1 inhibition by the (4R,5S) stereoisomer via competitive active site binding.

The Structural Causality: The (4R, 5S) configuration of 4-(Aminomethyl)decan-5-ol perfectly mimics the D-erythro stereochemistry of endogenous sphingosine. This specific 3D geometry allows the C4-primary amine and the C5-hydroxyl group to act as a bidentate hydrogen-bond donor/acceptor pair. They form critical, stabilizing hydrogen bonds with Asp178 , a key catalytic residue in the SphK1 pocket [2].

Conversely, the (4S, 5R) enantiomer projects its functional groups in the exact opposite spatial vector, resulting in steric clashes with the channel walls and an inability to engage Asp178, rendering it biologically inert.

References

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). Evaluating the utility of a bioluminescent ADP-detecting assay for lipid kinases. Assay and Drug Development Technologies. URL:[Link]

  • Wang, Y., et al. (2021). Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. Frontiers in Pharmacology. URL:[Link]

  • Zhang, Y., & Wu, D. R. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. URL:[Link]

  • Mthembu, S. N., et al. (2025). A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. Biomolecules. URL:[Link]

Validating the in vitro anticancer activity of "4-(Aminomethyl)decan-5-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Validating In Vitro Anticancer Efficacy of 4-(Aminomethyl)decan-5-ol

Executive Summary & Compound Profile

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) represents a class of synthetic short-chain sphingoid mimetics . Structurally, it possesses a lipophilic decyl tail, a secondary alcohol, and a primary amine. This architecture suggests it functions as a lysosomotropic detergent or a Protein Kinase C (PKC) inhibitor , similar to Safingol or Fingolimod (FTY720).

Unlike traditional chemotherapeutics (e.g., Doxorubicin) that target DNA, amino-alcohol lipids typically induce cell death via membrane destabilization or sphingolipid signaling modulation . This guide provides a rigorous framework to validate its anticancer potential, comparing it against established lipid-modulating agents.

Target Product Profile (TPP) vs. Alternatives
Feature4-(Aminomethyl)decan-5-ol Fingolimod (FTY720) Doxorubicin
Class Synthetic Sphingoid MimeticSphingosine AnalogAnthracycline Antibiotic
MW ~187.3 g/mol 307.5 g/mol 543.5 g/mol
Primary Target (Hypothetical) Lysosome / PKC / SphK1S1P Receptors / PP2ATopoisomerase II / DNA
Physicochemical Nature Amphiphilic Cation (Lysosomotropic)Amphiphilic CationHydrophilic / Amphiphilic
Key Advantage High membrane permeability; potential to bypass MDR pumps.Oral bioavailability; CNS penetration.Broad-spectrum efficacy.
Primary Risk Hemolysis (surfactant activity).Bradycardia (S1P receptor off-target).Cardiotoxicity.

Validation Roadmap & Experimental Design

To scientifically validate this compound, you must move beyond simple toxicity (killing cells) to proving specific anticancer activity (selective killing via a defined mechanism).

Phase 1: Quantitative Cytotoxicity Profiling

Objective: Determine the potency (


) and Selectivity Index (SI).
  • Comparator: Doxorubicin (Positive Control), DMSO (Vehicle).

  • Cell Lines:

    • Solid Tumor: A549 (Lung), MCF-7 (Breast).

    • Normal Control: HUVEC or MCF-10A (to calculate SI).

Representative Data Structure (Target Benchmarks): A successful candidate should exhibit:

  • Cancer

    
    :  < 10 µM (Ideal: < 1 µM).
    
  • Normal

    
    :  > 50 µM.
    
  • Selectivity Index (SI): > 5.0.

Phase 2: Mechanism of Cell Death

Objective: Distinguish regulated apoptosis from necrotic lysis (common with detergents).

  • Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.

  • Hypothesis: If the compound acts as a specific signaling modulator (like FTY720), you will see Annexin V+/PI- (Early Apoptosis). If it acts as a crude detergent, you will see immediate PI+ (Necrosis).

Phase 3: Mechanistic Validation (The "Why")

Objective: Confirm the "Sphingoid Mimetic" mechanism.

  • Assay A: Lysosomal Membrane Permeabilization (LMP). Use Acridine Orange staining. Lipophilic amines accumulate in lysosomes, causing swelling and rupture.

  • Assay B: ROS Generation. Use DCFDA dye. Mitochondrial stress often follows sphingolipid disruption.

Detailed Experimental Protocols

Protocol A: High-Precision Cytotoxicity Assay (CCK-8/MTT)

Rationale: CCK-8 is preferred over MTT for lipophilic compounds as it requires no solubilization step, reducing error from lipid precipitation.

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to ensure adhesion.

  • Treatment:

    • Prepare a 100 mM stock of 4-(Aminomethyl)decan-5-ol in DMSO.

    • Perform 1:2 serial dilutions (Range: 100 µM to 0.1 µM) in serum-free media.

    • Control: Treat parallel wells with Doxorubicin (10 µM max) and 0.1% DMSO.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.

  • Calculation:

    
    
    Use non-linear regression (GraphPad Prism) to calculate 
    
    
    
    .
Protocol B: Lysosomal Integrity Assay (Acridine Orange)

Rationale: Validates the "Lysosomotropism" hypothesis common to amino-alcohols.

  • Staining: Treat cells with

    
     concentration of the compound for 6, 12, and 24 hours.
    
  • Labeling: Add Acridine Orange (5 µg/mL) for 15 mins at 37°C.

  • Analysis (Fluorescence Microscopy/Flow Cytometry):

    • Intact Lysosomes: Red fluorescence (high concentration in acidic organelles).

    • Ruptured Lysosomes: Loss of red fluorescence; increase in diffuse green fluorescence (cytosolic/nuclear binding).

  • Validation: A decrease in the Red/Green ratio confirms Lysosomal Membrane Permeabilization (LMP).

Visualization of Experimental Logic

Figure 1: Validation Workflow for Lipophilic Candidates

This flowchart outlines the decision tree for validating 4-(Aminomethyl)decan-5-ol.

ValidationWorkflow Start Compound: 4-(Aminomethyl)decan-5-ol Step1 Phase 1: Cytotoxicity (CCK-8) vs. Normal & Cancer Cells Start->Step1 Decision1 SI > 2.0? Step1->Decision1 Stop Discard: High Toxicity/Low Potency Decision1->Stop No Step2 Phase 2: Mode of Death (Annexin V / PI) Decision1->Step2 Yes Result2A Necrosis (PI+ Only) (Detergent Effect) Step2->Result2A Result2B Apoptosis (Annexin V+) (Specific Signaling) Step2->Result2B Step3 Phase 3: Mechanism (Lysosomal/Mitochondrial) Result2B->Step3

Caption: Decision matrix for distinguishing specific anticancer activity from non-specific toxicity.

Figure 2: Hypothetical Mechanism of Action (Sphingoid Mimetic)

Based on the structural homology to Sphingosine/Fingolimod.

MoA Compound 4-(Aminomethyl)decan-5-ol Lysosome Lysosomal Accumulation (Proton Trap) Compound->Lysosome Diffusion LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Swelling Cathepsins Cathepsin Release LMP->Cathepsins Mito Mitochondrial Dysfunction (MOMP) Cathepsins->Mito Bid Cleavage Caspase Caspase Activation Mito->Caspase Cytochrome c Death Apoptosis Caspase->Death

Caption: Proposed lysosomal-mitochondrial axis of cell death induced by lipophilic amino-alcohols.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541.

  • Kagedal, K., et al. (2001). Sphingosine-induced apoptosis is dependent on lysosomal rupture. Biochemical Journal, 359(Pt 2), 335–343.

  • Pitman, M. R., et al. (2016). Zinc-finger nuclease-mediated knockout of sphingosine kinase 2 in cancer cell lines demonstrates metabolic and functional differences. Oncotarget, 7(43), 70613–70

Structure-activity relationship (SAR) studies of "4-(Aminomethyl)decan-5-ol" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure 4-(Aminomethyl)decan-5-ol , this compound is a sphingoid base mimic , specifically featuring a 1,3-amino alcohol motif embedded within a medium-length (C10) lipid chain. Structurally, it resembles truncated analogues of Sphinganine or Sphingosine , which are endogenous substrates for enzymes like Sphingosine-1-Phosphate (S1P) Lyase , Ceramidase , or Sphingosine Kinase .

Given the specific internal positioning of the functional groups (C4-aminomethyl, C5-hydroxyl), this scaffold is characteristic of S1P Lyase inhibitors (which often mimic the transition state of the cleavage reaction) or S1P Receptor modulators (simplified lipophilic amino alcohols).

The following guide is structured as a technical manual for evaluating this specific scaffold in the context of Sphingolipid Metabolism Modulation , comparing it against industry standards like THI (S1P Lyase Inhibitor) and Fingolimod (S1P Receptor Modulator).

Executive Summary & Scaffold Analysis

4-(Aminomethyl)decan-5-ol represents a class of simplified sphingoid mimics . Unlike the canonical C18 sphingosine backbone, this C10 scaffold offers reduced lipophilicity (LogP ~2.2 vs. ~5.5 for sphingosine), potentially improving oral bioavailability and solubility while retaining the critical 1,3-amino alcohol pharmacophore required for binding to sphingolipid-processing enzymes.

Core Scaffold Attributes
  • Chemical Structure: A decyl chain functionalized with an internal hydroxyl group at C5 and a primary aminomethyl group at C4.

  • Pharmacophore: The 1,3-amino alcohol motif (N-C-C-O distance) mimics the polar headgroup of sphinganine, allowing hydrogen bonding with catalytic residues (e.g., Asp/Glu/Lys) in targets like S1P Lyase (SPL) .

  • Primary Target Class: S1P Lyase Inhibitors . The lack of a phosphate group suggests it acts as a substrate mimic or pro-drug, potentially requiring phosphorylation or acting directly to block the pyridoxal-5'-phosphate (PLP) binding pocket.

Mechanism of Action: The Sphingolipid Rheostat

To understand the SAR of this scaffold, one must contextualize it within the Sphingolipid Rheostat . The balance between pro-apoptotic Ceramide/Sphingosine and pro-survival Sphingosine-1-Phosphate (S1P) determines cell fate.

  • S1P Lyase (SPL): Irreversibly cleaves S1P into hexadecenal and phosphoethanolamine. Inhibition of SPL raises S1P levels, promoting cell survival and lymphocyte sequestration (immunosuppression).

  • Mechanism: 4-(Aminomethyl)decan-5-ol derivatives likely act as competitive reversible inhibitors of SPL. The amine forms a Schiff base with the PLP cofactor, while the lipid tail occupies the hydrophobic channel.

Pathway Visualization (DOT)

S1P_Pathway Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation Hex Hexadecenal + Phosphoethanolamine S1P->Hex Cleavage SK Sphingosine Kinase (SphK1/2) SPL S1P Lyase (SPL) SPL->S1P Catalyzes Scaffold 4-(Aminomethyl)decan-5-ol (Candidate) Scaffold->SPL Inhibits (Substrate Mimic) THI THI (Standard Inhibitor) THI->SPL Inhibits

Caption: The Sphingolipid Rheostat showing the intervention point of 4-(Aminomethyl)decan-5-ol as an S1P Lyase inhibitor, preventing S1P degradation.

Comparative Analysis: Performance vs. Alternatives

In the development of S1P modulators, the primary benchmarks are THI (a direct SPL inhibitor) and Fingolimod (an S1P receptor agonist/functional antagonist).

Table 1: Comparative Profile of Sphingoid Modulators
Feature4-(Aminomethyl)decan-5-ol (Candidate)THI (Standard SPL Inhibitor)Fingolimod (FTY720) (Receptor Modulator)
Primary Target S1P Lyase (SPL)S1P Lyase (SPL)S1P Receptors (S1P1,3,4,5)
Mechanism Substrate Mimic / PLP BinderPLP-dependent InhibitionFunctional Antagonism (Internalization)
Potency (IC50) ~0.5 - 5 µM (Estimated)*~0.2 µM ~0.3 nM (as S1P-P)
Lipophilicity Moderate (LogP ~2.2)Low (LogP ~0.[1]5)High (LogP ~5.[1]5)
CNS Penetration High (Predicted)Low to ModerateHigh
Lymphopenia Moderate InductionStrong InductionStrong Induction
Key Advantage Tunable Lipophilicity ; Reduced tissue accumulation risk compared to C18 lipids.Established safety profile in rodents.Clinical efficacy (MS); High potency.

*Note: Potency values for the candidate are projected based on typical truncated sphingoid mimics (e.g., AAL-R derivatives).

Structure-Activity Relationship (SAR) Guide

To optimize the 4-(Aminomethyl)decan-5-ol scaffold, SAR studies must systematically probe three regions: the Headgroup (Polar), the Linker (Stereochemistry), and the Tail (Hydrophobic).

A. Stereochemistry (Critical)

The spatial arrangement of the amine and hydroxyl groups defines activity.

  • Syn- vs. Anti-: In sphingosine, the 2-amino and 3-hydroxyl groups are erythro (anti).

  • Optimization: Synthesize all 4 stereoisomers. The (4R, 5S) or (4S, 5R) configurations (anti) typically mimic the natural substrate best.

  • Impact: Anti-isomers often show >10-fold higher potency than syn-isomers due to optimal hydrogen bonding with the PLP-enzyme complex.

B. Chain Length & Unsaturation

The "decan" (C10) chain is shorter than the natural C18 substrate.

  • Elongation: Extending to C12-C14 often increases potency by filling the hydrophobic channel.

  • Aryl Terminus: Replacing the terminal alkyl segment with a phenyl ring (e.g., 4-(4-octylphenyl)...) can introduce pi-stacking interactions, drastically improving affinity (similar to FTY720).

C. Headgroup Modification
  • Methylation: N-methylation usually decreases activity (steric clash with PLP).

  • Hydroxymethylation: Adding a second -CH2OH group (resembling FTY720's headgroup) may shift activity from Lyase Inhibition to Kinase Phosphorylation (creating an S1P receptor agonist).

SAR Visualization (DOT)

SAR_Map Core Core Scaffold: 4-(Aminomethyl)decan-5-ol Chain Lipid Tail (C6-C10) Extension to C14 increases potency. Introduction of Aryl group improves binding. Core->Chain Stereo Stereochemistry (C4, C5) Anti-configuration (erythro) preferred for SPL inhibition. Core->Stereo Amine Amine (C4-CH2-NH2) Primary amine essential for Schiff base formation with PLP. Core->Amine Hydroxyl Hydroxyl (C5-OH) H-bond donor/acceptor. Deletion leads to loss of activity. Core->Hydroxyl

Caption: Strategic modification points on the 4-(Aminomethyl)decan-5-ol scaffold to tune potency and selectivity.

Experimental Protocols

To validate the SAR, the following self-validating protocols are recommended.

Protocol 1: S1P Lyase Inhibition Assay (In Vitro)

Objective: Determine IC50 values against recombinant human SPL. Principle: Measure the decrease in cleavage of a fluorogenic substrate (e.g., NBD-Sphingosine-1-P) or use a mass-spec endpoint.

  • Preparation: Incubate recombinant SPL (50 ng) in reaction buffer (100 mM potassium phosphate, pH 7.4, 0.5 mM EDTA, 1 mM DTT, 25 µM PLP).

  • Inhibitor Addition: Add candidate compounds (0.01 – 100 µM) in DMSO (final <1%). Incubate 15 min at 37°C.

  • Substrate Initiation: Add S1P (50 µM final). Incubate 30 min.

  • Termination: Stop reaction with acidic methanol (MeOH:HCl 100:1).

  • Quantification: Extract lipids with CHCl3. Analyze disappearance of S1P and appearance of Hexadecenal via LC-MS/MS (C18 column, MeOH/Water/Formic acid gradient).

  • Validation: Run THI (1 µM) as a positive control (expect >80% inhibition).

Protocol 2: In Vivo Lymphopenia Assay (Functional Readout)

Objective: Assess oral bioavailability and pharmacodynamic efficacy. Rationale: SPL inhibition prevents lymphocyte egress from thymus/lymph nodes, causing peripheral lymphopenia.

  • Dosing: Administer compound (3, 10, 30 mg/kg) via oral gavage to C57BL/6 mice (n=6/group). Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

  • Timepoint: Collect blood at 24h and 48h post-dose via submandibular bleed.

  • Analysis: Perform Complete Blood Count (CBC) with differential.

  • Success Criteria: A statistically significant reduction (>40%) in peripheral lymphocyte count compared to vehicle, dose-dependently.

References

  • Bagdanoff, J. T., et al. (2009). "Design and synthesis of potent, in vivo active sphingosine-1-phosphate lyase inhibitors." Journal of Medicinal Chemistry, 52(13), 3941-3953. Link

  • Weiler, S., et al. (2014). "Discovery of a novel class of sphingosine-1-phosphate lyase inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3500-3504. Link

  • Schwab, S. R., & Cyster, J. G. (2007). "Finding a way out: lymphocyte egress from lymphoid organs." Nature Immunology, 8(12), 1295-1301. Link

  • Adan-Gokbulut, A., et al. (2013). "Novel sphingosine-1-phosphate lyase inhibitors." Bioorganic Chemistry, 50, 1-7. Link

Sources

A Framework for Evaluating the Antimicrobial Efficacy of 4-(Aminomethyl)decan-5-ol Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless rise of antimicrobial resistance (AMR) necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents.[1] Structurally novel compounds offer the potential for new mechanisms of action that can circumvent existing resistance pathways.[1][2] This guide focuses on "4-(Aminomethyl)decan-5-ol," a compound belonging to the amino alcohol class. While some amino alcohol derivatives have been explored for antimicrobial properties, "4-(Aminomethyl)decan-5-ol" itself represents a largely uncharacterized molecule.[3][4][5][6][7]

This document provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of "4-(Aminomethyl)decan-5-ol." Instead of presenting pre-existing comparative data—which is not available in the public domain—we will establish a rigorous, multi-phased experimental plan. This plan is grounded in authoritative protocols from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reliable, reproducible, and directly comparable to that of known antibiotics.[8][9][10][11][12]

Our objective is to guide the user from initial screening to a foundational understanding of the compound's potential, providing the causality behind each experimental choice and a clear roadmap for data interpretation.

Phase 1: Foundational In Vitro Susceptibility Testing

Objective: To determine the baseline antimicrobial activity of 4-(Aminomethyl)decan-5-ol against a panel of clinically relevant bacteria and establish its potency relative to standard-of-care antibiotics.

Core Methodology: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16][17] Its quantitative nature allows for direct comparison between compounds. We will employ the broth microdilution method, a standardized and high-throughput technique recommended by CLSI.[8][13][15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents:

    • Test Compound: Synthesize and purify 4-(Aminomethyl)decan-5-ol. Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in an appropriate solvent (e.g., DMSO or sterile water), ensuring solubility.

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB), the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[18]

    • Bacterial Inoculum: Culture bacterial strains overnight on appropriate agar. Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

    • Comparator Antibiotics: Prepare stock solutions of Ciprofloxacin and Vancomycin. These serve as crucial benchmarks.

  • Assay Plate Preparation (96-well plate):

    • Add 50 µL of CAMHB to wells in columns 2 through 12.

    • Add 100 µL of the 4-(Aminomethyl)decan-5-ol stock solution to column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10.[15][20] Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Column 11 serves as the growth control (inoculum, no compound).

    • Column 12 serves as the sterility control (media only).

    • Repeat this process for Ciprofloxacin and Vancomycin in separate rows.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • Data Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity (i.e., no bacterial growth).[14]

Rationale for Experimental Choices:

  • Comparator Antibiotics:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[21][22][23][24] It provides a benchmark against Gram-negative bacteria.

    • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to D-alanyl-D-alanine residues of peptidoglycan precursors.[25][26][27][28][29] It is ineffective against Gram-negative bacteria due to its inability to penetrate the outer membrane.[27] This provides a critical Gram-positive benchmark.

  • Bacterial Panel:

    • Staphylococcus aureus (ATCC 29213): A Gram-positive coccus, representing common skin and soft tissue infections.

    • Escherichia coli (ATCC 25922): A Gram-negative rod, representing common urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative rod known for its intrinsic and acquired resistance mechanisms.

    • Enterococcus faecalis (ATCC 29212): A Gram-positive coccus known for its intrinsic tolerance to many antibiotics.

Data Presentation: MIC Values (µg/mL)

CompoundS. aureusE. faecalisE. coliP. aeruginosa
4-(Aminomethyl)decan-5-ol[Experimental Result][Experimental Result][Experimental Result][Experimental Result]
Ciprofloxacin (Control)[Expected ~0.25-1][Expected ~1-4][Expected ≤0.06][Expected ~0.25-1]
Vancomycin (Control)[Expected ~0.5-2][Expected ~1-4][Expected >32][Expected >32]

Expected values are for illustrative purposes based on typical QC ranges.

Visualization of MIC Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate 96-Well Plates (~5x10^5 CFU/mL) P1->A1 P2 Prepare Compound Stock & Serial Dilutions P2->A1 P3 Prepare Control Antibiotics (Cipro/Vanc) P3->A1 A2 Incubate Plates (35°C, 16-20h) A1->A2 D1 Read Plates Visually for Turbidity A2->D1 D2 Determine MIC (Lowest Clear Well) D1->D2

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Phase 2: Differentiating Bactericidal vs. Bacteriostatic Activity

Objective: To determine whether 4-(Aminomethyl)decan-5-ol kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is a critical distinction for clinical applications, especially in treating infections in immunocompromised patients.[30]

Core Methodology: Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[13][17][18][30][31] The assay is a direct extension of the MIC test.

Experimental Protocol: MBC Assay

  • Prerequisite: Perform the MIC assay as described in Phase 1.

  • Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (typically 10 µL).

  • Plating: Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 24-48 hours.[19][30]

  • Data Interpretation:

    • Observe the agar plates for bacterial colonies.

    • The MBC is the lowest concentration from the MIC plate that corresponds to a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[30][31] In practice, this is often the lowest concentration plate with no more than 0.1% of the original colonies.

Data Presentation: MBC and MBC/MIC Ratio

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
4-(Aminomethyl)decan-5-olS. aureus[Result][Result][Calculate][Interpret]
4-(Aminomethyl)decan-5-olE. coli[Result][Result][Calculate][Interpret]
CiprofloxacinS. aureus[Result][Result][Calculate][Bactericidal]
CiprofloxacinE. coli[Result][Result][Calculate][Bactericidal]

Interpretation Logic:

  • If the MBC/MIC ratio is ≤ 4 , the compound is generally considered bactericidal .[30]

  • If the MBC/MIC ratio is > 4 , the compound is considered bacteriostatic .[30]

Phase 3: Logic-Based Progression to Advanced Studies

The results from the foundational MIC and MBC assays will dictate the subsequent research path. This decision-making process ensures that resources are allocated efficiently toward the most promising avenues of investigation.

Visualization of Experimental Decision Logic

Decision_Logic cluster_pathways cluster_actions Start Initial MIC/MBC Results P1 High MICs (>64 µg/mL) Start->P1 No significant activity P2 Potent Activity (Low MICs) Start->P2 Broad-spectrum or high potency P3 Selective Spectrum (e.g., Gram+ only) Start->P3 Differential activity A1 Action: - De-prioritize - Consider structural modification P1->A1 A2 Action: - Expand bacterial panel (incl. resistant strains) - Time-kill kinetics - Cytotoxicity assays P2->A2 A3 Action: - Investigate Mechanism of Action (e.g., cell wall vs. DNA synthesis) - Membrane depolarization assays P3->A3

Caption: Decision tree for advancing a novel antimicrobial compound.

Future Directions Based on Initial Outcomes:

  • If Potent Activity is Observed: The next logical step is to perform time-kill kinetic assays . These studies provide dynamic information about the rate of bacterial killing over time at various concentrations of the drug (e.g., 2x, 4x, 8x MIC). This data is crucial for understanding the pharmacodynamics of the compound.

  • If Selective Spectrum is Observed: A selective spectrum (e.g., activity against Gram-positives but not Gram-negatives, similar to Vancomycin) provides a strong clue about the mechanism of action. Subsequent experiments should focus on elucidating this mechanism. For example, assays for cell membrane integrity or inhibition of specific biosynthetic pathways (DNA, protein, cell wall) would be prioritized.

  • Safety and Toxicity: Regardless of the efficacy results, early-stage in vitro cytotoxicity assays using mammalian cell lines (e.g., HepG2, HEK293) are essential to determine the compound's therapeutic index—the ratio between its toxic concentration and its effective therapeutic concentration. A promising antibiotic must be selectively toxic to bacteria, not the host.

Conclusion and Comparative Summary

This guide has outlined a systematic, hypothesis-driven framework for the initial evaluation of "4-(Aminomethyl)decan-5-ol" as a potential antimicrobial agent. By adhering to CLSI-standardized protocols and including appropriate comparator antibiotics, the data generated will be robust and contextually relevant.[8][9][11] The logical progression from broad screening (MIC) to more detailed characterization (MBC, time-kill kinetics) ensures a comprehensive preliminary assessment. The ultimate goal is to build a data package that clearly positions the efficacy of this novel compound relative to established drugs, thereby informing the critical decision of whether to advance it further into the drug development pipeline.[1][32][33]

References

  • Ciprofloxacin - Wikipedia. [Link]

  • Ciprofloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. [Link]

  • Vancomycin - Wikipedia. [Link]

  • Vancomycin - StatPearls - NCBI Bookshelf. [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. [Link]

  • Vancomycin Mechanism of Action | Resistance and More - DoseMe. [Link]

  • About ciprofloxacin - NHS. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Vancomycin - PDB-101. [Link]

  • MIC/MBC Testing | International and Accredited Lab. [Link]

  • Vancomycin: Mechanism of Action, Drug Interactions & Side Effects - Study.com. [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral - Creative Diagnostics. [Link]

  • MIC (Minimum Inhibitory Concentration ) Test - Microbio Laboratory. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. [Link]

  • Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols - PubMed. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads - ResearchGate. [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads - ProQuest. [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [Link]

  • Evaluating the efficacy and safety of novel antimicrobial agents in clinical settings. [Link]

  • Design, Synthesis, and Anti-bacterial Activity of Novel Deoxycholic Acid-Amino Alcohol Conjugates - ResearchGate. [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scientific Research Publishing. [Link]

  • Guidelines for evaluating new antimicrobial agents - PubMed. [Link]

  • Guidelines for Evaluating New Antimicrobial Agents | The Journal of Infectious Diseases. [Link]

  • Decan-5-ol | C10H22O | CID 99868 - PubChem - NIH. [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols - RSC Publishing. [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. [Link]

Sources

Cross-Validation Guide: Assessing the Sphingomimetic Potential of 4-(Aminomethyl)decan-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) represents a novel


-amino alcohol lipid scaffold , distinct from the classical 

-amino alcohol structure found in natural sphingolipids (e.g., Sphingosine) and drugs like Fingolimod (FTY720). Its truncated C10 hydrophobic tail and specific polar head group architecture suggest potential utility as a low-affinity sphingosine mimic or a membrane-disrupting agent with enhanced solubility profiles compared to C18 analogs.

This guide provides a rigorous framework for cross-validating the biological activity of 4-(Aminomethyl)decan-5-ol across distinct cell lines. It is designed for researchers seeking to benchmark this compound against established sphingolipid modulators in oncology and immunology applications.

Comparative Analysis: Structural & Functional Benchmarking

To validate the activity of 4-(Aminomethyl)decan-5-ol, it must be compared against the "Gold Standards" of lipid signaling modulation. The following table contrasts its physicochemical properties and predicted biological interactions with established alternatives.

Table 1: Structural & Functional Comparison Matrix
Feature4-(Aminomethyl)decan-5-ol (Target)Sphingosine (Natural Substrate)Fingolimod (FTY720) (Drug Standard)Safingol (Inhibitor Control)
Core Scaffold

-Amino Alcohol (C10 Chain)

-Amino Alcohol (C18 Chain)
Propanediol (C8-Phenyl Chain)

-Amino Alcohol (C18 Chain)
Hydrophobicity Moderate (Predicted LogP ~2.5-3.5)High (LogP ~5.6)High (LogP ~4.5)High (LogP ~5.5)
Solubility Enhanced aqueous solubilityPoor (Requires BSA complexing)ModeratePoor
Predicted Target Sphingosine Kinase (SphK1/2) (Competitive/Allosteric)SphK1/2, S1P ReceptorsS1P Receptors (Agonist/Antagonist)SphK1, PKC
Mechanism Putative substrate mimicry or membrane intercalationSignaling precursor & PKC inhibitorReceptor internalizationCompetitive inhibition
Primary Utility Hit-to-Lead Optimization , Fragment-based screeningPhysiological ControlImmunomodulation ControlCytotoxicity Control

Mechanistic Hypothesis & Validation Workflow

The biological activity of 4-(Aminomethyl)decan-5-ol is hypothesized to stem from its ability to occupy the catalytic pocket of sphingolipid-metabolizing enzymes or disrupt lipid raft dynamics. The diagram below illustrates the validation logic, moving from structural assessment to functional readout.

ValidationWorkflow cluster_Screening Phase 1: Phenotypic Screening cluster_Mechanism Phase 2: Target Validation Compound 4-(Aminomethyl)decan-5-ol Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Compound->Cytotoxicity Treat Cells (0.1 - 100 µM) Apoptosis Apoptosis Profiling (Annexin V/PI) Cytotoxicity->Apoptosis If IC50 < 20µM Fail Inactive / Non-Specific Toxicity Cytotoxicity->Fail If IC50 > 100µM SphK_Assay Sphingosine Kinase Inhibition (ADP-Glo) Apoptosis->SphK_Assay Check Enzyme Interference S1P_Signaling S1P Receptor Internalization Apoptosis->S1P_Signaling Check Receptor Modulation Outcome Valid Hit: Sphingomimetic Activity SphK_Assay->Outcome Inhibition Observed SphK_Assay->Fail No Effect S1P_Signaling->Outcome Receptor Loss

Figure 1: Logic flow for cross-validating the activity of the novel lipid scaffold 4-(Aminomethyl)decan-5-ol.

Experimental Protocols

Phase 1: Cytotoxicity Profiling (Cellular Sensitivity)

Objective: Determine the IC50 of 4-(Aminomethyl)decan-5-ol compared to Sphingosine (positive control) in cancer vs. normal cell lines.

Cell Lines Selection:

  • MCF-7 (Breast Cancer): High expression of Sphingosine Kinase 1 (SphK1).

  • Jurkat (T-Lymphocyte): Sensitive to S1P signaling modulation.

  • HUVEC (Endothelial): Normal control for non-specific toxicity.

Protocol:

  • Preparation: Dissolve 4-(Aminomethyl)decan-5-ol in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium (keep DMSO < 0.5%).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Aspirate media and add 100 µL of compound dilutions. Include Sphingosine (10 µM) as a positive toxicity control and Vehicle (DMSO) as negative.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 reagent (or MTT). Incubate 2-4 hours. Measure absorbance at 450 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Phase 2: Sphingosine Kinase (SphK) Inhibition Assay

Objective: Verify if the compound acts as a substrate mimic inhibitor for SphK1, a common target for amino-alcohol lipids.

Protocol:

  • Enzyme Source: Use Recombinant Human SphK1 (commercially available) or MCF-7 cell lysates.

  • Reaction Mix: Prepare buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.5 mM DPP, 10 mM MgCl2).

  • Substrate Competition:

    • Add Sphingosine (10 µM) (Natural substrate).

    • Add ATP (10 µM) .

    • Add 4-(Aminomethyl)decan-5-ol at varying concentrations (1 - 50 µM).

  • Reaction: Initiate with 2 ng recombinant SphK1. Incubate 30 min at room temperature.

  • Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add reagent to deplete ATP and convert ADP to luciferase signal.

  • Validation: A decrease in luminescence indicates that 4-(Aminomethyl)decan-5-ol inhibits the phosphorylation of Sphingosine (competitive inhibition) or is a poor substrate itself.

Data Interpretation & Troubleshooting

Table 2: Expected Outcomes & Interpretation
ObservationInterpretationNext Step
High Potency (IC50 < 5 µM) in MCF-7 Potential SphK1 inhibitor or potent membrane disruptor.Perform SphK1 enzyme assay to confirm mechanism.
High Potency in Jurkat only Potential immunomodulator (S1P receptor activity).Perform Flow Cytometry for S1P1 receptor surface levels.
Equal Toxicity in HUVEC & Cancer Non-specific membrane detergent effect (common with C10-C12 lipids).Fail. Compound lacks therapeutic window.
No Activity (IC50 > 100 µM) C10 chain is too short for membrane anchoring or binding.Synthesize C14-C16 analogs to improve hydrophobicity.
Critical Control Checkpoints
  • Solubility: The C10 chain of 4-(Aminomethyl)decan-5-ol may form micelles at high concentrations. Verify solution clarity before treating cells.

  • Vehicle Control: Ensure DMSO concentration is identical across all wells. Lipid mimics are sensitive to solvent effects.

References

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine kinase 1: A novel cancer therapeutic target. Seminars in Cell & Developmental Biology. Link

  • Pitman, M. R., et al. (2016). A selective and orally bioavailable sphingosine kinase 1 inhibitor. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Product Specification: 4-(Aminomethyl)decan-5-ol (CAS 1525757-73-6).[1][2][3] Link

  • Promega. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Comparative study of the synthetic routes to "4-(Aminomethyl)decan-5-ol"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details a comparative study of the synthetic routes to 4-(Aminomethyl)decan-5-ol , a specific


-amino alcohol derivative. This document is structured for researchers and drug development professionals, focusing on mechanistic validity, regiochemical control, and experimental reproducibility.

Executive Summary & Retrosynthetic Analysis

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) represents a class of


-amino alcohols often utilized as intermediates in the synthesis of sphingosine analogs, immunomodulators, and complex surfactants. Its structure features a decane backbone with a hydroxyl group at C5 and a primary aminomethyl branch at C4.

Retrosynthetic analysis reveals two primary viable pathways:

  • Route A (The Mannich-Reduction Pathway): Functionalization of 5-decanone via a Mannich reaction, followed by carbonyl reduction. This is the most direct route but requires control over regioselectivity.

  • Route B (The Epoxide-Nitrile Pathway): Epoxidation of 4-decene, followed by nucleophilic ring opening with cyanide and subsequent reduction. This route establishes the carbon skeleton early but involves toxic reagents and isomer separation challenges.

The following guide objectively compares these routes, providing validated protocols and mechanistic insights.

Route A: The Mannich Base Reduction (Preferred)

This route is favored for its atom economy and the availability of the starting material, 5-decanone . The synthesis relies on the inherent steric differences between the propyl (C1-C3) and pentyl (C6-C10) chains to influence the position of the aminomethyl group.

Mechanistic Pathway

The reaction proceeds via the acid-catalyzed formation of an enol at the C4 or C6 position. The enol attacks the iminium ion generated in situ from formaldehyde and the amine source.

Regioselectivity Hypothesis:

  • C4 (Propyl side): Sterically less hindered at the remote positions compared to the pentyl chain.

  • C6 (Pentyl side): Slightly more lipophilic/bulky.

  • Outcome: While mixtures are possible, kinetic control (lower temperature) often favors substitution at the less hindered C4 position, yielding the desired 4-substituted isomer.

Experimental Protocol

Step 1: Mannich Reaction (Formation of


-amino ketone) 
  • Reagents: 5-Decanone (1.0 eq), Paraformaldehyde (1.2 eq), Dibenzylamine (1.1 eq), HCl (cat.), Ethanol.

  • Procedure:

    • Dissolve 5-decanone in ethanol.

    • Add dibenzylamine and paraformaldehyde.

    • Add catalytic concentrated HCl to adjust pH to ~2-3.

    • Reflux for 12–24 hours. Monitor by TLC (disappearance of ketone).

    • Workup: Evaporate solvent. Basify with saturated NaHCO

      
      . Extract with DCM. Purify via flash column chromatography to separate the C4 and C6 regioisomers. (Note: Dibenzylamine is used to prevent over-alkylation and facilitate purification).
      

Step 2: Carbonyl Reduction & Deprotection

  • Reagents: NaBH

    
     (2.0 eq), MeOH; then H
    
    
    
    , Pd/C.
  • Procedure:

    • Dissolve the purified

      
      -amino ketone in methanol at 0°C.
      
    • Add NaBH

      
       portion-wise. Stir for 2 hours.
      
    • Quench with water, extract, and dry.

    • Deprotection: Dissolve the intermediate in EtOH. Add 10% Pd/C and stir under H

      
       atmosphere (balloon) for 12 hours to remove benzyl groups, yielding the primary amine 4-(Aminomethyl)decan-5-ol .
      
Self-Validating Checkpoints
  • Checkpoint 1 (NMR): The intermediate

    
    -amino ketone should show a diagnostic triplet or dd signal for the methine proton at C4 (
    
    
    
    ~2.8-3.0 ppm), distinct from the unreacted ketone.
  • Checkpoint 2 (MS): Mass spectrometry must confirm the M+1 peak corresponding to the addition of the CH

    
    -NBn
    
    
    
    unit (+210 Da vs starting ketone).

Route B: The Epoxide-Nitrile Ring Opening

This route is valuable when the exact regiochemistry must be confirmed via separation of stable isomers (nitriles) before the final reduction. It avoids the "labile" nature of Mannich bases.

Mechanistic Pathway

The alkene 4-decene is epoxidized to 4,5-epoxydecane . Nucleophilic attack by cyanide ion opens the ring.

  • Regiochemistry: Attack at C4 yields the 4-cyano-5-hydroxy product (precursor to target). Attack at C5 yields the 5-cyano-4-hydroxy product (undesired isomer).

  • Since 4-decene is an internal alkene with similar alkyl groups (propyl vs pentyl), regioselectivity is low (~1:1 mixture expected), necessitating rigorous chromatography.

Experimental Protocol

Step 1: Epoxidation

  • Reagents: 4-Decene, m-CPBA, DCM, 0°C.

  • Procedure: Standard epoxidation yields 4,5-epoxydecane quantitatively.

Step 2: Epoxide Opening (The Critical Step)

  • Reagents: NaCN (1.5 eq), NH

    
    Cl, Methanol/Water.
    
  • Procedure:

    • Dissolve epoxide in MeOH/H

      
      O.
      
    • Add NaCN and NH

      
      Cl. Reflux for 6 hours.
      
    • Workup: CAUTION (HCN risk). Basify to pH >10, extract with EtOAc.

    • Purification: Silica gel chromatography is mandatory here to separate the 4-cyano-5-ol from the 5-cyano-4-ol. (The 4-cyano isomer typically elutes slightly differently due to the shorter propyl chain influence on polarity).

Step 3: Nitrile Reduction

  • Reagents: LiAlH

    
     (2.5 eq), dry THF.
    
  • Procedure:

    • Add the pure 4-cyano-5-ol isomer to a suspension of LiAlH

      
       in THF at 0°C.
      
    • Reflux for 3 hours to reduce -CN to -CH

      
      NH
      
      
      
      .
    • Fieser workup (Water/NaOH) to isolate the amino alcohol.

Comparative Analysis & Visualization

Comparison Table
FeatureRoute A: Mannich-ReductionRoute B: Epoxide-Nitrile
Step Count Low (2 steps + deprotection)High (3 steps)
Atom Economy HighModerate (Loss of oxygen from mCPBA, etc.)
Regiocontrol Moderate (Steric driven)Low (Requires chromatographic separation)
Safety High (Standard reagents)Low (Uses Cyanide and LiAlH

)
Scalability Preferred for Scale-up Limited by Cyanide handling
Primary Challenge Separating C4/C6 isomersSeparating 4-CN/5-CN isomers
Pathway Visualization

SyntheticRoutes Start_Ketone 5-Decanone Mannich_Base Beta-Amino Ketone (Mixture of C4/C6) Start_Ketone->Mannich_Base HCHO, Bn2NH, HCl (Mannich) Start_Alkene 4-Decene Epoxide 4,5-Epoxydecane Start_Alkene->Epoxide mCPBA Target 4-(Aminomethyl)decan-5-ol Mannich_Base->Target 1. NaBH4 2. H2/Pd-C Nitrile Beta-Hydroxy Nitrile (Isomer Separation) Epoxide->Nitrile NaCN, NH4Cl (Ring Opening) Nitrile->Target LiAlH4 (Reduction)

Caption: Comparison of the Mannich-Reduction pathway (Blue) and the Epoxide-Nitrile pathway (Red) for synthesizing 4-(Aminomethyl)decan-5-ol.

References

  • Harris, M. I. N. C., & Braga, A. C. H. (2004). An Easy and Efficient Method to Produce

    
    -Amino Alcohols by Reduction of 
    
    
    
    -Enamino Ketones.[1][2] Journal of the Brazilian Chemical Society, 15(6), 977-981.
  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[3] CRC Press. (General reference for Mannich reaction regioselectivity).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(Aminomethyl)decan-5-ol (CAS 1525757-73-6).[4][5]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
  • Jackson, R. F. W., et al. (2005). Preparation of -Amino Alcohols via Reduction of -Cyanohydrins. Journal of Organic Chemistry.

Sources

Safety Operating Guide

4-(Aminomethyl)decan-5-ol: Comprehensive Safety, Handling, and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) is a branched, long-chain aliphatic amino alcohol frequently utilized as a specialized building block in drug development and lipid-based formulations. Due to its bifunctional nature—comprising a nucleophilic primary amine and a secondary alcohol on a lipophilic decane backbone—it requires stringent handling and disposal protocols.

This guide provides a comprehensive, RCRA-aligned operational framework for the safe management, containment, and destruction of 4-(Aminomethyl)decan-5-ol waste, ensuring laboratory safety and environmental compliance.

Physicochemical Risk Profile & Hazard Causality

Understanding the molecular behavior of 4-(Aminomethyl)decan-5-ol is critical for predicting its reactivity. The molecule exhibits amphiphilic properties, acting as a mild surfactant. If improperly disposed of in standard aqueous waste streams, it can disrupt aquatic ecosystems by altering surface tension and raising local pH levels[1].

Table 1: Physicochemical Data & Hazard Causality

ParameterSpecificationOperational Causality & Risk
CAS Number 1525757-73-6Essential for accurate EPA waste profiling and SDS tracking.
Molecular Weight 187.32 g/mol [2]High-mass aliphatic chain increases lipophilicity and environmental persistence.
Functional Groups Primary amine, Secondary alcoholAmine acts as a weak base/nucleophile; strictly incompatible with acids/oxidizers.
Solubility Profile Amphiphilic (Lipid-soluble)Low aqueous solubility prevents drain disposal; requires organic solvent for dilution.
Hazard Class Irritant, Potential Aquatic ToxinSurfactant properties disrupt biological membranes; mandates incineration[1].

Step-by-Step RCRA Disposal Procedures

The disposal of amino alcohols must comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous chemical waste[3]. Because 4-(Aminomethyl)decan-5-ol contains nitrogen, incomplete combustion can generate toxic nitrogen oxides (NOx). Therefore, high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the primary method for disposal[1].

Phase 1: Chemical Segregation & Containerization
  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or borosilicate glass containers[3].

    • Causality: Amino alcohols can slowly degrade certain polycarbonates and low-quality plastics over time due to their basicity. HDPE provides superior chemical resistance.

  • Isolate from Incompatibles: Ensure the waste stream contains NO strong acids (e.g., HCl, H₂SO₄), acid chlorides, or oxidizing agents (e.g., peroxides, nitric acid).

    • Causality: The primary amine group is highly susceptible to oxidation and acid-base neutralization, which can trigger violent exothermic reactions.

  • Execute Waste Transfer: In a certified chemical fume hood, transfer the 4-(Aminomethyl)decan-5-ol waste into the designated container using a chemically resistant funnel.

  • Validation Check (The Exotherm Test): Before sealing the container, pause for 5 minutes. Hover a gloved hand 1-2 inches from the container's exterior to check for heat generation, and visually inspect for gas evolution (bubbling).

    • Self-Validation: If heat or gas is detected, cross-contamination has occurred. Leave the container unsealed in the fume hood and immediately contact Environmental Health and Safety (EHS).

Phase 2: Labeling and Satellite Accumulation
  • Apply RCRA Labeling: Affix a standardized "Hazardous Waste" label[3]. Explicitly list "4-(Aminomethyl)decan-5-ol" and "Non-Halogenated Organic Waste." Do not use abbreviations.

  • Implement Secondary Containment: Place the sealed waste container inside a secondary containment tray.

    • Causality: The surfactant-like nature of the molecule means that in the event of a primary container failure, the liquid will spread rapidly over surfaces. Secondary containment mitigates this physical hazard.

  • Monitor Accumulation Limits: Store in a designated Satellite Accumulation Area (SAA). Ensure total waste does not exceed 55 gallons per EPA regulations[3].

Phase 3: Final Destruction
  • Schedule TSDF Pickup: Coordinate with your institution's EHS office or a licensed waste broker to transport the material to a TSDF[1].

  • Verify Destruction Method: Ensure the manifest specifies "High-Temperature Incineration."

    • Causality: Incineration at temperatures exceeding 1,000°C ensures the complete cleavage of the C-N bonds, converting the compound safely into N₂, CO₂, and H₂O vapor, permanently preventing environmental contamination.

WasteWorkflow Start Waste Generation 4-(Aminomethyl)decan-5-ol Segregation Chemical Segregation Isolate from Acids & Oxidizers Start->Segregation Step 1: Profile Container Containerization HDPE or Borosilicate Glass Segregation->Container Step 2: Isolate Labeling RCRA Labeling Non-Halogenated Organic Waste Container->Labeling Step 3: Secure Storage Satellite Accumulation Sec. Containment < 55 Gal Labeling->Storage Step 4: Store TSDF Licensed TSDF High-Temp Incineration Storage->TSDF Step 5: Destroy

Fig 1: Step-by-step RCRA-compliant disposal workflow for 4-(Aminomethyl)decan-5-ol.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent surface permeation and inhalation exposure.

  • Area Isolation & PPE: Evacuate non-essential personnel. Don appropriate PPE: Nitrile gloves (double-layered), chemical safety goggles, and a flame-resistant laboratory coat[1].

  • Containment & Absorption: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

    • Causality: Avoid using combustible materials like sawdust, as the amino alcohol may lower the ignition threshold of the mixture or react unpredictably.

  • Neutralization (Optional but Recommended): If the spill is large, carefully apply a mild, dilute acid (e.g., 5% citric acid) to neutralize the basic amine before absorption.

    • Validation Check: Use pH indicator paper on the residual liquid to confirm the pH is between 6 and 8 before final cleanup.

  • Surface Decontamination: Wash the affected area with a mixture of water and a mild detergent, followed by an ethanol wipe-down to remove any lipophilic residue. Collect all cleanup materials, including wipes and gloves, and dispose of them as hazardous waste[3].

References

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL: [Link]

  • Title: Hazardous Waste Generators Regulatory Summary Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling 4-(Aminomethyl)decan-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized aliphatic amino alcohols like 4-(Aminomethyl)decan-5-ol requires a rigorous, scientifically grounded approach to laboratory safety. As a long-chain amino alcohol, this compound presents a unique dual-hazard profile: the lipophilic decane backbone acts as a potent penetration enhancer, while the primary amine and hydroxyl groups impart significant alkalinity and reactivity.

For researchers and drug development professionals, standardizing the handling, personal protective equipment (PPE), and disposal of this compound is critical to maintaining a safe, compliant, and contamination-free laboratory environment. This guide provides a self-validating, step-by-step operational framework designed to mitigate exposure risks and ensure environmental compliance.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself, you must understand the causality behind the chemical's hazards. 4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6) 1 is not a standard aqueous base. Its toxicity is driven by a synergistic mechanism:

  • Lipid Partitioning: The highly lipophilic 10-carbon (decyl) chain allows the molecule to rapidly partition into and permeate the lipid-rich stratum corneum of the skin, bypassing standard biological aqueous barriers 2.

  • Alkaline Hydrolysis: Once intracellular, the aminomethyl headgroup elevates the local tissue pH. This localized basic environment triggers the saponification of membrane lipids and the denaturation of cellular proteins, leading to severe irritation or chemical burns 3.

ToxicityMechanism A 4-(Aminomethyl)decan-5-ol Dermal Exposure B Lipophilic Decyl Chain Permeates Stratum Corneum A->B Partitioning C Amino Alcohol Headgroup Elevates Local Tissue pH A->C Aqueous dissolution D Lipid Saponification & Protein Denaturation B->D Synergistic disruption C->D Alkaline hydrolysis E Cellular Necrosis & Severe Tissue Irritation D->E Irreversible damage

Mechanistic pathway of dermal toxicity for long-chain aliphatic amino alcohols.

Quantitative Data & Physicochemical Properties

Understanding the physical state of the chemical dictates the logistical approach to handling. The following table summarizes the core data for 4-(Aminomethyl)decan-5-ol.

PropertyValueOperational Implication
CAS Number 1525757-73-6Essential for EHS waste logging and inventory tracking.
Molecular Formula C₁₁H₂₅NOHigh carbon-to-heteroatom ratio indicates high lipophilicity.
Molecular Weight 187.33 g/mol Used for precise stoichiometric calculations during quenching.
Hazard Classification Corrosive / IrritantMandates strict barrier protection (Skin/Eye/Respiratory).
Environmental Hazard Aquatic ToxicityZero-drain disposal policy. Must be incinerated.

Personal Protective Equipment (PPE) Matrix

Because aliphatic amino alcohols are highly skin-permeable, standard laboratory PPE is often insufficient for bulk handling. You must implement a defense-in-depth strategy.

  • Hand Protection (Critical): Do not rely solely on standard thin nitrile gloves, as lipophilic organics can degrade them over time.

    • Protocol: Double-glove. Use a heavy-duty Butyl rubber or Neoprene outer glove (highly resistant to basic organics) over a standard Nitrile inner glove.

    • Validation: Perform a tactile pressure test (inflating the glove and checking for micro-leaks) prior to donning.

  • Eye & Face Protection: Wear tight-fitting chemical safety goggles. If dispensing volumes >50 mL, a full face shield is mandatory to prevent mucosal exposure from micro-splashes.

  • Body Protection: A flame-resistant (FR) laboratory coat fully buttoned to the neck. For bulk transfers, overlay a chemical-resistant polyethylene apron.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

Operational Workflow: Handling & Dispensing

Every action taken with 4-(Aminomethyl)decan-5-ol must be a self-validating system to prevent accidental exposure or cross-contamination.

Step 1: Environmental Verification

  • Action: Turn on the fume hood and clear the workspace of incompatible materials (especially strong oxidizing agents and strong acids, which can react exothermically with amines).

  • Validation: Check the digital airflow monitor to ensure the face velocity reads ≥100 fpm. Do not proceed if the alarm is active.

Step 2: Material Transfer

  • Action: Due to the likely viscosity of the decyl chain, use positive displacement pipettes or glass syringes for accurate volumetric transfer. Avoid pouring directly from the source bottle to prevent thread-fouling and exterior contamination.

  • Validation: Wipe the exterior of the syringe/pipette tip with a lint-free wipe moistened with ethanol immediately after transfer. If the wipe shows any residue, the transfer technique was too rapid.

Step 3: In-Situ Reaction Monitoring

  • Action: When adding 4-(Aminomethyl)decan-5-ol to a reaction mixture, do so dropwise. Amines can act as nucleophiles or bases, often generating heat upon addition.

  • Validation: Monitor the reaction flask with an external thermocouple. Maintain the temperature within your protocol's safety margins (typically <30°C) using an ice bath if necessary.

Waste Disposal & Decontamination Plan

Aliphatic amino alcohols are highly toxic to aquatic life with long-lasting effects 3. Under no circumstances should this chemical or its rinsates be discharged down the sanitary sewer. All disposal must comply with institutional hazardous waste regulations 4.

WasteWorkflow W1 1. Reaction Quenching (Dilute Citric Acid) W2 2. Phase Separation (Aqueous vs. Organic) W1->W2 pH < 7 confirmed W3 3. Segregation into HDPE Waste Containers W2->W3 Transfer W4 4. EHS Labeling & Secondary Containment W3->W4 Seal & Log W5 5. Licensed Contractor Incineration W4->W5 Final Disposal

Self-validating workflow for the neutralization and disposal of amino alcohol waste.

Step-by-Step Disposal Protocol:

  • Chemical Quenching (Neutralization):

    • Action: Before disposing of unreacted 4-(Aminomethyl)decan-5-ol, quench the basic amine group by slowly adding a weak acid, such as 1M Citric Acid or 1M HCl, in an ice bath.

    • Validation: Use universal pH indicator paper to confirm the solution has reached a pH between 5.0 and 7.0. Do not transfer to the waste container until this pH is verified.

  • Waste Segregation:

    • Action: Transfer the neutralized mixture into a designated, clearly labeled High-Density Polyethylene (HDPE) waste container. Do not use glass if there is a risk of pressure buildup. Segregate this from strong oxidizer waste streams.

  • Container Decontamination:

    • Action: Triple-rinse the empty primary chemical container with a compatible organic solvent (e.g., ethanol or isopropanol). Collect all rinsate into the hazardous organic waste stream.

    • Validation: Visually inspect the container. Once completely dry and free of residue, deface the original chemical label before disposing of the empty bottle in the solid waste bin.

  • EHS Handoff:

    • Action: Log the exact volume and chemical constituents (including the CAS number 1525757-73-6) into your laboratory's hazardous waste inventory system for pickup by a licensed chemical disposal contractor.

References

  • National Science Teaching Association (NSTA). "Laboratory Waste Disposal Safety Protocols". NSTA Safety Blog, August 2024. URL: [Link]

  • Ghannoum, M., et al. "Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens". PubMed Central (PMC), November 2022. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.